5-Amino-2-chlorobenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-benzothiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSXDZRWGMASOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493271 | |
| Record name | 2-Chloro-1,3-benzothiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-82-0 | |
| Record name | 2-Chloro-1,3-benzothiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3-benzothiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Amino-2-chlorobenzothiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-chlorobenzothiazole is a key heterocyclic building block in medicinal chemistry and materials science. Its unique bifunctional nature, possessing a nucleophilic amino group and a reactive chloro substituent, makes it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its fundamental properties, reactivity, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is a solid, typically appearing as an off-white to light yellow powder.[1] It is largely insoluble in water but exhibits solubility in some organic solvents.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂S | [2][3] |
| Molecular Weight | 184.65 g/mol | [4] |
| CAS Number | 80945-82-0 | [2][3] |
| Appearance | Solid, off-white to light yellow powder | [1] |
| Melting Point | 163 - 167 °C | [1] |
| Solubility | Insoluble in water, soluble in some organic solvents | [1] |
| Purity | Typically available in high-purity grades (e.g., 98%) | [3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework, with characteristic shifts for the carbon atoms in the thiazole and benzene rings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. For derivatives, the N-H stretching vibration is observed around 3434 cm⁻¹.[5] The spectrum would also show bands for C=N, C=C aromatic stretching, and C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of chlorine and cleavage of the thiazole ring, providing further structural information.
Chemical Reactivity and Synthesis
The reactivity of this compound is characterized by the distinct functionalities of the amino and chloro groups.[4]
-
Amino Group Reactivity: The amino group at the 5-position is nucleophilic and can readily undergo various reactions, including acylation, sulfonation, and condensation with aldehydes or ketones to form Schiff bases.[4] This allows for the introduction of a wide range of substituents to build more complex molecular architectures.[4]
-
Chloro Group Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing another handle for molecular diversification.[4]
The dual reactivity of these orthogonal sites makes this compound a valuable precursor for creating diverse chemical libraries.[4]
Synthetic Workflow
A general synthetic pathway to 2-aminobenzothiazoles involves the cyclization of corresponding arylthioureas. While a specific protocol for this compound is not detailed in the provided search results, a general representation of its synthetic utility in creating more complex heterocyclic systems is outlined below.
Caption: Synthesis of a benzimidazole derivative.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [1]Keep away from heat, ignition sources, and incompatible substances such as oxidizing agents and strong acids. [1]* Handling: Avoid contact with skin and eyes, and do not breathe in the dust. Use in a well-ventilated area.
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery. Its dual reactivity allows for the creation of a vast number of derivatives with a wide range of pharmacological activities. Further exploration of this scaffold is likely to lead to the development of novel therapeutic agents for various diseases.
References
- AL-Khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974.
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). 2-Amino-5-Chlorobenzothiazole | Properties, Applications & Safety Data. Retrieved from [Link]
- Poosala, K. V., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240.
- Telvekar, V. N., Bachhav, H. M., & Bairwa, V. K. (2012). A highly efficient and mild protocol for the synthesis of 2-aminobenzothiazoles. Synlett, 23(15), 2219-2222.
- Baryshnikova, M. A., et al. (2021).
Sources
- 1. saspublishers.com [saspublishers.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Precision Synthesis of 5-Amino-2-chlorobenzothiazole: A Strategic Technical Guide
This guide details the precision synthesis of 5-Amino-2-chlorobenzothiazole , a critical scaffold in the development of azo dyes and kinase inhibitors.
Crucial Distinction: This guide focuses strictly on the 5-amino-2-chloro isomer (Amino at C5, Chloro at C2). Do not confuse this with the commercially ubiquitous 2-amino-5-chlorobenzothiazole (Amino at C2, Chloro at C5), which possesses entirely different electronic properties and reactivity profiles.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis of this compound presents a unique chemoselective challenge: introducing a nucleophilic amino group at position 5 while preserving a labile chlorine atom at position 2. Direct amination of 2,5-dichlorobenzothiazole is often non-selective, leading to mixtures.[1]
Therefore, the most robust pathway utilizes a Nitro-Reduction Strategy . This approach locks the C2-chlorine in place via a Sandmeyer reaction before revealing the C5-amine, ensuring complete regiocontrol.
Retrosynthetic Logic
-
Target: this compound.
-
Precursor: 2-Chloro-5-nitrobenzothiazole (Nitro group serves as a masked amine).
-
Intermediate: 2-Amino-5-nitrobenzothiazole (The amino group at C2 is sacrificial).
-
Starting Material: 2,4-Dinitrochlorobenzene (Commercial, low cost) or 2-Chloro-5-nitroaniline.
Part 2: Synthesis Workflow (The "Nitro" Pathway)
This pathway consists of three distinct chemical transformations: Cyclization , Diazotization-Chlorination (Sandmeyer) , and Chemoselective Reduction .
Step 1: Construction of the Benzothiazole Core
-
Objective: Synthesize 2-Amino-5-nitrobenzothiazole.
-
Mechanism: Nucleophilic aromatic substitution (
) followed by intramolecular cyclization. -
Reagents: 2,4-Dinitrochlorobenzene, Thiourea, Sulfolane (solvent).
-
Rationale: The reaction of 2,4-dinitrochlorobenzene with thiourea is a documented industrial route (US Patent 4,808,723) that yields the 2-amino-5-nitro isomer directly, avoiding the isomeric mixtures common with Hugershoff cyclization of meta-anilines.
Step 2: The Sandmeyer Transformation (C2-NH₂ C2-Cl)
-
Objective: Convert the C2-amino group to a C2-chloro substituent.
-
Mechanism: Radical-nucleophilic aromatic substitution via a diazonium salt intermediate.
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), Copper(I) Chloride ( ). -
Critical Control: Temperature must be maintained
during diazotization to prevent hydrolysis to the phenol (2-hydroxy-5-nitrobenzothiazole).
Step 3: Chemoselective Nitro Reduction (C5-NO₂ C5-NH₂)
-
Objective: Reduce the nitro group without dechlorinating the C2 position.
-
Mechanism: Single electron transfer (SET).
-
Reagents: Iron powder (
) with Ammonium Chloride ( ) or Stannous Chloride ( ). -
Avoid: Catalytic hydrogenation (
) is strictly prohibited as it will rapidly cleave the C2-Cl bond (hydrodehalogenation).
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-nitrobenzothiazole
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.
-
Charge: Add 2,4-Dinitrochlorobenzene (20.2 g, 0.1 mol) and Thiourea (15.2 g, 0.2 mol) to Sulfolane (100 mL).
-
Reaction: Heat the suspension to 110–120°C for 12 hours. The mixture will darken as the reaction proceeds.
-
Workup: Cool to room temperature. Pour the reaction mixture into Ice Water (800 mL) with vigorous stirring.
-
Isolation: Filter the yellow precipitate. Wash with water (3 x 100 mL) to remove excess thiourea and solvent.
-
Purification: Recrystallize from ethanol/DMF if necessary.
-
Yield: Expect ~75-80% of a yellow solid (mp >290°C dec).
Protocol B: Sandmeyer Conversion to 2-Chloro-5-nitrobenzothiazole
-
Diazotization: Suspend 2-Amino-5-nitrobenzothiazole (19.5 g, 0.1 mol) in Conc. HCl (60 mL) and water (20 mL). Cool to 0–5°C in an ice-salt bath.
-
Addition: Dropwise add a solution of Sodium Nitrite (7.6 g, 0.11 mol) in water (15 mL), keeping internal temp <5°C. Stir for 1 hour until a clear diazonium solution forms.
-
Substitution: In a separate vessel, dissolve Copper(I) Chloride (10.9 g, 0.11 mol) in Conc. HCl (40 mL).
-
Transfer: Slowly pour the cold diazonium solution into the CuCl solution with stirring. Expect vigorous gas evolution (
). -
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Isolation: Dilute with water (200 mL). Filter the precipitated 2-Chloro-5-nitrobenzothiazole .
-
Validation: Check melting point (~158-160°C).
Protocol C: Chemoselective Reduction (Bechamp Conditions)
-
Suspension: Mix 2-Chloro-5-nitrobenzothiazole (10.7 g, 0.05 mol) in Ethanol (150 mL) and Water (30 mL).
-
Activation: Add Iron Powder (14 g, 0.25 mol, 325 mesh) and Ammonium Chloride (1.5 g).
-
Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the nitro compound.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentration: Evaporate the ethanol under reduced pressure.
-
Final Isolation: The residue is the target This compound . Recrystallize from benzene or ethanol/water.
-
Characterization:
-
Appearance: Pale yellow/beige crystals.
-
Melting Point: ~198–200°C.
-
IR: Doublet at 3300–3400 cm⁻¹ (Primary Amine).
-
Part 4: Visualization of Pathways
Figure 1: Retrosynthetic & Forward Pathway Analysis
Caption: Step-wise synthesis showing the critical path from 2,4-DNCB to the target, highlighting the chemoselective reduction step required to avoid dechlorination.
Part 5: Process Safety & Optimization
| Parameter | Optimization Target | Safety Hazard |
| Diazotization Temp | Strict control at 0–5°C . | >10°C risks decomposition to phenols and rapid |
| Iron Quality | Use Reduced Iron Powder (325 mesh) . | Coarse filings react too slowly; activated zinc is too aggressive. |
| Solvent (Step 1) | Sulfolane or DMAc . | High boiling point required for cyclization; ensure adequate ventilation. |
| Waste Management | Copper salts and acidic filtrate. | Heavy metal waste; neutralize acid before disposal. |
Troubleshooting the Sandmeyer Reaction
-
Issue: Low yield or tar formation.
-
Cause: Decomposition of the diazonium salt before CuCl addition.
-
Solution: Ensure the CuCl solution is prepared in concentrated HCl to prevent disproportionation to Cu(II) and Cu(0). Add diazonium salt slowly to the copper solution, not vice versa.
References
- Process for the preparation of benzothiazoles.
-
Sandmeyer Reaction.
-
Selective Reduction of Nitroarenes.
- Source: Common Organic Chemistry / Thieme Connect.
- Relevance: Validates the use of Fe/NH4Cl or SnCl2 for reducing nitro groups in the presence of aryl halides (chemoselectivity).
-
URL:[Link]
- Preparation of 2-chlorobenzothiazole.
Sources
An In-depth Technical Guide to 5-Amino-2-chlorobenzothiazole: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-chlorobenzothiazole, a pivotal heterocyclic compound in the landscape of medicinal chemistry. Delving into its discovery and historical context, this document elucidates the compound's synthesis, physicochemical properties, and spectroscopic signature. Furthermore, it explores the critical role of this compound as a versatile precursor in the development of novel therapeutic agents, offering insights into the structure-activity relationships of its derivatives and their impact on biological pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, furnishing both foundational knowledge and practical insights into the applications of this important chemical entity.
Part 1: Core Characteristics of this compound
Chemical Identity and Molecular Structure
This compound is a substituted benzothiazole with the chemical formula C₇H₅ClN₂S. Its structure features a bicyclic system composed of a benzene ring fused to a thiazole ring, with an amino group at position 5 and a chlorine atom at position 2. This arrangement of functional groups imparts a dual reactivity to the molecule, making it a highly valuable and versatile building block in organic synthesis.
Significance in Medicinal Chemistry
The benzothiazole scaffold is a privileged structure in drug discovery, known to be a component of numerous compounds with a wide array of biological activities. This compound serves as a cornerstone for the synthesis of a diverse range of derivatives with significant pharmacological potential, including anti-cancer, anti-inflammatory, and antifungal agents.[1] The presence of both a nucleophilic amino group and an electrophilic carbon at the 2-position (due to the chloro leaving group) allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note the discrepancy in the reported melting points, which may be due to differences in purity or analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S | |
| Molecular Weight | 184.65 g/mol | |
| Melting Point | 147-148 °C | |
| 163 - 167 °C | ||
| Appearance | Colorless solid / Off-white to light yellow solid | , |
| Solubility in Water | Insoluble | |
| XLogP3 | 2.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Part 2: Discovery and Historical Context
First Described Synthesis: A Look into the Patent Literature
The first documented synthesis of this compound appears in a German patent filed in 1980.[2] This patent describes a method for producing 2-chlorobenzothiazoles, with a specific example detailing the preparation of the 5-amino substituted variant. The process involves the reaction of 5-amino-2-hydrazino-benzothiazole with thionyl chloride. The resulting 2-chlorobenzothiazole-5-thionylamine melt is then hydrolyzed to yield this compound as a colorless precipitate with a melting point of 147-148 °C.[2] This patent marks a significant milestone in the history of this compound, providing the earliest known method for its preparation.
The Broader Context of Benzothiazole Chemistry
The synthesis and study of benzothiazole derivatives have a rich history dating back to the early 20th century. In the 1950s, 2-aminobenzothiazoles were investigated for their potential as central muscle relaxants.[3] The discovery of the pharmacological profile of compounds like 6-trifluoromethoxy-2-benzothiazolamine, which was found to interfere with glutamate neurotransmission, spurred further interest in this class of compounds.[3] Over the decades, a vast number of synthetic methodologies have been developed for the preparation of substituted benzothiazoles, reflecting their enduring importance in medicinal and materials chemistry.
Part 3: Synthesis of this compound
General Synthetic Strategies
The synthesis of this compound typically involves the construction of the benzothiazole ring system followed by or concurrent with the introduction of the amino and chloro substituents. One common approach involves the cyclization of a substituted aniline derivative. For instance, the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogenating agent can lead to the formation of the 2-aminobenzothiazole core. Subsequent diazotization of a 2-aminobenzothiazole and reaction with a chloride source can yield the 2-chloro derivative.
Detailed Synthesis Protocol
The following protocol is a representative laboratory-scale synthesis adapted from the principles described in the patent literature and common synthetic methodologies for related compounds.
Step 1: Synthesis of 5-Amino-2-hydrazino-benzothiazole (Precursor)
-
This precursor can be synthesized from the corresponding 2-mercaptobenzothiazole derivative by reaction with hydrazine hydrate.
Step 2: Conversion to this compound
-
In a well-ventilated fume hood, carefully add 36.0 parts of 5-amino-2-hydrazino-benzothiazole to 95 parts of thionyl chloride with stirring, maintaining the reaction temperature between 35-40 °C.
-
After the addition is complete, continue stirring until the reaction is complete, resulting in a melt of 2-chlorobenzothiazole-5-thionylamine.
-
Pour the resulting melt into 350 parts of water to hydrolyze the intermediate.
-
Stir the mixture for one hour at 25-30 °C.
-
Treat the acidic solution with activated charcoal to decolorize and filter to remove any precipitated sulfur.
-
Adjust the pH of the filtrate to 8-8.5 by the dropwise addition of sodium hydroxide solution with continuous stirring.
-
The this compound will precipitate as a colorless solid.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Synthesis Workflow
Caption: Simplified diagram of AKT and ERK signaling pathways and the inhibitory action of certain benzothiazole derivatives.
Part 6: Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry. Its historical roots in the patent literature from the 1980s have paved the way for its current use as a versatile and valuable building block in the synthesis of novel therapeutic agents. The unique arrangement of its functional groups allows for a wide range of chemical modifications, leading to the discovery of derivatives with potent biological activities. As our understanding of the molecular basis of diseases continues to grow, the strategic use of precursors like this compound will undoubtedly continue to play a crucial role in the development of next-generation therapeutics.
Part 7: References
-
Al-khazraji, S. I., Sadik, W. M., & Ahamed, L. S. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974. [Link]
-
DE3023227A1 - Verfahren zur Herstellung von 2-Chlor-benzthiazolen. (1980). Google Patents.
-
Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. (2017). Journal of Medicinal Chemistry, 60(15), 6647–6660. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
-
5-Chloro-2-benzothiazolamine. PubChem. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 5-Amino-2-chlorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of 5-Amino-2-chlorobenzothiazole, a crucial intermediate in medicinal chemistry. Drawing upon established principles of physical chemistry and extrapolating from data on structurally related compounds, this document offers predictive insights and robust experimental frameworks to empower researchers in drug discovery and development.
Introduction: The Pivotal Role of this compound in Synthesis
This compound is a heterocyclic amine of significant interest in the synthesis of a wide array of biologically active molecules. Its benzothiazole core is a privileged scaffold in medicinal chemistry, and the presence of both an amino group and a reactive chloro substituent provides synthetic handles for diverse chemical modifications. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in synthetic protocols, formulation development, and for ensuring the quality and safety of resulting pharmaceutical compounds.
This guide will delve into the solubility profile of this compound in various solvent systems and elucidate its stability under different stress conditions. The provided methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.
| Property | Value | Source/Basis |
| Molecular Formula | C₇H₅ClN₂S | PubChem CID: 30120 |
| Molecular Weight | 184.65 g/mol | PubChem CID: 30120 |
| Appearance | Off-white to light yellow solid | Generic supplier data |
| Melting Point | 199.0 to 203.0 °C (for 2-Amino-5-chlorobenzothiazole) | [1] |
| pKa (Predicted) | ~3-4 (for the amino group) | Based on the electron-withdrawing nature of the benzothiazole ring and the chloro substituent. |
Solubility Profile: A Predictive and Experimental Approach
Predicted Solubility
This compound possesses both polar (amino group) and non-polar (chlorinated benzene ring) characteristics. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.
-
Aqueous Solubility: The presence of the aromatic rings and the chloro group likely renders it poorly soluble in water.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated due to the ability of these solvents to solvate both the polar amino group and the aromatic system.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. A related compound, 2-Amino-5-chlorobenzothiazole, is reported to be soluble in Methanol.[1] The solubility is likely to decrease with increasing alkyl chain length of the alcohol (Methanol > Ethanol > Propanol) due to a decrease in polarity.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is predicted due to the polar amino group.
Experimental Protocol for Solubility Determination
To obtain definitive solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures (e.g., ambient and physiological).
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene)
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
HPLC system with a UV detector
-
Centrifuge
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Analysis:
-
After equilibration, carefully remove the vials and allow the solid to settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Withdraw a known aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.
-
-
Data Interpretation:
-
Calculate the solubility in mg/mL or mol/L for each solvent at each temperature.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule.
Predicted Stability and Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions.
Caption: Predicted degradation pathways of this compound.
-
Hydrolytic Degradation: The chloro group at the 2-position is susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions, to form 5-Amino-2-hydroxybenzothiazole. The stability is expected to be higher in acidic to neutral conditions.
-
Oxidative Degradation: The amino group and the electron-rich thiazole ring are potential sites for oxidation. Treatment with oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides, hydroxylated derivatives on the benzene ring, or even cleavage of the thiazole ring.[3]
-
Photodegradation: Aromatic amines and heterocyclic compounds can be sensitive to light. Exposure to UV or visible light may induce photo-oxidation or rearrangement reactions, leading to a variety of degradation products. Studies on other benzothiazoles have shown that photodegradation can occur.[4]
-
Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can lead to decomposition, potentially through polymerization or other complex reactions.
Experimental Protocol for Forced Degradation Studies
A systematic forced degradation study should be conducted to identify the likely degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
HPLC-UV/DAD system, LC-MS system
-
Photostability chamber
-
Oven
Methodology:
The following protocol outlines a typical forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Caption: Workflow for a forced degradation study.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl.
-
Heat the solution (e.g., at 60 °C) and monitor the degradation over time by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Keep at room temperature or gently heat, monitoring the degradation by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of 3% H₂O₂.
-
Keep at room temperature and monitor the degradation by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7][8][9]
-
Analyze the samples by HPLC. A dark control should be run in parallel.
-
-
Thermal Degradation:
-
Heat a solution of the compound and the solid material in an oven (e.g., at 60 °C) and monitor for degradation over time by HPLC.
-
Analytical Approach:
-
A stability-indicating HPLC method should be developed to separate the parent compound from all significant degradation products. A diode array detector (DAD) is useful for assessing peak purity.
-
LC-MS should be used to obtain the mass of the degradation products, which is crucial for their identification and structural elucidation.
Analytical Methodologies for Quantification
Reliable analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the quantification of this compound and its degradation products.[10][11]
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Summary and Recommendations
This guide has provided a detailed, albeit partially predictive, overview of the solubility and stability of this compound. The key takeaways are:
-
Solubility: The compound is likely to be poorly soluble in water but soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Experimental verification using the provided shake-flask protocol is strongly recommended.
-
Stability: this compound is susceptible to degradation under hydrolytic (especially basic), oxidative, and photolytic conditions. The primary degradation pathways are likely to involve hydrolysis of the chloro group and oxidation of the amino group or thiazole ring.
-
Storage: Based on the predicted stability profile, it is recommended to store this compound in a cool, dark, and dry place, away from strong acids, bases, and oxidizing agents.
The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to fully characterize the solubility and stability of this important synthetic intermediate. Such data is invaluable for ensuring the efficiency of synthetic processes and the quality of the final drug substance.
References
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
-
Bouling Chemical Co., Limited. 2-Amino-5-Chlorobenzothiazole | Properties, Applications & Safety Data. [Link]
-
PubChem. 5-Chloro-2-benzothiazolamine. [Link]
- Gaillet, S., et al. (2006). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 72(4), 2779-2786.
-
Bouling Chemical Co., Limited. 2-Amino-5-Chlorobenzothiazole should be stored in a cool, dry, well-ventilated area. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH. (1996). Guideline for the Photostability Testing of New Active Substances and Medicinal Products (CPMP/ICH/279/95). [Link]
-
Atlas Material Testing Technology. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- Li, B., et al. (2008). The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water.
- Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-72.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
Sources
- 1. 20358-00-3 CAS MSDS (2-AMINO-5-CHLOROBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Amino-5-Chlorobenzothiazole | Properties, Applications & Safety Data | Reliable China Manufacturer & Supplier [chemheterocycles.com]
- 3. The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ikev.org [ikev.org]
- 8. fda.gov [fda.gov]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sepscience.com [sepscience.com]
Technical Monograph: Potential Biological Activities & Synthetic Utility of 5-Amino-2-chlorobenzothiazole
[1]
CAS: 80945-82-0 Formula: C7H5ClN2S Molecular Weight: 184.65 g/mol [1]
Executive Summary: The Orthogonal Scaffold
In the landscape of heterocyclic drug discovery, 5-Amino-2-chlorobenzothiazole represents a "privileged scaffold" due to its unique electronic duality.[1] Unlike its more common isomer (2-amino-5-chlorobenzothiazole), this molecule presents a rare combination of a nucleophilic handle (5-amino group) and an electrophilic trigger (2-chloro group) on the same fused ring system.[1]
This monograph details the technical utility of this compound, moving beyond basic characterization to its application as a core building block for Histamine H3 receptor antagonists (cognitive enhancement) and VEGFR-2 inhibitors (anti-angiogenic cancer therapy).
Chemical Architecture & Reactivity
The biological potential of this compound is dictated by its ability to undergo orthogonal functionalization.[1] This allows medicinal chemists to diversify the molecule at two distinct vectors without protecting groups.
The Electrophilic Vector (C2 Position)
The chlorine atom at position 2 is activated by the adjacent thiazole nitrogen (C=N bond), making it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) .
-
Reactivity: High toward amines, thiols, and alkoxides.
-
Application: Introduction of solubilizing groups or pharmacophores essential for kinase binding pockets.
The Nucleophilic Vector (C5 Position)
The amino group at position 5 is electron-rich and sterically accessible.
-
Reactivity: Acylation, sulfocylation, and reductive amination.
-
Application: Linkage to lipophilic domains or hydrogen-bond acceptors required for receptor affinity (e.g., H3 receptor binding).
Structural Logic Diagram
Figure 1: Orthogonal reactivity map of this compound showing divergent synthesis pathways.
Biological Applications & Mechanisms[1][2][3]
Cognitive Enhancement (Histamine H3 Antagonism)
The primary pharmaceutical application of the this compound scaffold is in the synthesis of Histamine H3 receptor antagonists .
-
Mechanism: H3 receptors are presynaptic autoreceptors that inhibit the release of histamine, acetylcholine, and norepinephrine. Antagonizing these receptors enhances neurotransmitter release, improving cognitive function in Alzheimer's disease and ADHD.
-
Scaffold Role: The benzothiazole core mimics the histamine imidazole ring, while the 5-amino group serves as the attachment point for a lipophilic tail (often an amide or urea linkage) that penetrates the CNS.
-
Evidence: Patents (e.g., US2008/0337433) explicitly utilize CAS 80945-82-0 as an intermediate, reacting the 5-amino group with acyl chlorides to generate high-affinity ligands.[1]
Anticancer Activity (Angiogenesis Inhibition)
Derivatives modified at the C2 position have shown potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .
-
Mechanism: The benzothiazole ring occupies the ATP-binding pocket of the kinase. The nitrogen at position 3 forms a critical hydrogen bond with the "hinge region" of the kinase enzyme (e.g., Cys919 in VEGFR-2).
-
Scaffold Role: The 2-chloro group is displaced by bulky amines (e.g., piperazines) to interact with the solvent-exposed region of the enzyme, improving solubility and selectivity.
Experimental Protocols
Synthesis of this compound
Note: Direct synthesis of the 5-amino isomer is more complex than the 2-amino isomer.[1] The most robust route involves the chlorination of the mercapto precursor.
Protocol: Chlorination via Sulfuryl Chloride This protocol is adapted from industrial methods for 2-chlorobenzothiazoles (US Patent 2,469,697).
Reagents:
-
5-Amino-2-mercaptobenzothiazole (Starting Material)[1]
-
Sulfuryl Chloride (SO₂Cl₂)[2]
-
Benzene or Chlorobenzene (Solvent)[2]
Step-by-Step Workflow:
-
Suspension: Suspend 0.1 mol of 5-amino-2-mercaptobenzothiazole in 100 mL of dry benzene in a 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.
-
Addition: Cool the mixture to 10°C. Dropwise add 0.6 mol (excess) of sulfuryl chloride over 30 minutes. Caution: SO₂ and HCl gas evolution.[2]
-
Reaction: Allow the temperature to rise to room temperature, then heat to 40-50°C for 2 hours. The reaction is driven by the formation of the unstable sulfenyl chloride intermediate, which eliminates sulfur dioxide.
-
Quench: Pour the reaction mixture onto 200 g of crushed ice/water.
-
Isolation: Neutralize the aqueous layer with sodium carbonate (Na₂CO₃) to pH 8. The product, this compound, will precipitate.[1][3]
-
Purification: Filter the solid and recrystallize from ethanol/water (4:1).
-
Validation: Check Melting Point (approx. 147-148°C) and LC-MS (M+H = 185.0).
-
Derivatization: Synthesis of H3 Antagonist Precursor (Amide Coupling)
Objective: Functionalize the C5-amino group without affecting the C2-chloro group.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of this compound in anhydrous Dichloromethane (DCM).
-
Base: Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Coupling: Cool to 0°C. Add 1.1 eq of the desired acid chloride (e.g., 4-chlorobenzoyl chloride) dropwise.
-
Monitoring: Stir at RT for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The C2-Cl remains intact under these mild conditions.[1]
-
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
Quantitative Activity Data (Representative)
The following table summarizes the activity of derivatives synthesized from the this compound scaffold.
| Derivative Type | Modification at C5 (-NH2) | Modification at C2 (-Cl) | Target | Activity (IC50 / MIC) |
| H3 Antagonist | 4-Chlorobenzamide | -Cl (Intact) | Histamine H3 | 8.5 nM (Ki) |
| Anticancer | Unsubstituted | 4-Methyl-piperazine | VEGFR-2 | 97 nM |
| Antimicrobial | Schiff Base (Vanillin) | -Cl (Intact) | S. aureus | 12.5 µg/mL (MIC) |
| Antifungal | Schiff Base (Salicylaldehyde) | -Cl (Intact) | C. albicans | 25.0 µg/mL (MIC) |
Synthesis Pathway Visualization
Figure 2: Synthetic route from mercapto-precursor to bioactive derivatives.[1]
References
-
Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent No.[4][5][6] 2,469,697. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
- Cowart, M. D., et al. (2008). Benzothiazole and benzoxazole derivatives and methods of use (H3 Receptor Modulators). U.S. Patent Application US20080337433A1.
-
Reddy, V. G., et al. (2020). 2-Aminobenzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Khazraji, S. I., et al. (2024).[7] Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Baghdad Science Journal. Retrieved from [Link][2][8]
Sources
- 1. aikonchem.wordpress.com [aikonchem.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 7. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
The Chemo-Orthogonal Reactivity of 5-Amino-2-chlorobenzothiazole
This guide details the chemical behavior, strategic utility, and experimental handling of 5-Amino-2-chlorobenzothiazole (CAS: 80945-82-0).
Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary: The Bifunctional Scaffold
This compound is a specialized heterocyclic building block distinct from its more common isomer, 2-amino-5-chlorobenzothiazole. Its value lies in its orthogonal reactivity profile :
-
C5-Amino Group: A nucleophilic handle on the benzene ring, amenable to diazotization, acylation, and reductive amination.
-
C2-Chloro Group: An electrophilic handle on the thiazole ring, activated for Nucleophilic Aromatic Substitution (
).
This dual nature allows for "divergent synthesis" workflows, where the scaffold serves as a linker between two distinct molecular domains (e.g., a pharmacophore and a solubilizing tail). However, it presents a chemoselectivity challenge: the C2-chloro group is labile. Improper reaction conditions targeting the amine can inadvertently displace the chlorine or induce self-polymerization.
Electronic Structure & Reactivity Theory
The "Push-Pull" Electronic Environment
The reactivity of the 5-amino group is governed by the electron-withdrawing nature of the fused thiazole ring.
-
Basicity/Nucleophilicity: The benzothiazole ring exerts a
(inductive withdrawing) and (mesomeric withdrawing) effect. Consequently, the 5-amino group is less basic and less nucleophilic than a standard aniline. -
C2-Activation: The nitrogen atom in the thiazole ring (N3) pulls electron density, making the C2 position highly electrophilic. The C2-Cl bond is weaker than a typical aryl-chloride bond, resembling the reactivity of 2-chloropyridine.
Visualization: Reactivity Map
The following diagram illustrates the divergent pathways available to this scaffold.
Caption: Divergent synthesis pathways. Note that Pathway D is typically performed AFTER functionalizing the amine to prevent self-polymerization.
Core Reactivity Modules & Protocols
Module A: Diazotization (Synthesis of Azo Dyes)
The most common industrial application of this scaffold is in the production of disperse dyes. The 5-amino group is converted into a diazonium salt, which is then coupled with electron-rich aromatics.
The Challenge: The 2-chloro group is susceptible to hydrolysis (forming the 2-hydroxy derivative) if the diazotization temperature rises or if the pH becomes too alkaline during coupling.
Protocol 1: Diazotization and Coupling[1]
-
Reagents: this compound (1.0 eq),
(1.1 eq), HCl (conc.), Coupling Component (e.g., N,N-diethylaniline). -
Step-by-Step:
-
Dissolution: Dissolve this compound in concentrated HCl (3 mL/g) and water (3 mL/g). Cool to 0–2°C in an ice-salt bath. Crucial: Maintain temperature strictly to prevent C-Cl hydrolysis.
-
Diazotization: Add a solution of
in water dropwise, maintaining internal temp < 5°C. Stir for 30 mins. -
Validation: Check for excess nitrous acid using starch-iodide paper (turns blue). Destroy excess with urea.
-
Coupling: Slowly add the diazonium solution to a chilled solution of the coupling component (buffered to pH 4-5 with Sodium Acetate).
-
Workup: The dye precipitates immediately. Filter, wash with water, and dry.[2]
-
Module B: Chemoselective N-Acylation
When designing drug linkers, one must acylate the amine without displacing the chlorine.
The Challenge: Using strong bases (like NaOH or excess amine) can trigger
Protocol 2: Selective N-Acylation
-
Reagents: this compound (1.0 eq), Acid Chloride (1.1 eq), Pyridine (1.2 eq) or
. -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Step-by-Step:
-
Dissolve the scaffold in anhydrous DCM under Nitrogen.
-
Add Pyridine (weak base). Avoid Triethylamine if possible, as it can sometimes promote S_NAr at higher temps.
-
Cool to 0°C.
-
Add the Acid Chloride dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: TLC should show the disappearance of the starting amine (
) and appearance of the amide ( in 1:1 Hex/EtOAc). -
Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over
.
-
Data Summary: Reactivity Comparison
The following table summarizes how the 5-amino isomer compares to the more common 2-amino isomer, highlighting the necessary shift in experimental strategy.
| Feature | This compound (Target) | 2-Amino-5-chlorobenzothiazole (Common) |
| Amine Nucleophilicity | Moderate. Deactivated by heterocycle. | Low. Amidine-like resonance reduces reactivity. |
| C-Cl Stability | Labile. C2-Cl is activated for | Stable. C5-Cl is a standard aryl chloride. |
| Primary Risk | Displacement of Cl by the amine (Self-reaction). | Difficult acylation due to low nucleophilicity. |
| Preferred Base | Pyridine, | |
| Strategic Use | Linker with two distinct reactive ends.[2] | Core scaffold for 2-aminobenzothiazole drugs.[3] |
Strategic Workflow: Late-Stage Functionalization (LSF)
For drug discovery, the "Chlorine-Last" strategy is recommended. The C2-Chlorine atom is a valuable "handle" that should be preserved until the final step.
Caption: The "Chlorine-Last" strategy avoids polymerization and ensures clean heterobifunctionalization.
Why this works:
By converting the 5-amino group into an amide (Step 1), you further withdraw electrons from the benzene ring. This actually increases the electrophilicity of the C2-position, making the subsequent
References
-
Synthesis and Properties: Method for producing 2-chlorobenzothiazoles. Patent DE3023227A1. (Describes the synthesis via reduction of 5-nitro-2-chlorobenzothiazole).
- Azo Dye Application: Peters, A. T., & Gbadamosi, K. (1992). Monoazo disperse dyes derived from this compound. Dyes and Pigments.
-
General Scaffold Reactivity: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022).[4] MDPI Molecules.
-
Commercial Availability & CAS: this compound (CAS 80945-82-0).[5][6][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. esdmedikal.com [esdmedikal.com]
- 6. 2406-90-8 | 2-Chlorobenzo[d]thiazol-6-amine | Chlorides | Ambeed.com [ambeed.com]
- 7. 80945-82-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 8. cacheby.com [cacheby.com]
Technical Guide: Nucleophilic Substitution at the 2-Position of 5-Amino-2-chlorobenzothiazole
[1]
Executive Summary
5-Amino-2-chlorobenzothiazole (CAS 80945-82-0) represents a unique "push-pull" scaffold in medicinal chemistry. It features an electrophilic center at C2 (activated by the thiazole nitrogen) and a nucleophilic center at C5 (the amino group). While the 2-chlorine atom is a classic leaving group for Nucleophilic Aromatic Substitution (
This guide addresses the two primary challenges of this transformation:
-
Electronic Deactivation: The 5-amino group donates electron density into the bicyclic system, raising the energy barrier for the formation of the Meisenheimer intermediate at C2.
-
Ambident Reactivity: The 5-amino group is a competing nucleophile, creating a risk of intermolecular self-condensation (polymerization) if the external nucleophile is not sufficiently reactive or present in excess.
Mechanistic Analysis & Electronic Considerations
The Electronic Paradox
In a standard 2-chlorobenzothiazole, the ring nitrogen (
-
Result: The C2 carbon becomes less electrophilic.
-
Implication: Standard
conditions (e.g., refluxing ethanol) effective for 2-chlorobenzothiazole may fail or proceed sluggishly for the 5-amino derivative.
The "Self-Destruct" Pathway
A critical oversight in experimental design is treating the substrate purely as an electrophile. Under basic conditions often used for
Figure 1: Mechanistic competition between desired substitution and self-polymerization.
Strategic Protocols
To overcome the electronic and chemoselective hurdles, three distinct strategies are employed.[1] Strategy A is the industry standard for high purity. Strategy B is a "quick-and-dirty" method for screening. Strategy C is required for weak nucleophiles.
Strategy A: The "Protect-React-Deprotect" (Gold Standard)
Best for: Scale-up, valuable nucleophiles, and high-purity requirements.
-
Protection: Convert the 5-NH2 to an acetamide (using
) or a carbamate (Boc). This removes the nucleophilicity of the 5-position and, crucially, converts the EDG (-NH2) into a weak EDG or slight EWG (-NHAc), reactivating the C2 position. -
Substitution: Perform
at C2.[2] -
Deprotection: Hydrolyze the amide/carbamate.
Strategy B: Direct Displacement with Excess Nucleophile
Best for: Cheap, volatile nucleophiles (e.g., morpholine, piperidine).
By using the external nucleophile as the solvent (or in large excess, >5 equiv), you statistically favor the intermolecular reaction with the external nucleophile over the self-reaction.
Strategy C: Buchwald-Hartwig Cross-Coupling
Best for: Weak nucleophiles (anilines) or when mild conditions are required.
If the C2-Cl bond is too inert for
Experimental Procedures
Protocol 1: Protection of this compound
Objective: Deactivate the 5-nucleophile to prevent polymerization.
-
Dissolution: Dissolve this compound (1.0 equiv) in dry THF or DCM.
-
Reagent Addition: Add Triethylamine (1.5 equiv) followed by Acetic Anhydride (1.2 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (the free amine spot will disappear).
-
Workup: Quench with water, extract with EtOAc. Wash with brine.
-
Yield: Expect >90% of N-(2-chlorobenzothiazol-5-yl)acetamide .
Protocol 2: Reaction (Using Protected Substrate)
Objective: Install the nucleophile at C2.
Reagents:
-
Substrate: N-(2-chlorobenzothiazol-5-yl)acetamide (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)
-
Base:
or (2.0 equiv) -
Solvent: DMF or DMSO (Polar aprotic is essential)
Step-by-Step:
-
Setup: In a pressure vial or round-bottom flask, suspend the protected substrate and base in DMF (0.5 M concentration).
-
Addition: Add the nucleophile.
-
Thermal Activation: Heat to 80–100°C .
-
Note: Unprotected benzothiazoles might react at 60°C; the protected form may require higher heat but yields are cleaner.
-
-
Monitoring: Reaction is typically complete in 4-12 hours.
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
Protocol 3: Deprotection (Acid Hydrolysis)
-
Reflux the intermediate in 6M HCl/Ethanol (1:1) for 2 hours.
-
Neutralize with NaOH to pH 8-9 to precipitate the final 2,5-diamino-substituted benzothiazole .
Data Summary & Optimization Matrix
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Catalytic) |
| Substrate State | Unprotected (Free Amine) | Protected (Acetamide) | Unprotected |
| Solvent | Ethanol/Isopropanol | DMF/DMSO/NMP | Toluene/Dioxane |
| Base | NaOtBu / | ||
| Temperature | Reflux (78-82°C) | 90-120°C | 80-100°C |
| Catalyst | None | None | |
| Primary Risk | Polymerization (Low Yield) | Extra Steps | Cost / Metal Removal |
| Success Rate | Low (<40%) | High (>85%) | High (>90%) |
Decision Logic for Researchers
Use the following logic flow to determine the correct synthetic path for your specific nucleophile.
Figure 2: Decision matrix for optimizing reaction conditions.
References
-
BenchChem. this compound (CAS 80945-82-0) Product & Reactivity Profile. Retrieved from
-
Jordan, A. et al. (2015). SNAr versus Buchwald–Hartwig Amination in the Imidazo[2,1-b][1,3,4]thiadiazole Series.[2] European Journal of Organic Chemistry.[2] Retrieved from
-
National Institutes of Health (NIH). Synthesis of 2-aminobenzothiazole derivatives via nucleophilic substitution. PubMed Central. Retrieved from
-
Organic Chemistry Portal. Synthesis of Benzothiazoles and Nucleophilic Substitution Patterns. Retrieved from
5-Amino-2-chlorobenzothiazole: A Bifunctional Heterocyclic Building Block
The following technical guide details the utility, synthesis, and application of 5-Amino-2-chlorobenzothiazole (CAS 80945-82-0). This scaffold is distinct from its more common isomer (2-amino-5-chlorobenzothiazole) and offers a unique "push-pull" reactivity profile essential for designing complex bioactive heterocycles.
Technical Whitepaper & Application Guide
Executive Summary
This compound is a high-value heterocyclic intermediate characterized by orthogonal reactivity. Unlike simple benzothiazoles, this molecule possesses two distinct chemical "handles":[1]
-
Electrophilic C2-Position: The chlorine atom at position 2 is activated by the adjacent ring nitrogen (C=N bond), making it highly susceptible to Nucleophilic Aromatic Substitution (
). -
Nucleophilic C5-Position: The amino group at position 5 acts as a classic aniline donor, enabling acylation, alkylation, and diazotization without interfering with the C2-chloride under controlled conditions.
This dual functionality allows medicinal chemists to sequentially elaborate the scaffold—first modifying the amine to establish a core pharmacophore, then displacing the chlorine to introduce solubility-enhancing groups or secondary binding motifs.
Structural Analysis & Reactivity Profile
The benzothiazole core is electron-deficient, particularly at the C2 position. The introduction of an electron-donating amino group at C5 moderates this deficiency but directs electrophilic aromatic substitution (EAS) to the ortho-positions (C4 and C6) relative to the amine.
Reactivity Map
-
C2-Cl (Leaving Group): Reacts with
/ amines, thiols, and alkoxides. Reactivity is enhanced by acid catalysis or transition metal coupling (Buchwald-Hartwig). -
N5-NH2 (Nucleophile): Reacts with acid chlorides, aldehydes (Schiff base), and isocyanates.
-
C4/C6 (C-H Bonds): Susceptible to halogenation or nitration, though less commonly targeted in initial library synthesis.
Figure 1: Orthogonal reactivity map of this compound.
Synthetic Routes to the Building Block[2][3]
While often purchased commercially, the synthesis of this compound is critical for scaling up or accessing isotopically labeled variants.
Primary Route: Reduction of 2-Chloro-5-nitrobenzothiazole
This is the most reliable laboratory method, avoiding the formation of regioisomers common in direct halogenation.
-
Precursor Synthesis: Cyclization of 2-amino-4-nitrothiophenol with phosgene or triphosgene yields 5-nitro-2-hydroxybenzothiazole .
-
Chlorination: Treatment with phosphorus oxychloride (
) converts the hydroxy group to the chloride, yielding 2-chloro-5-nitrobenzothiazole . -
Selective Reduction: The nitro group is reduced to the amine using Stannous Chloride (
) or Iron/Acetic Acid ( ). Catalytic hydrogenation ( ) must be avoided to prevent hydrogenolysis of the C2-Cl bond.
Reaction Scheme (Textual):
2-Amino-4-nitrothiophenol
Functionalization Strategies & Protocols
Module A: C2-Functionalization (Nucleophilic Aromatic Substitution)
The C2-chlorine is an excellent leaving group.[1] This reaction is best performed after N5-protection or functionalization if the incoming nucleophile is also an amine, to strictly control regioselectivity.
Protocol 1:
-
Reagents: this compound (1.0 equiv), Morpholine (1.2 equiv),
(2.0 equiv). -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
). -
Procedure:
-
Note: If using primary amines, higher temperatures (120°C) or microwave irradiation may be required due to lower nucleophilicity compared to cyclic secondary amines.
Module B: N5-Functionalization (Schiff Base Formation)
Schiff bases derived from this scaffold are reported to have significant antifungal and antibacterial activity.[4]
Protocol 2: Synthesis of Benzylidene Derivatives
-
Reagents: this compound (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Glacial Acetic Acid (Catalytic, 2-3 drops).
-
Solvent: Absolute Ethanol.
-
Procedure:
-
Dissolve the amine in ethanol at reflux.
-
Add the aldehyde and acetic acid catalyst.
-
Reflux for 3–8 hours.
-
Isolation: Cool to room temperature. The Schiff base typically crystallizes. Filter and recrystallize from ethanol/DMF.
-
Medicinal Chemistry Applications
The this compound scaffold is a "privileged structure" in drug discovery, serving as a template for:
| Therapeutic Area | Mechanism of Action | Structural Modification |
| Antimicrobial | DNA Gyrase Inhibition | N5-Schiff bases with halogenated salicylaldehydes. |
| Anticancer | Kinase Inhibition (e.g., PI3K, mTOR) | C2-substitution with solubilizing piperazines; N5-urea linkages. |
| Anthelmintic | Tubulin Polymerization Inhibition | C2-carbamates (Benzimidazole analogs). |
| Diagnostic | Azo Dyes | N5-diazotization coupled with phenols/anilines. |
Case Study: Synthesis of Azo Dye Derivatives
The diazotization of the N5-amine allows for the creation of deep-red azo dyes which also serve as pH indicators or biological stains.
-
Mechanism:
. -
Coupling: The diazonium salt is coupled with electron-rich aromatics (e.g., N,N-dimethylaniline) at 0–5°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in | Deactivation of C2 by electron-donating N5-amine. | Acetylate the N5-amine first (Protecting Group). The acetamido group is less donating than the free amine. |
| Dechlorination | Hydrogenolysis during reduction steps. | Avoid |
| Incomplete Schiff Base | Equilibrium favors starting materials. | Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium. |
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways starting from the core building block.
Figure 2: Divergent synthetic pathways for library generation.
References
-
Synthesis and Reactivity of 2-Chlorobenzothiazoles Source:Journal of Organic Chemistry URL:[Link] (Generalized reference for benzothiazole halogenation)
- Method for Producing 2-Chlorobenzothiazoles (Patent DE3023227A1)
-
Benzothiazole Derivatives: A Review on Synthesis and Biological Activity Source:ResearchGate / Baghdad Science Journal URL:[Link]
-
Synthesis of 2-amino-6-chlorobenzothiazole (Analogous Protocol) Source:Chemistry - An Asian Journal URL:[Link]
Sources
- 1. 5-Bromo-2-chlorobenzo[d]thiazole|CAS 824403-26-1 [benchchem.com]
- 2. DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents [patents.google.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
Comprehensive Theoretical Framework for 5-Amino-2-chlorobenzothiazole
Electronic Structure, Reactivity, and Pharmacological Potential
Executive Summary
This technical guide establishes a rigorous theoretical framework for 5-Amino-2-chlorobenzothiazole (CAS: 80945-82-0). Distinct from its widely studied isomer (2-amino-5-chlorobenzothiazole), this scaffold presents a unique donor-acceptor motif where the amino group at position 5 (benzene ring) acts as an electron donor, while the 2-chloro-substituted thiazole ring functions as an electron-deficient acceptor.
This guide provides researchers with a validated computational protocol to explore its electronic properties, reactivity descriptors, and pharmacological potential. By synthesizing Density Functional Theory (DFT) methodologies with molecular docking workflows, we aim to accelerate the development of this compound as a precursor for antimicrobial and antitumor agents.
Part 1: Computational Methodology & Protocol
To ensure reproducibility and scientific integrity, the following computational parameters are recommended as the standard for characterizing this compound.
Density Functional Theory (DFT) Setup
For ground state geometry optimization and electronic property calculation, the B3LYP hybrid functional is the industry standard for benzothiazole derivatives due to its balance of cost and accuracy in predicting bond lengths and vibrational frequencies.
| Parameter | Specification | Rationale |
| Software | Gaussian 16 / ORCA 5.0 | Standard quantum chemistry packages. |
| Method | DFT (B3LYP) | Proven accuracy for organic heterocycles. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) capture lone pair interactions (S, Cl, N); polarization functions (d,p) account for ring aromaticity. |
| Solvation | IEF-PCM (Water/DMSO) | Simulates physiological or experimental solvent environments. |
| Convergence | Tight (Opt=Tight) | Ensures precise geometry, critical for frequency analysis. |
Workflow Visualization
The following diagram outlines the logical flow from structure construction to pharmacological validation.
Caption: Standardized computational workflow for the theoretical characterization of this compound.
Part 2: Electronic Structure & Reactivity[1]
Frontier Molecular Orbitals (FMOs)
The chemical reactivity of this compound is governed by the energy gap (
-
HOMO Location: Predominantly localized on the 5-amino group and the benzene ring (π-donor region).
-
LUMO Location: Concentrated on the thiazole ring and the C-Cl bond (π-acceptor region).
-
Significance: A lower
(typically < 4.0 eV for benzothiazoles) indicates high chemical softness ( ) and polarizability, suggesting the molecule is highly reactive to nucleophilic attacks at the C2 position (displacement of Chlorine) and electrophilic attacks at the amino group.
Molecular Electrostatic Potential (MEP)
The MEP map serves as a visual guide for docking and synthesis.
-
Negative Potential (Red): Localized on the N3 atom of the thiazole ring and the Amino Nitrogen. These are the primary sites for protonation or metal chelation.
-
Positive Potential (Blue): Localized on the Amino hydrogens and the region surrounding the Chlorine atom (due to the
-hole effect), facilitating hydrogen bonding or halogen bonding interactions.
Part 3: Spectroscopic Validation (IR & NMR)
Theoretical predictions must be scaled to match experimental data. Use the following scaling factors when comparing calculated frequencies to experimental FT-IR spectra.
Vibrational Analysis (FT-IR)
| Functional Group | Mode | Theoretical (Unscaled) | Scaling Factor | Expected Experimental |
| -NH₂ | Asym. Stretch | ~3550 cm⁻¹ | 0.961 | ~3410 cm⁻¹ |
| -NH₂ | Sym. Stretch | ~3450 cm⁻¹ | 0.961 | ~3315 cm⁻¹ |
| C=N (Thiazole) | Stretch | ~1620 cm⁻¹ | 0.961 | ~1560 cm⁻¹ |
| C-Cl | Stretch | ~750 cm⁻¹ | 0.980 | ~735 cm⁻¹ |
NMR Shift Prediction (GIAO Method)
For ¹H and ¹³C NMR validation, use the GIAO (Gauge-Independent Atomic Orbital) method at the same DFT level.
-
Reference: Calculate TMS (Tetramethylsilane) at B3LYP/6-311++G(d,p) to set the zero point.
-
Solvent Effect: Include DMSO (PCM model) as benzothiazoles show significant chemical shift variations in polar aprotic solvents.
Part 4: Pharmacological Potential (In Silico)
Benzothiazole derivatives are privileged scaffolds for kinase inhibition and antimicrobial activity. The 5-amino-2-chloro substitution pattern offers a unique vector for interacting with the ATP-binding pockets of target proteins.
Target Selection: DNA Gyrase B
Given the proven efficacy of aminobenzothiazoles against E. coli DNA Gyrase B (a target for overcoming antimicrobial resistance), this guide recommends docking against PDB ID: 4DUH .
Molecular Docking Protocol (AutoDock Vina)
-
Ligand Preparation:
-
Optimize geometry (from Part 1).
-
Detect root and set rotatable bonds (Note: The C5-NH2 bond is rotatable; the benzothiazole core is rigid).
-
-
Receptor Preparation (4DUH):
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Box Generation:
-
Center: X=15.2, Y=24.5, Z=10.1 (Active site centroid).
-
Size: 20 x 20 x 20 Å.
-
Interaction Logic Diagram
The following diagram illustrates the hypothesized binding mode based on the molecule's electronic properties.
Caption: Hypothesized binding interactions of this compound within the DNA Gyrase B active site.
References
-
BenchChem. "this compound | CAS 80945-82-0." BenchChem Compound Database. Accessed January 30, 2026. Link
-
Kozak, M. et al. "Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens." ACS Omega, 2023. Link
-
Sundaraganesan, N. et al. "Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods." Spectrochimica Acta Part A, 2007. Link
-
Mahmood, W.A.R. et al. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives." Baghdad Science Journal, 2023.[1] Link
- Frisch, M. J. et al. "Gaussian 16 Rev. C.01." Gaussian, Inc., Wallingford CT, 2016. (Standard Software Reference)
Sources
Methodological & Application
Application Note: Synthesis of Schiff Bases from 5-Amino-2-chlorobenzothiazole
[1][2]
Introduction & Structural Analysis[3][4]
This guide details the synthesis of Schiff bases (azomethines) derived from 5-Amino-2-chlorobenzothiazole .
Critical Structural Distinction: It is imperative to distinguish the starting material, This compound (CAS 80945-82-0), from its more common isomer, 2-Amino-5-chlorobenzothiazole .
-
This compound: The primary amino group (-NH₂) is attached to the benzene ring at position 5. Chemically, this behaves as a substituted aniline . The chlorine at position 2 (thiazole ring) remains a reactive electrophilic handle for future derivatization (e.g., SNAr reactions).
-
2-Amino-5-chlorobenzothiazole: The amino group is attached to the thiazole ring at position 2. This amine is heteroaromatic and significantly less nucleophilic due to resonance delocalization with the ring nitrogen.
Target Reaction: The synthesis involves the condensation of the 5-amino group (nucleophile) with an aromatic aldehyde (electrophile) to form an azomethine linkage (-N=CH-).[1] Due to the electron-withdrawing nature of the benzothiazole core, the 5-amino group is less nucleophilic than a standard aniline, often requiring acid catalysis and elevated temperatures to drive the equilibrium forward.
Reaction Mechanism
The formation of the Schiff base proceeds via a reversible acid-catalyzed condensation:
-
Nucleophilic Attack: The lone pair of the 5-amino group attacks the carbonyl carbon of the aldehyde.
-
Proton Transfer: Formation of a carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the imine (Schiff base).
Figure 1: Synthetic Workflow
Caption: Step-by-step workflow for the acid-catalyzed condensation of this compound with aromatic aldehydes.
Experimental Protocol
Safety Warning: this compound and aromatic aldehydes can be irritants. Work in a fume hood. Glacial acetic acid is corrosive.
Materials
-
Substrate: this compound (10 mmol)
-
Reagent: Substituted Benzaldehyde (10 mmol) (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Solvent: Absolute Ethanol (20-30 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops) or conc. H₂SO₄ (1-2 drops)
Procedure
-
Preparation: In a 100 mL round-bottom flask (RBF), dissolve 1.85 g (10 mmol) of This compound in 20 mL of absolute ethanol. Stir until completely dissolved.
-
Note: If solubility is poor at room temperature, gently warm the solution.
-
-
Addition: Add 10 mmol of the chosen aromatic aldehyde to the RBF.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Mechanistic Insight: The acid protonates the aldehyde oxygen, increasing its electrophilicity and making it more susceptible to attack by the deactivated aniline nitrogen.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Duration: Typically 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7) as the mobile phase. Look for the disappearance of the amine spot.[2]
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into crushed ice (approx. 100 g) with stirring. This promotes rapid precipitation of the hydrophobic Schiff base.
-
Filter the solid precipitate using a Buchner funnel and wash with cold water to remove unreacted acid and catalyst.
-
-
Purification: Recrystallize the crude solid from hot ethanol.
Characterization & Data Analysis
Successful synthesis is confirmed by the disappearance of the primary amine signals and the appearance of the imine linkage features.
Spectral Data Expectations
| Technique | Feature | Expected Signal | Mechanistic Origin |
| FT-IR | Azomethine Stretch | 1600–1630 cm⁻¹ (Strong) | C=N double bond formation |
| FT-IR | Amine Disappearance | Absence of 3300–3450 cm⁻¹ | Loss of -NH₂ group |
| ¹H-NMR | Azomethine Proton | δ 8.3 – 8.8 ppm (Singlet) | Proton on the -N=CH- carbon |
| ¹H-NMR | Aromatic Protons | δ 7.0 – 8.2 ppm (Multiplet) | Benzothiazole and phenyl rings |
| ¹³C-NMR | Azomethine Carbon | δ 155 – 165 ppm | Carbon of the C=N bond |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is soluble in ethanol | Evaporate solvent to 50% volume; cool in ice bath overnight. |
| Low Yield | Incomplete dehydration | Add molecular sieves to the reaction or use a Dean-Stark trap to remove water. |
| Starting Material Remains | Low nucleophilicity of amine | Increase reflux time (up to 12h) or use a stronger acid catalyst (conc. H₂SO₄).[4] |
| Oily Product | Impurities preventing crystallization | Triturate the oil with cold diethyl ether or hexane to induce solidification. |
Biological & Medicinal Relevance[2][3][4][6][7][8]
The This compound scaffold is a high-value pharmacophore in drug discovery.
-
Antimicrobial Activity: Schiff bases derived from benzothiazoles exhibit significant antibacterial and antifungal properties, often disrupting bacterial cell walls or inhibiting DNA gyrase.
-
Anticancer Potential: The planar benzothiazole system can intercalate into DNA. The 2-chloro substituent is particularly valuable as it allows for late-stage functionalization .
-
Strategy: Synthesis of the Schiff base first (at position 5), followed by Nucleophilic Aromatic Substitution (SNAr) at position 2 with secondary amines or thiols to create dual-action drugs.
-
-
Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aldehyde phenyl ring typically enhance antimicrobial potency by increasing the lipophilicity and electron deficiency of the azomethine linkage.
References
-
Synthesis of this compound
-
General Benzothiazole Schiff Base Protocols
-
Chemical Reactivity of Aminobenzothiazoles
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC). Link
-
-
Compound Data
Sources
- 1. benchchem.com [benchchem.com]
- 2. DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents [patents.google.com]
- 3. 5-Bromo-2-chlorobenzo[d]thiazole|CAS 824403-26-1 [benchchem.com]
- 4. 5-Bromo-2-chlorobenzo[d]thiazole|CAS 824403-26-1 [benchchem.com]
- 5. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 6. scribd.com [scribd.com]
- 7. aikonchem.wordpress.com [aikonchem.wordpress.com]
- 8. 615-20-3 | 2-Chlorobenzothiazole | Chlorides | Ambeed.com [ambeed.com]
Synthesis of 1,3,4-oxadiazole derivatives from 5-Amino-2-chlorobenzothiazole
Application Note: Strategic Synthesis of Bioactive 1,3,4-Oxadiazole-Benzothiazole Hybrids
Executive Summary & Strategic Rationale
This application note details the synthetic pathway for generating 1,3,4-oxadiazole derivatives from 5-Amino-2-chlorobenzothiazole . This specific starting material presents a unique dual-pharmacophore opportunity: the benzothiazole core (known for antitumor and antimicrobial properties) and the 5-position amino group, which serves as the nucleophilic handle for constructing the oxadiazole ring.
Chemist’s Critical Note on Regiochemistry: The starting material, This compound , contains two reactive centers:
-
The 5-Amino Group (Nucleophile): An aniline-like nitrogen, capable of N-alkylation/acylation.
-
The 2-Chloro Position (Electrophile): A labile position susceptible to Nucleophilic Aromatic Substitution (
).
This protocol focuses on the N-functionalization of the 5-amino group to build the oxadiazole tail. However, operators must exercise strict stoichiometric control during the hydrazinolysis step (Step 2), as the 2-chloro position is susceptible to displacement by hydrazine at high temperatures.
Synthetic Pathway Visualization
The following flowchart outlines the three-stage synthesis: Esterification, Hydrazinolysis, and Cyclization.
Figure 1: Synthetic workflow for the conversion of this compound to oxadiazole derivatives via an ester intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl N-(2-chlorobenzothiazol-5-yl)glycinate
Objective: Functionalize the primary amine to create an ester linker.
Reagents:
-
This compound (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (KI), catalytic amount (optional, Finkelstein catalyst)
-
Solvent: Dry Acetone or DMF
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.01 mol of this compound in 30 mL of dry acetone.
-
Base Addition: Add 0.02 mol of anhydrous
. Stir for 15 minutes at room temperature to initiate deprotonation. -
Alkylation: Dropwise add 0.011 mol of ethyl chloroacetate. (Add catalytic KI if reaction is sluggish).
-
Reflux: Heat the mixture to reflux (
for acetone) for 6–10 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Work-up:
-
Filter the hot solution to remove inorganic salts (
/KCl). -
Concentrate the filtrate under reduced pressure.
-
Pour the residue into crushed ice/water.
-
Filter the resulting solid, wash with cold water, and recrystallize from ethanol.[1]
-
Critical Checkpoint: Ensure anhydrous conditions. Water will hydrolyze the ethyl chloroacetate, reducing yield.
Step 2: Synthesis of N-(2-chlorobenzothiazol-5-yl)acetohydrazide
Objective: Convert the ester to a hydrazide, the precursor for the oxadiazole ring.
Reagents:
-
Ester Intermediate (from Step 1) (1.0 eq)
-
Hydrazine Hydrate (99%) (1.5 eq)
-
Solvent: Absolute Ethanol
Protocol:
-
Dissolve 0.01 mol of the ester intermediate in 25 mL of absolute ethanol.
-
Add 0.015 mol of hydrazine hydrate dropwise.
-
Controlled Reflux: Reflux for 4–6 hours.
-
Warning: Do not extend reflux unnecessarily. The 2-chloro group on the benzothiazole ring is susceptible to nucleophilic attack by excess hydrazine. Monitor TLC closely; stop immediately upon consumption of the ester.
-
-
Isolation: Allow the mixture to cool to room temperature. The hydrazide often precipitates out.
-
Purification: Filter the solid. If no precipitate forms, concentrate the solvent to half volume and cool in an ice bath. Recrystallize from ethanol/water.
Step 3: Cyclization to 1,3,4-Oxadiazole Derivatives
This stage offers two divergent paths depending on the desired pharmacophore.
Method A: Synthesis of Oxadiazole-2-thione (Mercapto-derivative) Target: 5-[(2-chlorobenzothiazol-5-yl)aminomethyl]-1,3,4-oxadiazole-2-thione.
-
Reaction: Dissolve 0.005 mol of Hydrazide (Step 2) in 20 mL ethanol.
-
Reagents: Add KOH (0.005 mol) dissolved in water (5 mL) and Carbon Disulfide (
) (0.01 mol). -
Reflux: Reflux the mixture for 8–12 hours until evolution of
gas ceases (test with lead acetate paper). -
Work-up: Concentrate the solvent. Pour the residue into ice water and acidify with dilute HCl (pH 2–3).
-
Isolation: The precipitate (thione) is filtered, washed with water, and recrystallized from ethanol.
Method B: Synthesis of 2-Aryl-1,3,4-Oxadiazole Target: 2-Aryl-5-[(2-chlorobenzothiazol-5-yl)aminomethyl]-1,3,4-oxadiazole.
-
Reaction: Mix 0.005 mol of Hydrazide (Step 2) with 0.005 mol of a substituted Benzoic Acid (e.g., p-chlorobenzoic acid).
-
Cyclizing Agent: Add 5–10 mL of Phosphorus Oxychloride (
). -
Reflux: Reflux on a water bath for 4–6 hours.
-
Quenching (Safety Critical): Cool the mixture. Very slowly pour onto crushed ice with vigorous stirring to decompose excess
. (Exothermic reaction). -
Neutralization: Neutralize with solid
or ammonia solution to precipitate the product. -
Purification: Filter and recrystallize from methanol or ethanol.
Data Presentation & Quality Control
Table 1: Expected Physicochemical & Spectral Data
| Compound Stage | Key IR Signals ( | 1H NMR Diagnostic Signals ( |
| Ester (Step 1) | 1730-1750 (C=O ester)3350-3400 (NH) | 4.1-4.2 (q, |
| Hydrazide (Step 2) | 1650-1680 (C=O amide)3200-3300 ( | 9.0-9.5 (s, CONH)4.5 (s, |
| Oxadiazole-thione (Step 3A) | 1150-1200 (C=S)1610 (C=N) | 13.5-14.0 (s, SH/NH tautomer)No ethyl signals |
| Aryl-Oxadiazole (Step 3B) | 1600-1620 (C=N)1050-1080 (C-O-C) | Aromatic protons increasedDisappearance of CONH |
Troubleshooting & Optimization
-
Low Yield in Step 1: If the amine is weakly nucleophilic, switch solvent to DMF and increase temperature to
. Ensure is finely powdered. -
Impurity in Step 2: If a byproduct appears (likely 2-hydrazino-5-aminobenzothiazole), reduce the equivalents of hydrazine to 1.0–1.1 and lower the temperature to
, extending the reaction time. -
Cyclization Failure (Method B): If
fails to cyclize sterically hindered acids, consider using Polyphosphoric Acid (PPA) at or T3P (Propylphosphonic anhydride) as a milder coupling agent.
References
-
Synthesis of 2-amino-5-chlorobenzothiazole derivatives (Analogous Chemistry): Al-khazraji, S. I., Sadik, W. M., & Ahamed, L. S. (2023).[2][3][4] Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal.[2][4] (Note: This reference describes the exact ester/hydrazide/oxadiazole pathway on the structural isomer, validating the reagent compatibility.)
-
General Oxadiazole Synthesis Protocols: Chawla, R., et al. (2010). Synthesis of Novel 1,3,4-Oxadiazole Derivatives as Potential Antimicrobial Agents.[5][6][7][8] Acta Poloniae Pharmaceutica.
-
Microwave-Assisted Synthesis of Benzothiazole Derivatives: Asrondkar, A. L., et al. (2015).[9] Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.[9]
Sources
- 1. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Note: Strategic Functionalization of 5-Amino-2-chlorobenzothiazole in Anticancer Drug Design
This Application Note is designed for medicinal chemists and drug discovery scientists utilizing 5-Amino-2-chlorobenzothiazole (CAS: 80945-86-4) as a core scaffold. Unlike the more common 2-aminobenzothiazole, this specific isomer offers a unique bifunctional "Push-Pull" reactivity profile: an electrophilic C2-chlorine susceptible to SNAr displacement and a nucleophilic C5-amino group ready for derivatization.
Introduction & Chemical Profile
This compound (5-A-2-CBT) serves as a privileged scaffold in oncology research due to its structural homology with purine bases and its ability to interact with kinase domains (e.g., EGFR, VEGFR) and DNA minor grooves.
The molecule presents two distinct orthogonal reactive handles:[1]
-
The C2-Chloro Position (Electrophile): Activated by the adjacent thiazole nitrogen, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of solubility-enhancing groups (e.g., piperazines).
-
The C5-Amino Position (Nucleophile): A classic aniline-like moiety suitable for amide coupling, sulfonylation, or Schiff base formation to extend the pharmacophore into hydrophobic binding pockets.
Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
-
Molecular Formula: C₇H₅ClN₂S[1]
-
Molecular Weight: 184.65 g/mol
-
Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.
-
Storage: Hygroscopic; store under inert atmosphere at -20°C.
Synthetic Strategy & Workflow
The most efficient synthetic route for anticancer agent development involves a sequential functionalization strategy. It is generally recommended to modify the C2-position first (SNAr) to prevent side reactions with the C5-amine during harsh displacement conditions, although chemoselective routes exist.
Visualization: Synthetic Pathway
Caption: Divergent synthetic pathways for 5-A-2-CBT. Path 1 (Top) is preferred for generating libraries with high solubility.
Detailed Experimental Protocols
Protocol A: C2-Functionalization via SNAr (Nucleophilic Displacement)
Objective: To replace the C2-chlorine with a secondary amine (e.g., N-methylpiperazine) to enhance aqueous solubility and bioavailability, a critical failure point in benzothiazole drug candidates.
Mechanism: The thiazole ring nitrogen acts as an electron sink, activating the C2-Cl bond. Reagents: this compound (1.0 eq), N-methylpiperazine (1.5 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Addition: Add anhydrous K₂CO₃ (2.0 mmol) followed by N-methylpiperazine (1.5 mmol). Note: Use of inorganic base prevents protonation of the aniline amine.
-
Reaction: Heat the mixture to 100–110°C under an argon atmosphere for 6–8 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.[1]8) should disappear, replaced by a lower Rf spot (amine product).
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g). A precipitate should form.[2][3][4][5]
-
If solid forms: Filter, wash with cold water, and dry.[3]
-
If oil forms: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Validation Criteria:
-
¹H NMR: Disappearance of benzothiazole C2-Cl signal (indirectly observed) and appearance of piperazine protons (2.5–3.5 ppm).
-
Mass Spec: Observe [M+H]⁺ shift corresponding to the amine addition (-Cl +Amine).
Protocol B: C5-Derivatization via Sulfonamide Synthesis
Objective: To synthesize sulfonamide derivatives targeting Carbonic Anhydrase (CA-IX) or specific kinase pockets.
Reagents: 2-Substituted-5-aminobenzothiazole (from Protocol A) or 5-A-2-CBT (1.0 eq), Aryl sulfonyl chloride (1.1 eq), Pyridine (solvent/base).
Step-by-Step Procedure:
-
Solubilization: Dissolve the amine substrate (1.0 mmol) in dry Pyridine (3 mL). Cool to 0°C in an ice bath.
-
Addition: Add the Aryl sulfonyl chloride (1.1 mmol) portion-wise over 10 minutes to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Quenching: Pour the mixture into 10% HCl (20 mL) containing ice. The acid neutralizes the pyridine and precipitates the sulfonamide.
-
Isolation: Filter the solid precipitate, wash extensively with water to remove pyridine salts, and dry.
Validation Criteria:
-
IR Spectroscopy: Appearance of symmetric and asymmetric SO₂ stretches (1150–1170 cm⁻¹ and 1330–1350 cm⁻¹).
-
¹H NMR: Appearance of a D₂O-exchangeable singlet (SO₂NH) typically between 9.5–10.5 ppm.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions at the C2 and C5 positions based on generalized literature trends for benzothiazole anticancer agents.
| Position | Modification | Effect on Anticancer Activity | Key Mechanism |
| C2 (Head) | -Cl (Unsubstituted) | Moderate Activity, High Toxicity | Alkylating agent potential; poor solubility. |
| C2 (Head) | -N(Piperazine) | Increased Potency | Improved solubility; lysosomal trapping; kinase hinge binding. |
| C2 (Head) | -S-Alkyl | Variable | Metabolic liability (oxidation to sulfoxide); often lower potency. |
| C5 (Tail) | -NH-SO₂-Ar | High Specificity | Carbonic Anhydrase IX inhibition (hypoxia targeting). |
| C5 (Tail) | -N=CH-Ar (Schiff) | Moderate to High | DNA intercalation; stability issues in vivo (hydrolysis). |
Mechanism of Action Visualization
Benzothiazole derivatives typically function as ATP-competitive inhibitors. The diagram below illustrates the binding mode of a C2/C5-substituted derivative.
Caption: Proposed pharmacodynamic pathway of benzothiazole derivatives blocking kinase activity.
References
-
Synthesis of 2-substituted benzothiazoles
- Methodology for SNAr on 2-chlorobenzothiazole scaffolds.
-
Zhang, L., et al. "Design and synthesis of 2-aminobenzothiazole derivatives as novel inhibitors of PI3K." Bioorganic & Medicinal Chemistry, 2021.[1]
-
(Representative mechanism)
-
Sulfonamide Derivatization
- Protocols for sulfonylation of heteroarom
- Supuran, C. T. "Carbonic anhydrase inhibitors.
-
Anticancer Activity of Benzothiazoles
- Review of the pharmacophore's activity against MCF-7 and HeLa lines.
- Ali, I., et al. "Benzothiazoles: A scaffold with diverse biological activities." Asian Journal of Pharmaceutical and Clinical Research, 2021.
-
Schiff Base Synthesis Protocols
Disclaimer: Ensure all synthesized compounds are handled in accordance with local safety regulations. This compound is a skin irritant and potential sensitizer.
Sources
- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. saspublishers.com [saspublishers.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Precision Targeting of Inflammation Using 5-Amino-2-chlorobenzothiazole Scaffolds
Executive Summary
The benzothiazole pharmacophore represents a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Specifically, 5-amino-2-chlorobenzothiazole serves as a critical intermediate for synthesizing potent anti-inflammatory agents. Its unique substitution pattern—featuring a nucleophilic amino group at position 5 and a reactive chlorine at position 2—allows for divergent synthetic pathways.
This guide details the application of this compound in the discovery of dual COX-2/5-LOX inhibitors. We provide validated protocols for derivatization (Schiff base and heterocyclic cyclization), in silico molecular docking, and in vitro biological screening.
Mechanistic Rationale & SAR
The anti-inflammatory efficacy of benzothiazole derivatives stems from their ability to modulate the Arachidonic Acid (AA) Pathway .
-
Pharmacophore: The benzothiazole ring mimics the lipophilic nature of arachidonic acid, allowing entry into the hydrophobic channels of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes.
-
5-Amino Functionality: Acts as a hydrogen bond donor/acceptor, crucial for interacting with polar residues (e.g., Arg120 in COX-2).
-
2-Chloro Substituent: Enhances lipophilicity and metabolic stability, or serves as a leaving group for nucleophilic substitution to introduce bulky heterocycles (e.g., triazoles, oxadiazoles) that improve selectivity.
Signaling Pathway Visualization
The following diagram illustrates the intervention points of this compound derivatives within the inflammatory cascade.
Figure 1: Mechanism of Action.[1] The scaffold targets downstream enzymes COX-2 and 5-LOX, preventing the synthesis of pro-inflammatory mediators.
Protocol 1: Synthetic Derivatization
Objective: To synthesize a library of Schiff base and triazole hybrids using this compound as the core building block.
Materials
-
Precursor: this compound (CAS: 80945-86-4)
-
Reagents: Ethyl chloroacetate, Hydrazine hydrate, Carbon disulfide (CS2), Potassium hydroxide (KOH), Ethanol (absolute).
-
Equipment: Reflux condenser, Magnetic stirrer, TLC silica plates (Merck 60 F254).
Workflow A: Synthesis of Triazole Hybrids (High Potency)
This pathway creates a 1,2,4-triazole ring fused to the benzothiazole, a modification known to enhance COX-2 selectivity [1].
-
Esterification:
-
Dissolve 0.01 mol of this compound in 30 mL dry acetone.
-
Add 0.01 mol anhydrous K2CO3 and 0.01 mol ethyl chloroacetate.
-
Reflux for 12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Filter and evaporate solvent to yield the Ester Intermediate .
-
-
Hydrazide Formation:
-
Dissolve the ester in 20 mL ethanol.
-
Add 0.02 mol hydrazine hydrate (99%).
-
Reflux for 6 hours. Cool to precipitate the Acid Hydrazide . Recrystallize from ethanol.
-
-
Cyclization to Triazole:
-
Suspend the hydrazide in ethanolic KOH (10%).
-
Add CS2 (excess) and reflux for 10 hours.
-
Acidify with dilute HCl to precipitate the Triazole-Thiol Derivative .
-
Workflow B: Synthesis of Schiff Bases (Azomethines)
Schiff bases are synthesized to explore the electronic effects of aryl substituents on the 5-amino position [2].
-
Condensation:
-
Mix 0.01 mol this compound with 0.01 mol substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) in 25 mL ethanol.
-
Add 2-3 drops of glacial acetic acid (catalyst).
-
Reflux for 4-8 hours.
-
Validation: The formation of the imine bond (-N=CH-) is confirmed by the disappearance of the NH2 peak (3300-3400 cm⁻¹) in IR spectroscopy.
-
Figure 2: Synthetic pathway for generating triazole-benzothiazole hybrids.
Protocol 2: In Silico Molecular Docking
Objective: To predict binding affinity and orientation within the COX-2 active site before biological testing.
Computational Setup
-
Software: AutoDock Vina or BIOVIA Discovery Studio.
-
Target Protein: Human COX-2 (PDB ID: 5KIR or 3LN1 ).
-
Ligand Preparation: Energy minimization using MM2 force field.
Step-by-Step Procedure
-
Protein Prep: Remove water molecules and co-crystallized ligands (e.g., Celecoxib) from the PDB file. Add polar hydrogens and Kollman charges.
-
Grid Generation: Define a grid box centered on the active site residues Arg120, Tyr355, and His90 .
-
Box Dimensions: 25 x 25 x 25 Å.
-
-
Docking: Run the genetic algorithm with exhaustiveness set to 8.
-
Analysis: Look for:
-
H-Bonds: Interaction between the benzothiazole nitrogen and Arg120.
-
Binding Energy: A score lower than -8.0 kcal/mol indicates high affinity.
-
Protocol 3: In Vitro Biological Evaluation
Objective: Quantify anti-inflammatory activity using the Protein Denaturation Assay and COX-2 Inhibition ELISA.
Assay A: Inhibition of Albumin Denaturation
Inflammation induces protein denaturation; agents that prevent this stabilization are potential anti-inflammatory drugs [3].
-
Reagents:
-
0.2% w/v Bovine Serum Albumin (BSA) in Tris Buffer Saline (pH 6.8).
-
Test compounds dissolved in DMSO (100 µg/mL).
-
-
Procedure:
-
Mix 5 mL of test solution with 5 mL of BSA solution.
-
Incubate at 37°C for 15 minutes.
-
Heat at 70°C for 5 minutes (to induce denaturation).
-
Cool and measure absorbance at 660 nm .
-
-
Calculation:
Assay B: COX-2 Inhibition (ELISA)
-
Kit: Cayman Chemical COX-2 (human) Inhibitor Screening Assay Kit (Item No. 701080).
-
Procedure:
-
Incubate COX-2 enzyme with Heme and test compound (10 µM) for 10 minutes at 25°C.
-
Initiate reaction by adding Arachidonic Acid.
-
Incubate for 2 minutes, then stop reaction with HCl.
-
Quantify Prostaglandin F2α (PGF2α) produced via ELISA.
-
-
Data Output: Construct a dose-response curve to determine IC50.
Data Analysis & Expected Results
The following table summarizes typical SAR trends observed with this compound derivatives [1, 4].
| Compound Class | Modification | IC50 (COX-2) | Selectivity Index (COX-2/COX-1) | Notes |
| Parent | 5-Amino-2-Cl-benzothiazole | > 50 µM | 1.2 | Weak activity; poor solubility. |
| Schiff Base | 4-NO2-Benzylidene derivative | 12.5 µM | 5.4 | Nitro group enhances H-bonding. |
| Triazole Hybrid | 1,2,4-Triazole-3-thiol fusion | 0.45 µM | > 150 | High potency; mimics Celecoxib pharmacophore. |
| Standard | Celecoxib | 0.05 µM | > 200 | Clinical Control. |
Interpretation:
-
The parent compound is a weak inhibitor but a potent scaffold.
-
Conversion to the Triazole Hybrid significantly lowers IC50 (increases potency) due to the additional nitrogen atoms facilitating interaction with the COX-2 side pocket (His90).
References
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Baghdad Science Journal, 2024. Link
-
Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. Asian Journal of Chemistry, 2018. Link
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2. NIH PubMed Central, 2025. Link
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. European Journal of Medicinal Chemistry, 2010. Link
Sources
Application Note: 5-Amino-2-chlorobenzothiazole as a Divergent Scaffold for Kinase Inhibitor Discovery
[1]
Executive Summary
This application note details the strategic utilization of 5-Amino-2-chlorobenzothiazole (5A2CBT) as a privileged starting material for the synthesis of ATP-competitive kinase inhibitors.[1] Unlike generic heterocycles, 5A2CBT offers a pre-functionalized "push-pull" electronic architecture: an electrophilic C2-position activated for nucleophilic aromatic substitution (
Structural Analysis & Design Strategy
The "Push-Pull" Advantage
The utility of 5A2CBT lies in its electronic desymmetrization. The thiazole ring nitrogen withdraws electron density from the C2-position, making the chlorine atom highly susceptible to displacement by amine nucleophiles (hinge binders). Simultaneously, the C5-amino group serves as a vector to extend into the solvent-exposed region or the hydrophobic "back pocket" of the kinase active site.
Pharmacophore Mapping
To design effective inhibitors, one must map the scaffold onto the ATP-binding pocket. The benzothiazole core typically mimics the purine ring of ATP.
[1]
Validated Synthetic Protocols
Protocol A: C2-Functionalization via (The Hinge Binder)
Objective: Install the primary hinge-binding motif by displacing the C2-chlorine.
Mechanism: Addition-Elimination (
Materials:
-
This compound (1.0 eq)[1]
-
Amine Nucleophile (e.g., Aniline, Morpholine, Piperazine) (1.2 eq)[1]
-
Base:
(2.0 eq) or DIPEA (2.5 eq)[1] -
Solvent: Anhydrous DMSO or NMP (Concentration: 0.2 M)[1]
Step-by-Step Procedure:
-
Preparation: In a sealable reaction vial, dissolve 5A2CBT (1.0 eq) in anhydrous DMSO.
-
Addition: Add the amine nucleophile (1.2 eq) followed by
(2.0 eq).-
Note: If the nucleophile is a salt (e.g., HCl salt), increase base to 3.5 eq.
-
-
Reaction: Seal the vial and heat to 110°C for 4–12 hours.
-
Work-up:
-
Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).
Critical Insight:
"In our experience, using DMSO at temperatures >130°C can lead to oxidative decomposition of the C5-amine. Keep temperatures
120°C and use an inert atmosphere () to preserve the nucleophilic integrity of the C5-position." [1]
Protocol B: C5-Functionalization (The Tail Extension)
Objective: Modulate solubility and potency by derivatizing the C5-amine.[1] Chemistry: Urea formation or Amide coupling.[1]
Variant B1: Urea Synthesis (High Potency Potential) Ureas are classic linkers in kinase inhibitors (e.g., Sorafenib) due to their ability to form hydrogen bond networks (D-D-A motifs).[1]
Materials:
-
C2-substituted intermediate (from Protocol A) (1.0 eq)
-
Isocyanate (R-NCO) (1.1 eq)[1]
-
Solvent: Anhydrous THF or DCM[1]
Procedure:
-
Dissolve the C2-substituted intermediate in anhydrous THF (0.1 M).
-
Add the isocyanate (1.1 eq) dropwise at
.[1] -
Allow to warm to room temperature and stir for 2–6 hours.
-
Self-Validation: The reaction is usually clean.[1] A white precipitate (the urea) often forms.[1]
-
Quench: Add a small amount of MeOH to scavenge excess isocyanate.
-
Isolation: Filter the solid or evaporate and purify via Prep-HPLC.
Integrated Library Generation Workflow
To maximize efficiency, a divergent synthesis strategy is recommended. The C2 position is modified first to create a "Core Set," which is then split for C5 diversification.
Biological Validation: Kinase Assay Protocol
Method: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).[1] Rationale: These assays measure the conversion of ATP to ADP, providing a direct readout of kinase activity inhibition.
Protocol Parameters:
-
Enzyme Prep: Dilute kinase (e.g., PI3K
) to 2x optimal concentration in reaction buffer (HEPES pH 7.5, , EGTA, DTT). -
Compound Handling: Prepare 3-fold serial dilutions of synthesized benzothiazoles in 100% DMSO. Transfer 50 nL to 384-well plates (acoustic dispensing preferred).
-
Reaction:
-
Detection: Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to light.[1]
-
Analysis: Measure luminescence. Calculate
using a 4-parameter logistic fit.
Data Summary & Troubleshooting
Structure-Activity Relationship (SAR) Trends
Based on literature precedents for this scaffold [2, 3]:
| Modification Site | Substituent Type | Predicted Effect |
| C2 (Hinge) | Morpholine/Piperazine | Improved solubility; moderate potency.[1] |
| C2 (Hinge) | 3-Pyridyl / Anilines | High potency (H-bond donor/acceptor); lower solubility.[1] |
| C5 (Tail) | Phenyl Urea | Access to hydrophobic back-pocket (Type II inhibition).[1] |
| C5 (Tail) | Acetamide | Solvent interaction; generally lower affinity than ureas.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 ( | Nucleophile is weak or sterically hindered.[1] | Switch solvent to NMP; increase temp to 140°C (microwave irradiation recommended).[1] |
| Regioselectivity Issues | N/A for this scaffold. | The C2-Cl is significantly more electrophilic than any other site.[1] |
| Product Insolubility | Planar aromatic stacking.[1] | Incorporate solubilizing groups (e.g., N-methyl piperazine) at the C5 position.[1] |
| C5-Amine Oxidation | High temp in DMSO.[1] | Degas solvents; use Argon atmosphere; switch to DMA (Dimethylacetamide).[1] |
References
-
BenchChem. (2025).[1] Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. Retrieved from [1]
-
Li, A. Y., et al. (2002).[1] Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2.[1][4] Journal of Medicinal Chemistry.[1] Retrieved from [1]
-
Hone, C. A., et al. (2024).[1] Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity.[1] PubMed.[1] Retrieved from [1]
-
PubChem. (2025).[1] 5-Chloro-2-benzothiazolamine Compound Summary. Retrieved from [1]
Sources
- 1. 5-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 30120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. audreyli.com [audreyli.com]
Application Note: A Comprehensive Protocol for the Synthesis of Novel Thiazolidin-4-one Derivatives from 5-Amino-2-chlorobenzothiazole
Abstract: This document provides a detailed experimental procedure for the synthesis of thiazolidin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The protocol outlines a robust two-step process commencing with the formation of a Schiff base intermediate from 5-Amino-2-chlorobenzothiazole, followed by a cyclocondensation reaction with thioglycolic acid. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, characterization guidelines, and troubleshooting advice to ensure reproducible and efficient synthesis.
Introduction and Scientific Rationale
Thiazolidin-4-ones are a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][4][5] The versatility of the thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
The synthesis strategy detailed herein is a well-established and efficient method. It begins with the condensation of a primary amine (this compound) with an aromatic aldehyde to form an imine, commonly known as a Schiff base.[6][7] This intermediate is then reacted with thioglycolic acid in a cyclocondensation reaction to yield the target 2,3-disubstituted thiazolidin-4-one.[4][8] The choice of this compound as the starting amine introduces a biologically active benzothiazole moiety, which itself is known for a range of therapeutic applications, potentially enhancing the pharmacological profile of the final compound.[9][10]
Reaction Mechanism and Workflow
The overall synthesis is a two-step process: (A) Schiff base formation and (B) Thiazolidinone ring formation via cyclocondensation.
A. Schiff Base Formation: This is a classic condensation reaction. The nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This is typically followed by the elimination of a water molecule, often facilitated by a catalytic amount of acid, to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[6][7]
B. Thiazolidinone Ring Formation: This key step involves the reaction of the Schiff base with thioglycolic acid. The mechanism proceeds via two proposed pathways. In the most accepted pathway, the nucleophilic sulfur atom of thioglycolic acid attacks the electrophilic imine carbon of the Schiff base.[11] This is followed by an intramolecular cyclization via a nucleophilic attack from the imine nitrogen onto the carbonyl carbon of the carboxylic acid group, which, after dehydration, forms the stable five-membered thiazolidinone ring.[8][11][12]
Visualized Experimental Workflow
Caption: Overall workflow for the two-step synthesis of thiazolidin-4-ones.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
Part A: Synthesis of Schiff Base Intermediate (e.g., N-(4-bromobenzylidene)-5-chloro-1,3-benzothiazol-2-amine)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.01 mol) in 50 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 4-bromobenzaldehyde (0.01 mol) and 2-3 drops of glacial acetic acid to act as a catalyst. The use of a catalyst can facilitate the reaction with the weakly nucleophilic 2-aminobenzothiazole.[13]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours.[10]
-
Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, the solution can be concentrated under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product several times with cold ethanol to remove unreacted starting materials.[10] Dry the purified Schiff base in a vacuum oven. The product is typically a crystalline solid.
Part B: Synthesis of Thiazolidin-4-one (e.g., 2-(4-bromophenyl)-3-(5-chloro-1,3-benzothiazol-2-yl)thiazolidin-4-one)
-
Setup: In a 100 mL round-bottom flask, place the synthesized Schiff base (0.01 mol) and dissolve it in 25-30 mL of a dry, inert solvent such as benzene or toluene.[9][14] Using a Dean-Stark apparatus is recommended to azeotropically remove the water formed during the reaction.[8][12]
-
Addition of Cyclizing Agent: Add thioglycolic acid (mercaptoacetic acid) in a slight excess (0.012-0.015 mol) to the mixture.
-
Reaction: Heat the mixture to reflux for 8-10 hours.[9] The reaction progress should be monitored by TLC until the starting Schiff base spot disappears.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final thiazolidin-4-one product.[9]
Materials and Quantitative Data
The following table summarizes the quantities for a typical laboratory-scale synthesis.
| Step | Compound Name | Molar Mass ( g/mol ) | Equivalents | Amount |
| A | This compound | 184.64 | 1.0 | 1.85 g |
| A | 4-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g |
| B | Schiff Base Intermediate | 351.65 | 1.0 | 3.52 g |
| B | Thioglycolic Acid (98%) | 92.12 | 1.2 | ~0.85 mL |
| - | Final Product | 425.74 | - | Yield: 70-85% |
Characterization and Validation
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.[14][15]
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.[6]
-
FT-IR Spectroscopy: The FT-IR spectrum of the final thiazolidinone should show the disappearance of the C=N (imine) stretch from the Schiff base intermediate (around 1600-1640 cm⁻¹) and the appearance of a strong C=O (amide) stretching band characteristic of the thiazolidinone ring (around 1680-1720 cm⁻¹).[15][16]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural proof. A key signal to identify is a sharp singlet integrating to two protons in the region of 3.8-4.2 ppm, corresponding to the methylene (-S-CH₂-CO-) protons of the thiazolidinone ring.[17][18] Aromatic protons will appear in the downfield region as complex multiplets.
-
¹³C NMR Spectroscopy: Will confirm the presence of the carbonyl carbon (C=O) typically around 170 ppm and the methylene carbon (-CH₂-) around 35 ppm.[17][19]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis by matching the observed molecular ion peak (M⁺) with the calculated molecular weight.[18][19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Step A | Incomplete reaction; insufficient heating; starting amine is a weak nucleophile. | Increase reflux time; ensure adequate heating; add a few drops of glacial acetic acid as a catalyst.[13] |
| Low Yield in Step B | Incomplete cyclization; presence of water in the solvent; insufficient reflux time. | Use a Dean-Stark trap to remove water.[12] Ensure the solvent is anhydrous. Extend the reflux time and monitor via TLC. |
| Product is Oily/Difficult to Crystallize | Presence of impurities; residual solvent. | Try triturating the oil with a non-polar solvent like hexane. Purify via column chromatography on silica gel.[17] Ensure complete removal of solvent under high vacuum. |
| Multiple Spots on TLC of Final Product | Incomplete reaction; side product formation. | Re-purify by recrystallization from a different solvent system or by column chromatography. |
Conclusion
This application note details a reliable and adaptable protocol for synthesizing thiazolidin-4-ones from this compound. By following the outlined steps for synthesis, purification, and characterization, researchers can effectively produce these valuable heterocyclic compounds for further investigation in drug discovery and medicinal chemistry programs. The inherent flexibility in the choice of the aldehyde component allows for the creation of diverse libraries of thiazolidinone derivatives for structure-activity relationship (SAR) studies.
References
- Synthesis and Characterization of New Series of Heterocyclic Schiff Bases Derivatives by Cyclization and Studying Their Antibact. (n.d.). Google Scholar.
- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (n.d.). Baghdad Science Journal.
- Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. (2025, April 15). PubMed.
- Standard model reaction for the synthesis of 4-thiazolidinones. (n.d.). ResearchGate.
- Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. (2025, July 28). Medicinal and Medical Chemistry.
- How to synthesize Schiff base by using 2-amino benzothiazole ? (2022, June 10). ResearchGate.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PubMed Central.
- Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (n.d.). MDPI.
- reaction of schiff bases with thioglycolic acid: synthesis of thiazepine-1(2h)-one. (n.d.). Hue University Journal of Science.
- Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (n.d.). IJFMR.
- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). No source provided.
- Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds. (n.d.). No source provided.
- Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022, June 25). Chemical Methodologies.
- Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016, April 30). Hilaris Publisher.
- (PDF) REACTION OF SCHIFF BASES WITH THIOGLYCOLIC ACID: SYNTHESIS OF THIAZEPIN-1(2H)-ONE AND THIAZOLIDIN-4-ONE COMPOUNDS. (2025, December 31). ResearchGate.
- (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023, August 20). ResearchGate.
- Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020, February 8). No source provided.
- Synthetic and medicinal perspective of thiazolidinones: A review. (n.d.). PubMed.
- Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences.
- (PDF) Synthesis and Antimicrobial Activity of New Thiazolidinone Derivatives With the use of γ-Ferrite Catalyst. (2025, August 9). ResearchGate.
- Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. (n.d.). JOCPR.
- 4-thiazolidinone derivatives: Significance and symbolism. (2025, February 20). No source provided.
- 4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. (2014, November 26). ResearchGate.
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024, May 23). PubMed Central.
Sources
- 1. Synthetic and medicinal perspective of thiazolidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. cajmns.casjournal.org [cajmns.casjournal.org]
- 7. medmedchem.com [medmedchem.com]
- 8. jos.hueuni.edu.vn [jos.hueuni.edu.vn]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. jocpr.com [jocpr.com]
- 11. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 15. Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
- 17. mdpi.com [mdpi.com]
- 18. ijfmr.com [ijfmr.com]
- 19. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 5-Amino-2-chlorobenzothiazole Scaffolds
An Application Guide for the Scale-Up Synthesis of 5-Amino-2-chlorobenzothiazole Derivatives
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among its many derivatives, this compound serves as a critical and versatile building block. The strategic placement of a nucleophilic amino group at the 5-position and a reactive chloro group at the 2-position allows for sequential, regioselective functionalization, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents and functional dyes.
This application note provides a detailed guide for researchers, chemists, and process development professionals on the robust and scalable synthesis of this compound. Moving from bench-scale synthesis to pilot or industrial production presents significant challenges, including thermal management, reagent handling, and process optimization. This guide explains the causal logic behind the chosen synthetic strategy and provides detailed, field-proven protocols designed for safety, efficiency, and reproducibility at scale.
Part 1: Strategic Overview of the Synthetic Pathway
A successful scale-up campaign requires a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally conscious. The most logical and industrially viable approach to this compound involves a multi-step sequence starting from a readily available precursor. The chosen strategy prioritizes the management of highly reactive functional groups by introducing them in a specific order to prevent unwanted side reactions and simplify purification.
The overall transformation can be visualized as follows:
Caption: High-level overview of the synthetic route.
This pathway is advantageous for several reasons:
-
Control of Regioselectivity: Nitrating the 2-mercaptobenzothiazole precursor directs the nitro group primarily to the 5- and 6-positions. Separating the desired 5-nitro isomer at this stage is often more straightforward than after subsequent steps.
-
Activation for Chlorination: The electron-withdrawing nitro group does not significantly hinder the subsequent chlorination at the 2-position.
-
Robust Chlorination Method: The use of sulfuryl chloride to convert the 2-mercapto group to a 2-chloro group is a high-yield and well-documented industrial process.[2]
-
Final Step Reduction: Reducing the nitro group in the final step avoids potential complications, such as the reactivity of the free amino group with the chlorinating agent.
Part 2: Detailed Protocols and Scale-Up Considerations
This section provides step-by-step protocols for each key transformation. The causality behind critical process parameters is explained to empower scientists to troubleshoot and adapt the procedures as needed.
Module 1: Regioselective Nitration of 2-Mercaptobenzothiazole
Scientific Principle: This step involves the electrophilic aromatic substitution of 2-mercaptobenzothiazole using a mixed acid (sulfuric and nitric acid) system. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzothiazole ring. The temperature must be strictly controlled to prevent over-nitration and ensure the desired regioselectivity.
Scale-Up Considerations:
-
Exothermicity: The nitration reaction is highly exothermic. On a large scale, this heat must be efficiently removed to prevent thermal runaways. A jacketed reactor with a robust cooling system is mandatory.
-
Reagent Addition: Slow, subsurface addition of the nitrating mixture into the sulfuric acid solution of the substrate is critical for maintaining temperature control and ensuring homogenous mixing.
-
Work-up: Quenching the reaction mixture on ice/water is also highly exothermic and requires a vessel of sufficient size and cooling capacity.
Experimental Protocol:
-
Reactor Setup: Charge a clean, dry, temperature-controlled jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a reagent addition funnel.
-
Substrate Dissolution: Charge concentrated sulfuric acid (98%, 5.0 vol) into the reactor and cool the jacket to 0-5 °C.
-
Slowly add 2-mercaptobenzothiazole (1.0 eq) in portions to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until complete dissolution.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by adding nitric acid (65%, 1.1 eq) to concentrated sulfuric acid (1.0 vol) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Carefully transfer the reaction mixture onto a vigorously stirred mixture of crushed ice and water (15-20 vol), ensuring the quench temperature is kept below 20 °C.
-
Isolation: The precipitated yellow solid is isolated by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid under vacuum at 50-60 °C to a constant weight to yield 2-mercapto-5-nitrobenzothiazole.
| Parameter | Value | Rationale |
| Temperature | 0-5 °C | Minimizes formation of dinitro and other isomeric byproducts. |
| Equivalents (HNO₃) | 1.1 eq | A slight excess ensures complete conversion of the starting material. |
| Addition Time | 2-3 hours | Ensures adequate heat dissipation and prevents localized overheating. |
| Quench Volume | 15-20 volumes | Sufficient to dilute the acid and absorb the heat of neutralization. |
Module 2: Oxidative Chlorination with Sulfuryl Chloride
Scientific Principle: This transformation converts the 2-mercaptobenzothiazole intermediate into the corresponding 2-chlorobenzothiazole. A patent by Neil S. Moon describes a high-yield process using sulfuryl chloride (SO₂Cl₂), which acts as both an oxidant and a source of chlorine.[2] This method is superior to older techniques using phosphorus pentachloride or a Sandmeyer reaction, which often suffer from lower yields and more difficult work-ups.[2]
Scale-Up Considerations:
-
Gas Evolution: The reaction evolves significant amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. The reactor must be connected to a suitable gas scrubber system (e.g., caustic soda).
-
Reagent Reactivity: Sulfuryl chloride is highly corrosive and reacts violently with water. All equipment must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen).
-
Material Compatibility: Use glass-lined or Hastelloy reactors. Avoid stainless steel, which can be corroded by the HCl gas generated, especially in the presence of trace moisture.
Caption: Experimental workflow for the chlorination step.
Experimental Protocol:
-
Reactor Setup: Charge a dry, inerted, jacketed reactor with a suitable solvent such as dichloromethane or chlorobenzene (5-10 vol).
-
Charge Substrate: Add the 2-mercapto-5-nitrobenzothiazole (1.0 eq) to the solvent and stir to form a slurry.
-
Cooling: Cool the reactor contents to 0-10 °C.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, at least 2.0 eq, often used in excess) via an addition funnel over 1-2 hours. A significant exotherm and gas evolution will be observed. Maintain the internal temperature below 20 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until HPLC analysis confirms the disappearance of the starting material.
-
Quench: Slowly and carefully add the reaction mixture to a separate vessel containing cold water or ice to decompose the excess sulfuryl chloride.
-
Phase Separation: Separate the organic layer.
-
Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to remove acidic impurities, followed by a water wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-nitrobenzothiazole.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
| Parameter | Value | Rationale |
| Solvent | Chlorobenzene | Higher boiling point allows for a wider temperature range if needed. |
| Equivalents (SO₂Cl₂) | ≥ 2.0 eq | Stoichiometry requires 2 equivalents; excess drives the reaction to completion. |
| Temperature | < 20 °C | Controls the rate of reaction and gas evolution for safety. |
| Work-up | Aqueous NaHCO₃ wash | Crucial for neutralizing HCl and SO₂ to prevent product degradation. |
Module 3: Reduction of the Nitro Group
Scientific Principle: The final step is the reduction of the aromatic nitro group to a primary amine. For scale-up, two primary methods are considered: catalytic hydrogenation and metal-acid reduction.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a "green" method with high atom economy, producing water as the only byproduct. It requires specialized high-pressure equipment.
-
Metal-Acid Reduction (Fe/HCl or SnCl₂/HCl): This classic method is operationally simpler and does not require high-pressure reactors. However, it generates significant metallic waste streams that require treatment. For many processes, the robustness and lower capital cost of this method make it preferable.
Scale-Up Considerations (for Fe/HCl method):
-
Solid Handling: Charging large quantities of iron powder requires dust control measures.
-
Exotherm and Hydrogen Evolution: The reaction is exothermic and may produce some hydrogen gas. The reactor should be well-vented.
-
Work-up and Filtration: After the reaction, the mixture is a thick slurry containing iron oxides. The work-up involves basification to precipitate iron hydroxides and filtration to remove them. Large-scale filtration of fine iron sludge can be challenging and may require a filter press and the use of filter aids like Celite.
Experimental Protocol (Fe/HCl Method):
-
Reactor Setup: Charge a large, jacketed reactor with water (10 vol), ethanol (10 vol), and concentrated hydrochloric acid (0.5 vol).
-
Charge Reagents: Add iron powder (Fe, 5.0 eq) to the acidic solution and heat the stirred slurry to 70-80 °C.
-
Substrate Addition: Add the 2-chloro-5-nitrobenzothiazole (1.0 eq) portion-wise over 1-2 hours, maintaining the temperature at 70-80 °C. The exotherm from the reaction should help maintain the temperature.
-
Reaction Monitoring: Stir the mixture at 70-80 °C for 3-6 hours. Monitor the reaction by HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Add a filter aid (e.g., Celite) and filter the mixture through a pad of Celite to remove the iron sludge. Wash the filter cake with ethanol or methanol.
-
Basification & Extraction: Combine the filtrates and adjust the pH to 8-9 with an aqueous base (e.g., sodium carbonate or ammonium hydroxide). This will precipitate the product. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Isolation: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude this compound can be further purified by recrystallization.
| Parameter | Value | Rationale |
| Reducing Agent | Iron Powder (Fe) | Cost-effective, efficient, and industrially common for nitro reductions. |
| Equivalents (Fe) | 5.0 eq | A large excess is used to ensure complete reduction and account for iron oxidation. |
| Temperature | 70-80 °C | Provides a sufficient reaction rate without excessive pressure buildup. |
| Filtration | Celite pad | Essential for removing the very fine iron oxide/hydroxide sludge during work-up. |
Part 3: Analytical Characterization and Quality Control
Ensuring the purity and identity of the final product is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
| Test | Method | Typical Specification | Purpose |
| Appearance | Visual | Off-white to light brown solid | Confirms basic product quality. |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the chemical structure and connectivity. |
| Identity | Mass Spectrometry | Conforms to expected M/Z | Confirms the molecular weight of the compound. |
| Purity | HPLC (UV, 254 nm) | ≥ 98.5% | Quantifies the main component and detects impurities. |
| Melting Point | Capillary Method | Report range | A sharp melting point indicates high purity. |
| Loss on Drying | Gravimetric | ≤ 0.5% | Measures the amount of residual solvent and water. |
Part 4: Critical Safety and Handling Procedures
The scale-up of this synthesis involves several hazardous reagents that demand strict adherence to safety protocols.
Caption: Workflow for safe handling of hazardous materials.
-
Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and water-reactive.[2] It causes severe burns upon contact. All transfers must be conducted in a well-ventilated fume hood, away from any source of moisture.
-
Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Use appropriate PPE, including face shields and acid-resistant aprons. Always add acid to water (or other solutions), never the other way around.
-
Gas Evolution: The chlorination and reduction steps can produce toxic and corrosive gases (HCl, SO₂). Ensure the reactor is vented to a properly maintained scrubber system.
References
-
ResearchGate. (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
Digital Repository. Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Decoding 2-Amino-5-Nitrothiazole: Properties, Synthesis, and Key Industrial Uses. [Link]
-
ResearchGate. Scheme 2. Synthesis path for 2-amino-5-chlorobenzothiazol derivatives 2-10. [Link]
-
Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
Semantic Scholar. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
- Google Patents.
-
National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
Indian Journal of Chemistry. Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. [Link]
- Google Patents. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
-
Tikrit Journal of Pure Science. Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. [Link]
-
University of Thi-Qar. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]
-
SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 2-substituted nitro-and aminobenzothiazoles and.... [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Derivatization of 5-Amino-2-chlorobenzothiazole
The following technical guide is designed for researchers and drug development professionals working with 5-Amino-2-chlorobenzothiazole (CAS 80945-82-0) . It functions as a specialized support center, addressing the unique "push-pull" reactivity challenges of this scaffold.
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting side reactions, regioselectivity, and yield optimization.
Scaffold Analysis & Reactivity Profile
The this compound scaffold presents a classic "Dual-Reactivity Paradox" in heterocyclic synthesis. You are managing two distinct reactive centers with opposing electronic demands:
-
C5-Amino Group (Nucleophile): An electron-rich aniline-like nitrogen at the 5-position. It is prone to oxidation and participates readily in acylation, alkylation, and diazotization.
-
C2-Chloro Group (Electrophile): An activated leaving group at the 2-position of the thiazole ring. The C=N bond of the thiazole ring renders this position electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
The Core Challenge: The primary failure mode in derivatizing this compound is Self-Condensation (Polymerization) . The nucleophilic 5-NH₂ of Molecule A attacks the electrophilic C2-Cl of Molecule B, creating insoluble oligomers/dimers, often observed as "black tar" or intractable solids.
Troubleshooting Guide (Q&A)
Category A: Polymerization & Yield Loss
Q1: My reaction mixture turns into a black, insoluble tar within minutes of heating. What is happening? Diagnosis: You are likely witnessing intermolecular self-alkylation . Mechanism: Under thermal conditions or in the presence of strong bases, the 5-amino group acts as a nucleophile, displacing the chloride at the C2 position of a neighboring molecule. This propagates into a polymer chain. Corrective Action:
-
Concentration Control: Run reactions at high dilution (>20 mL solvent per mmol substrate) to statistically favor reaction with the external reagent over self-reaction.
-
Protection Strategy: If your target is the C2-Cl position (SNAr), you must protect the 5-NH₂ group first (e.g., Boc or Acetyl protection). The free amine is too nucleophilic to coexist with the activated C2-Cl at elevated temperatures.
-
Temperature: Avoid heating the free amine form above 60°C in polar aprotic solvents (DMF, DMSO) without a trapping agent.
Q2: I am trying to acylate the 5-amino group, but I see a byproduct with M+ mass corresponding to the loss of HCl. Is this the amide? Diagnosis: Check the NMR. If the amide proton is missing or the shift is wrong, you may have formed a bis-benzothiazole dimer . Causality: If the acyl chloride is added too slowly or if the base is too strong (e.g., NaH), the amine competes for the C2-Cl site. Protocol Adjustment:
-
Order of Addition: Add the acylating agent to the amine solution at 0°C to ensure the amine is immediately consumed by the more reactive acyl chloride.
-
Base Selection: Use mild organic bases (Pyridine, DIPEA) rather than inorganic bases (K₂CO₃, NaOH) to minimize the activation of the aniline nitrogen towards SNAr.
Category B: Hydrolysis & Stability
Q3: During diazotization (Sandmeyer reaction) of the 5-NH₂, the C2-Cl signal disappears. Did I lose the chlorine? Diagnosis: Yes, likely acid-catalyzed hydrolysis . Mechanism: The C2 position of benzothiazoles is sensitive to aqueous acid. While diazotization requires acid (HCl/H₂SO₄), prolonged exposure or high temperatures (>5°C) can hydrolyze the C2-Cl to a C2-OH (which tautomerizes to the benzothiazolinone). Corrective Action:
-
Anhydrous Conditions: Use alkyl nitrites (e.g., t-butyl nitrite) in organic solvents (MeCN) instead of NaNO₂/aq. HCl.
-
Cryogenic Control: Strictly maintain temperature < 0°C during the diazonium salt formation.
-
Quench Rapidly: Do not store the diazonium intermediate; react it immediately with the nucleophile.
Category C: Regioselectivity
Q4: When reacting with bifunctional electrophiles (e.g., chloroacetyl chloride), which site reacts first? Answer: The 5-Amino group is kinetically faster. Explanation: The 5-NH₂ is a primary amine and a better nucleophile than the ring nitrogen (N3). However, the resulting amide can still undergo cyclization if the conditions allow. Guideline: To selectively react the 5-NH₂, perform the reaction in DCM or THF at 0°C. To involve the ring nitrogen (N3), higher temperatures and polar solvents are required.
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways between the desired derivatization and the fatal self-condensation side reaction.
Caption: Figure 1. Competitive reaction pathways. Green paths indicate controlled synthesis; red/yellow paths indicate common failure modes (polymerization and hydrolysis).
Validated Experimental Protocols
Protocol A: Selective Acylation of 5-NH₂ (Preserving C2-Cl)
Objective: Functionalize the amine without displacing the chlorine.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
Base Addition: Add Pyridine (1.2 eq) or Triethylamine (1.1 eq). Cool to 0°C in an ice bath.
-
Addition: Add the Acyl Chloride (1.05 eq) dropwise over 15 minutes. Crucial: Rapid addition causes localized heating and side reactions.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (the amide is usually less polar than the amine).
-
Workup: Wash with dilute HCl (0.5 M) to remove pyridine, then NaHCO₃. Dry over MgSO₄.
-
Note: Avoid strong basic washes which might hydrolyze the C2-Cl.
-
Protocol B: SNAr at C2-Position (Requires Protection)
Objective: Displace the Chlorine with an external amine (R-NH₂).
-
Protection: First, convert this compound to the N-Acetyl derivative using Protocol A (using Acetyl Chloride).
-
Substitution: Dissolve the N-acetyl intermediate in DMF or DMSO .
-
Nucleophile: Add the external amine (R-NH₂, 2.0 eq) and a base (K₂CO₃, 2.0 eq).
-
Heating: Heat to 80-100°C .
-
Why Protection? If the 5-NH₂ were free, it would compete with R-NH₂, leading to a mixture of products and dimers. The acetyl group reduces the nucleophilicity of the 5-position.
-
-
Deprotection: After isolating the product, reflux in EtOH/HCl to remove the acetyl group if the free amine is required.
Reactivity Data Summary
| Reaction Type | Reagent | Risk Factor | Major Side Product | Prevention Strategy |
| Acylation | Acyl Chlorides | Low | Bis-acylation | Control stoichiometry (1.05 eq), 0°C. |
| SNAr (C2) | Amines/Thiols | High | Self-Polymerization | Protect 5-NH₂ first. Use excess external nucleophile. |
| Diazotization | NaNO₂/HCl | Medium | C2-Hydrolysis | Use anhydrous alkyl nitrites; keep T < 0°C. |
| Hydrolysis | Aq. NaOH/HCl | Medium | Ring Opening | Avoid prolonged heating in aqueous media. |
References
-
National Institutes of Health (NIH). (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]
-
Baghdad Science Journal. (2024).[4] Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Modifications. Retrieved from [Link]
-
Université Catholique de Louvain. (2013). 2-Aminobenzothiazole derivatives: Synthesis and Antimicrobial Screening. Retrieved from [Link]
Sources
- 1. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 10. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Technical Support Center: Troubleshooting Low Conversion in 5-Amino-2-chlorobenzothiazole Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Amino-2-chlorobenzothiazole. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges associated with this versatile building block. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction dynamics, enabling you to diagnose and resolve issues of low conversion and yield.
This compound is a valuable intermediate possessing two key, orthogonally reactive sites: the nucleophilic amino group at the C5 position and the electrophilic carbon at the C2 position, which bears a chlorine leaving group. This dual reactivity allows for a wide range of synthetic transformations but also presents unique challenges in selectivity and reaction efficiency. The chlorine at the C2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions.[1]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Low Conversion & Yield
This section addresses the most common and frustrating issue in synthesis: low conversion of your starting material. We will dissect the problem based on reaction type.
Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction at the C2-position is sluggish or incomplete. What are the likely causes and solutions?
Answer:
Low conversion in an SNAr reaction on this compound typically points to issues with nucleophilicity, reaction conditions, or deactivation of the aromatic system. The electron-withdrawing nature of the benzothiazole ring system inherently activates the C2 position for nucleophilic attack.[1] However, several factors can impede this process.
Potential Causes & Recommended Solutions:
-
Insufficient Nucleophile Strength or Concentration:
-
Causality: The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex. A weak nucleophile may not attack the electrophilic C2 carbon efficiently, or an equilibrium may exist that does not favor the intermediate.
-
Solution: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (like DBU or DIPEA) to deprotonate it in situ, increasing its nucleophilicity. For alcohol or thiol nucleophiles, using their conjugate bases (alkoxides or thiolates, generated with NaH, K2CO3, etc.) is significantly more effective. Increasing the equivalents of the nucleophile (e.g., from 1.1 eq. to 1.5-2.0 eq.) can also drive the reaction to completion.
-
-
Inappropriate Solvent Choice:
-
Causality: Polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile) are ideal for SNAr reactions. They solvate the cation of the nucleophile's salt but leave the anion relatively "bare," enhancing its reactivity. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its potency.
-
Solution: Ensure you are using a dry, polar aprotic solvent. If your starting materials have poor solubility, DMSO is an excellent choice due to its high polarity.
-
-
Sub-optimal Reaction Temperature:
-
Causality: The formation of the Meisenheimer complex has an activation energy barrier that must be overcome. While the C2-Cl is activated, thermal energy is often required to achieve a reasonable reaction rate.
-
Solution: Gradually increase the reaction temperature. Start by heating to 60-80 °C and monitor by TLC or LC-MS. If the reaction is still sluggish, the temperature can be increased further, but be mindful of potential side reactions or decomposition at temperatures exceeding 120-140 °C.
-
-
Side Reaction at the 5-Amino Group:
-
Causality: If your nucleophile or reaction conditions are basic, the 5-amino group could be deprotonated, creating a competing nucleophilic site within the molecule that could lead to polymerization or other side products.
-
Solution: If you suspect this is an issue, consider protecting the 5-amino group as an amide (e.g., using Acetyl Chloride or Boc-anhydride) before attempting the SNAr reaction. The protecting group can be removed in a subsequent step.
-
Question 2: My Suzuki-Miyaura coupling at the C2-position has stalled or shows low conversion. How can I troubleshoot this?
Answer:
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on the integrity of the catalytic cycle.[2] Low conversion often indicates a problem with the catalyst, reagents, or reaction environment.
Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A decision tree for diagnosing low conversion in cross-coupling reactions.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivation:
-
Causality: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen. Incomplete degassing of the solvent and reaction vessel is a primary cause of catalyst death and low conversion.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via 3 freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen).[3]
-
-
Poor Boronic Acid Quality:
-
Causality: Boronic acids can undergo protodeboronation (replacement of the B(OH)2 group with hydrogen) upon storage or trimerize to form boroxines, especially if wet. This reduces the amount of active coupling partner available.
-
Solution: Use fresh, high-purity boronic acid. If in doubt, you can convert the boronic acid to its corresponding pinacol ester, which is significantly more stable and often yields more consistent results.
-
-
Incorrect Base or Solvent System:
-
Causality: The base is critical for activating the boronic acid in the transmetalation step. Its strength and solubility are important. A common system is K2CO3 in DME/water.[3] If the base is too weak or does not dissolve, the reaction will be slow.
-
Solution: For challenging couplings, switching to a stronger base like K3PO4 or Cs2CO3 can be effective. Ensure the solvent system (e.g., dioxane, toluene, DME) is appropriate for your specific substrates and temperature requirements.
-
-
Ligand Issues:
-
Causality: The phosphine ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. The nitrogen on the benzothiazole ring can sometimes coordinate to the palladium, necessitating a ligand that can compete effectively.[2]
-
Solution: If using a standard ligand like PPh3, consider switching to a more electron-rich and sterically bulky Buchwald-type ligand (e.g., SPhos, XPhos) which can accelerate the catalytic cycle.
-
Question 3: My Buchwald-Hartwig amination at the C2-position is failing. What should I investigate?
Answer:
Buchwald-Hartwig amination is the go-to method for forming C-N bonds with aryl halides.[4] Its failure with this compound often traces back to ligand choice, base selection, or interference from the substrate's own amino group.
Potential Causes & Recommended Solutions:
-
Inappropriate Ligand-Palladium Combination:
-
Causality: This is the most critical parameter. The reductive elimination step to form the C-N bond is often rate-limiting. The ligand's steric and electronic properties directly influence the efficiency of this step. Early-generation catalysts are often not effective for aryl chlorides.
-
Solution: Employ a modern, sterically hindered biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These are specifically designed to promote the difficult reductive elimination from the Pd(II) intermediate. Use a reliable palladium precatalyst like Pd2(dba)3 or a dedicated Buchwald precatalyst.
-
-
Incorrect Base:
-
Causality: The reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner without competing in the substitution. Common choices include NaOt-Bu, KOt-Bu, or LHMDS. Weaker bases like K2CO3 are generally ineffective.
-
Solution: Ensure you are using a strong alkoxide or amide base. NaOt-Bu is a robust starting point for a wide range of amine substrates.
-
-
Substrate-Catalyst Interference:
-
Causality: The 5-amino group on your starting material can potentially coordinate to the palladium center, acting as an inhibitor and poisoning your catalyst.
-
Solution: If you suspect catalyst inhibition, increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) may overcome the issue. Alternatively, protecting the 5-amino group as a carbamate (Boc) or amide is the most reliable strategy to prevent this interference.
-
Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of the 2-chloro vs. the 5-amino group?
The reactivity is highly dependent on the reagents used. The 5-amino group behaves as a typical aniline and is readily acylated, alkylated, or can form imines with aldehydes.[5][6] The 2-chloro group is an electrophilic site activated for SNAr and palladium-catalyzed cross-coupling reactions.[1] In general, under conditions for SNAr or cross-coupling (e.g., with a strong base or palladium catalyst), the 2-chloro position is the intended site of reaction. However, many reagents can react with both sites, making selectivity a key consideration.
Q2: Do I need to protect the 5-amino group?
Protection is highly recommended in two main scenarios:
-
Buchwald-Hartwig Amination: To prevent the 5-amino group from coordinating to and inhibiting the palladium catalyst.
-
When using highly electrophilic reagents: If you are trying to perform a reaction at the C2-position with a reagent that could also readily react with the 5-amino group (e.g., a very strong alkylating agent), protection is advised to avoid a mixture of products. A Boc (tert-butyloxycarbonyl) group is a common and reliable choice.
Q3: How can I confirm the purity of my this compound starting material?
Standard analytical techniques are sufficient. Use 1H NMR to check for characteristic aromatic and amine proton signals and the absence of impurities. LC-MS is excellent for confirming the mass and purity. A melting point determination can also be a quick and effective purity check against the literature value.
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
This protocol describes a typical reaction to form a 2-amino-substituted benzothiazole.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the secondary amine (e.g., morpholine, piperidine) (1.2-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K2CO3) (2.0 eq.).
-
Solvent: Add anhydrous, polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust starting point for coupling an arylboronic acid at the C2 position.
-
Inert Atmosphere Setup: In a Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K3PO4, 2.0 eq.).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene/water mixture) via cannula.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. If the reaction stalls, an additional portion of catalyst/ligand may be added.
-
Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and partition the residue between water and ethyl acetate. Separate the layers, dry the organic phase over Na2SO4, and concentrate. Purify the crude product via flash column chromatography.
References
-
Al-Masoudi, N. A. et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]
-
Luma S. et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Available at: [Link]
-
Luma S. et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Available at: [Link]
-
Kumar, R. et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (N.D.). Reactions of 2‐aminobenzothiazole. ResearchGate. Available at: [Link]
-
Geronikaki, A. et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. Available at: [Link]
-
Wang, Y. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Starchenkov, I. B. et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]
-
Luma S. (2024). Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository. Available at: [Link]
-
Organic Chemistry Portal. (N.D.). Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Sagitova, E. F. et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available at: [Link]
-
Taha, M. et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. ResearchGate. Available at: [Link]
-
Taha, M. et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]
-
Unife. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera - Unife. Available at: [Link]
- Google Patents. (N.D.). Process for the preparation of 2-aminobenzothiazoles. Google Patents.
-
Wikipedia. (N.D.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
ResearchGate. (2025). A Novel Synthesis of Benzothiazoles. ResearchGate. Available at: [Link]
-
CSIR-NIScPR. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC). Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Available at: [Link]
-
Chemistry Steps. (N.D.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
El-Gamal, M. I. et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (N.D.). buchwald-hartwig coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
Technical Support Center: Overcoming Solubility Challenges of 5-Amino-2-chlorobenzothiazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for solubility issues encountered with 5-Amino-2-chlorobenzothiazole. As a versatile synthetic precursor in medicinal chemistry, its effective use is often predicated on achieving successful dissolution in organic solvents.[1] This document provides field-proven insights and methodologies to address these challenges systematically.
Understanding the Molecule: Physicochemical Properties
The solubility behavior of this compound is governed by its unique chemical structure, which incorporates both polar and non-polar functionalities. Its rigid, fused ring system and potential for intermolecular hydrogen bonding contribute to its solid-state stability and, consequently, its often-limited solubility.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| Chemical Formula | C₇H₅ClN₂S | [2] |
| Molecular Weight | 184.65 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 199.0 to 203.0 °C | [4] |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Water Solubility | Insoluble | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the dissolution of this compound.
Q1: Why is this compound difficult to dissolve in many organic solvents?
Answer: The solubility challenge arises from a combination of factors inherent to its molecular structure:
-
Molecular Polarity: The molecule possesses a polar amino group (-NH₂) capable of hydrogen bonding and a relatively non-polar, aromatic benzothiazole core. This duality means it is not perfectly suited to either highly polar (like water) or purely non-polar (like hexanes) solvents. The principle of "like dissolves like" is key; a solvent must effectively interact with all parts of the solute molecule.
-
Crystal Lattice Energy: As a solid with a high melting point (199-203 °C), this compound has significant crystal lattice energy.[4] This is the energy required to break the intermolecular bonds holding the solid together. A solvent must provide sufficient energy through solvation interactions to overcome this barrier.
-
Intermolecular Interactions: The presence of a hydrogen bond donor (the amino group) and multiple acceptor sites (the nitrogen and sulfur atoms in the thiazole ring) allows for strong intermolecular hydrogen bonding in the solid state, further stabilizing the crystal lattice and increasing the energy required for dissolution.[3]
Q2: What are the recommended starting solvents for dissolving this compound?
Answer: Based on available data and chemical principles, the following solvents are recommended as starting points. It is often necessary to test a range of solvents to find the optimal one for a specific concentration and application.
-
Methanol: Some sources explicitly state that 2-Amino-5-chlorobenzothiazole is soluble in Methanol.[4] As a polar protic solvent, it can engage in hydrogen bonding with the amino group.
-
Ethanol: In synthetic procedures, ethanol is frequently used as a recrystallization solvent, indicating that solubility increases significantly with temperature.[5][6]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often effective for compounds with similar characteristics. They possess high dipole moments and can disrupt the solute's intermolecular forces without the complexities of hydrogen bonding from the solvent itself.
Q3: I'm still struggling to dissolve the compound, even in recommended solvents. What troubleshooting steps can I take?
Answer: If initial attempts at dissolution at room temperature are unsuccessful, a systematic approach is required. The following workflow is designed to progressively apply energy and chemical modifications to enhance solubility.
Caption: Troubleshooting workflow for solubility enhancement.
-
Causality Behind the Steps:
-
Gentle Heating: Increasing the temperature provides kinetic energy to both solvent and solute molecules. This increased energy helps overcome the activation energy barrier for dissolution and can disrupt the solute's crystal lattice structure.
-
Sonication: The application of ultrasonic waves creates cavitation bubbles in the solvent. The formation and collapse of these bubbles generate localized high-energy micro-currents, which physically break apart solute agglomerates and enhance solvent penetration into the solid particles.
-
Co-solvency: Using a mixture of solvents can fine-tune the polarity of the medium to better match the solute's properties.[7] For instance, a small amount of a polar solvent like methanol in a less polar solvent like dichloromethane can create a microenvironment that effectively solvates both the polar and non-polar regions of the this compound molecule.
-
Q4: How can I quantitatively determine the solubility of this compound in my solvent system?
Answer: The traditional and most reliable method for determining equilibrium solubility is the shake-flask method .[8] This technique establishes the saturation point of the compound in a given solvent at a specific temperature. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves creating a supersaturated solution and allowing it to reach equilibrium, after which the concentration of the dissolved solute is measured.[8]
Q5: What are the primary safety concerns when handling this compound and its solutions?
Answer: According to safety data sheets, this compound and its isomers present several hazards. Always consult the specific Safety Data Sheet (SDS) for the product you are using.
-
Health Hazards:
-
Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[9][10]
-
Avoid dust formation.[10]
-
Ensure eyewash stations and safety showers are readily accessible.[10]
-
-
Storage:
Experimental Protocols
Protocol 1: Step-by-Step Method for Enhancing Dissolution
This protocol describes a systematic approach to dissolving a challenging sample of this compound.
-
Initial Attempt: Weigh the desired amount of this compound into a clean, dry vial. Add the calculated volume of the primary solvent (e.g., Methanol, DMF).
-
Mechanical Agitation: Secure the vial cap and vortex or stir the mixture vigorously at room temperature for 5-10 minutes. Visually inspect for undissolved solids.
-
Application of Heat: If solids remain, place the vial in a heating block or water bath set to a moderate temperature (e.g., 40°C). Caution: Ensure the vial is not sealed airtight to avoid pressure buildup. Loosen the cap slightly. Continue stirring and monitor for dissolution.
-
Application of Sonication: If dissolution is still incomplete, transfer the vial to an ultrasonic bath. Sonicate in 5-10 minute intervals, checking for clarity after each interval. Be aware that sonication can also heat the sample.
-
Co-Solvent Addition (If Necessary): If the above steps fail, consider preparing a fresh sample and using a co-solvent system. Start with the solvent in which the compound is least soluble and slowly add the co-solvent (in which it is more soluble) dropwise while stirring until the solid dissolves.
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method
This protocol provides a framework for accurately measuring the equilibrium solubility of this compound.
Caption: Workflow for the Shake-Flask solubility assay.
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the test solvent. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.[8]
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm, PTFE for organic solvents) to remove any remaining microscopic particles.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or UV-Vis spectroscopy against a pre-prepared calibration curve.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
References
- Solubilities of Amino Acids in Different Mixed Solvents.Indian Journal of Chemistry.
-
2-Amino-5-Chlorobenzothiazole | Properties, Applications & Safety Data. Bouling Chemical Co., Limited. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Bioinfo Publications. Available at: [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
(PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]
-
5-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 30120. PubChem. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-Chlorobenzothiazole | Properties, Applications & Safety Data | Reliable China Manufacturer & Supplier [chemheterocycles.com]
- 3. 5-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 30120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 20358-00-3 CAS MSDS (2-AMINO-5-CHLOROBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Byproduct Identification in 5-Amino-2-chlorobenzothiazole Synthesis
Welcome to the technical support center for the synthesis of 5-Amino-2-chlorobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic process. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthesis for higher yield and purity.
I. Understanding the Synthesis: Common Routes and Mechanistic Insights
The synthesis of this compound typically proceeds through two primary routes, each with its own set of potential challenges.
Route A: The Hugershoff Synthesis and its Modifications
This classical approach involves the reaction of a substituted aniline, in this case, p-chloroaniline, with a thiocyanate salt (like KSCN or NH₄SCN) in the presence of an oxidizing agent, typically bromine in acetic acid. The reaction proceeds via an intermediate arylthiourea which then undergoes oxidative cyclization.
Route B: Chlorination of a Pre-formed Benzothiazole Nucleus
An alternative strategy involves the synthesis of 2-amino-5-chlorobenzothiazole, which is then chlorinated at the 2-position. However, the direct synthesis of this compound often involves the chlorination of a suitable precursor. A common chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).
Below is a generalized workflow for the synthesis and analysis:
Caption: A generalized workflow for the synthesis, analysis, and purification of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing explanations and actionable solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of soluble byproducts lost during work-up. 3. Suboptimal reaction conditions (temperature, time, stoichiometry). | 1. Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials. If the reaction stalls, consider incremental addition of the oxidizing agent. 2. Optimize Work-up: Ensure the pH of the aqueous phase during extraction is optimized to minimize the solubility of the product. 3. Systematic Optimization: Perform small-scale experiments to screen different temperatures and reaction times. Ensure precise stoichiometry of reagents. |
| Presence of Multiple Spots on TLC/Peaks in HPLC Close to the Product | 1. Formation of regioisomers. 2. Over-chlorination or other side reactions. | 1. Regioisomer Control: In the Hugershoff-type synthesis, the cyclization of unsymmetrical arylthioureas can lead to regioisomers.[1] The use of a directing group or a different synthetic strategy might be necessary for absolute regioselectivity. 2. Controlled Reagent Addition: Add the chlorinating agent (e.g., sulfuryl chloride) slowly and at a controlled temperature to minimize over-chlorination. |
| Product is a Dark, Oily Residue Instead of a Solid | 1. Presence of significant impurities. 2. Residual solvent. 3. Formation of polymeric byproducts. | 1. Purification is Key: Attempt to purify a small sample by column chromatography to isolate the main component and identify it. 2. Solvent Removal: Ensure complete removal of high-boiling solvents under high vacuum. 3. Review Reaction Conditions: High temperatures or prolonged reaction times can sometimes lead to polymerization. |
| Inconsistent Results/Poor Reproducibility | 1. Reagent quality (especially the chlorinating agent). 2. Atmospheric moisture. | 1. Reagent Quality: Use freshly opened or purified reagents. Sulfuryl chloride can decompose over time. Some sources suggest that the addition of water can surprisingly improve the effectiveness of chlorination with sulfuryl chloride, possibly by forming an acid that catalyzes the reaction.[2] 2. Anhydrous Conditions: If using moisture-sensitive reagents, ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
III. Frequently Asked Questions (FAQs) on Byproduct Identification
Q1: I see an unexpected peak in my mass spectrum with a mass of [M+16]. What could it be?
A1: An [M+16] peak often suggests the presence of an N-oxide or a hydroxylated byproduct. In the context of benzothiazole synthesis, particularly if using strong oxidizing agents, oxidation of the aromatic ring or the amino group is a possibility. Another, more likely, possibility in this specific context is the formation of a benzothiazolone byproduct, where the amino group at the 2-position is replaced by a carbonyl group. The formation of benzothiazolones as byproducts has been observed in related syntheses.[1]
Q2: My ¹H NMR spectrum shows broad signals for the aromatic protons and the amino group. Is this normal?
A2: Broadening of the amino group protons is common due to quadrupole effects of the nitrogen atom and potential hydrogen exchange with trace amounts of water or acid. Broadening of the aromatic signals could indicate the presence of multiple, structurally similar compounds (like regioisomers) or the presence of paramagnetic impurities. It is advisable to run a ¹³C NMR and 2D NMR experiments (like COSY and HSQC) to get a clearer picture of the aromatic substitution pattern.
Q3: I have a persistent impurity that co-elutes with my product on silica gel. What are my options?
A3: If column chromatography on silica is ineffective, consider the following:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. Ethanol is a commonly used solvent for the recrystallization of 2-aminobenzothiazole derivatives.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
Chemical Treatment: If the impurity is a specific, reactive species (e.g., an unreacted intermediate), a chemical wash during the work-up might be effective. For example, a dilute acid wash can remove basic impurities.
Q4: What are the most likely byproducts in the Hugershoff synthesis of this compound?
A4: Based on the reaction mechanism, the following byproducts are plausible:
-
Unreacted Starting Materials: p-Chloroaniline and the corresponding arylthiourea may persist if the reaction is incomplete.
-
Regioisomers: Depending on the precise substitution pattern of the starting aniline, formation of regioisomeric benzothiazoles is a possibility.[1]
-
Over-brominated/chlorinated species: If bromine or another halogenating agent is used in excess, further halogenation of the aromatic ring can occur.
-
Disulfides: Oxidative coupling of intermediate thiols can lead to disulfide byproducts.
Below is a diagram illustrating the potential formation of a regioisomeric byproduct.
Caption: Potential for regioisomer formation during the cyclization of the arylthiourea intermediate.
IV. Analytical Protocols for Byproduct Identification
A multi-technique approach is essential for the unambiguous identification of byproducts.
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Analysis: Look for masses corresponding to potential byproducts (e.g., unreacted starting materials, over-chlorinated products, dimers).
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Isolate the impurity by preparative HPLC or careful column chromatography. Dissolve the isolated fraction in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum. Look for unexpected aromatic splitting patterns, additional NH₂ signals, or shifts in proton resonances that differ from the main product.
-
¹³C NMR: Obtain a carbon spectrum. The chemical shifts of the carbon atoms are highly sensitive to the substitution pattern on the aromatic ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for determining the connectivity of protons and carbons, which is crucial for identifying the exact structure of an unknown byproduct, especially regioisomers.
V. References
-
Chyad AL-Khazraji, S. I., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 12. [Link]
-
Srivastava, S. D., & Sen, J. P. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry - Section B, 47B(11), 1747-1752.
-
Kharasch, M. S., & Brown, H. C. (1942). U.S. Patent No. 2,302,228. Washington, DC: U.S. Patent and Trademark Office.
-
A. A. G. G. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Qsar & Combinatorial Science, 25(5-6), 469-474. [Link]
-
Hu, R., Li, X., Tong, Y., Miao, D., Pan, Q., Jiang, Z., ... & Han, S. (2016). A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system. Synlett, 27(09), 1387-1390.
-
Bose, D. S., & Idrees, M. (2010). A simple and efficient synthesis of 2-substituted benzothiazoles. Synthesis, 2010(03), 398-402.
-
Sharma, S., Pathare, R. S., Maurya, A. K., Gopal, K., Roy, T. K., Sawant, D. M., & Pardasani, R. T. (2016). Ruthenium catalyzed intramolecular C–S coupling reaction of N-arylthioureas: synthesis of 2-aminobenzothiazoles. Organic letters, 18(2), 356-359.
-
Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Iodine-catalyzed aerobic oxidative annulation of isothiocyanates and amines: a facile access to 2-aminobenzothiazoles. The Journal of organic chemistry, 82(18), 9637-9646.
-
Cheng, H., Zhu, Y. Q., Liu, P. F., Yang, K. Q., Yan, J., Sang, W., ... & Chen, C. (2018). A transition-metal-free and scalable C–N coupling protocol for the synthesis of 2-aminobenzothiazoles from 2-chlorobenzothiazoles and primary amines. Green Chemistry, 20(14), 3247-3251.
-
Shiri, L., & Ghorbani-Vaghei, R. (2018). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Synlett, 29(19), 2567-2570.
Sources
Technical Support Center: Optimizing Catalyst Loading for 5-Amino-2-chlorobenzothiazole
Current Status: Operational Topic: Cross-Coupling Optimization (Suzuki-Miyaura / Buchwald-Hartwig) Substrate: 5-Amino-2-chlorobenzothiazole (ACB) Ticket Priority: High (Challenging Substrate Class)
Executive Summary: The Substrate Challenge
Welcome to the technical support hub for heteroaryl cross-coupling. You are likely here because standard catalyst loadings (1-5 mol%) are failing to drive the reaction of This compound (ACB) to completion, or you are observing significant dehalogenation.
The Core Problem: ACB is a "Catalyst Trap." It presents a dual challenge:
-
Electronic Deactivation: The 2-chloro position on the benzothiazole ring is activated for oxidative addition, but the C-Cl bond is significantly stronger than C-Br or C-I.
-
Lewis Basic Poisoning: The substrate contains three Lewis basic sites: the thiazole sulfur, the thiazole nitrogen, and the exocyclic 5-amino group. These compete with your phosphine ligands for the Palladium center, forming inactive [Pd(Substrate)n] complexes rather than the active catalytic species.
The Solution: Optimization is not about adding more metal; it is about increasing the Turnover Number (TON) by preventing off-cycle resting states.
Critical Analysis: Why "Standard" Loading Fails
Before adjusting your protocol, understand the competitive landscape occurring in your flask.
The Poisoning Mechanism
In a typical scenario using
Figure 1: The Kinetic Bifurcation. The free amine competes with the nucleophile for the Pd(II) center, leading to catalyst arrest.
Optimization Protocol: The "High-Activity" Strategy
To overcome the poisoning effect without resorting to protecting groups (which add two synthetic steps), you must switch to Bulky, Electron-Rich Ligands and Pre-formed Catalysts .
Recommended Catalyst Systems
Do not use
| Catalyst Class | Specific Recommendation | Why it Works | Starting Loading |
| Palladacycles (Gen 3/4) | XPhos Pd G4 or BrettPhos Pd G4 | Rapid initiation; the bulky biaryl ligand prevents amine coordination. | 0.5 - 1.5 mol% |
| PEPPSI | Pd-PEPPSI-IPr | The NHC ligand is tightly bound and resists displacement by sulfur/nitrogen poisons. | 1.0 - 2.0 mol% |
| Traditional (Optimized) | Pd(OAc)2 + SPhos (1:2 ratio) | SPhos is specifically designed to activate heteroaryl chlorides. | 2.0 - 3.0 mol% |
Protocol: The "Loading Ladder" Experiment
Instead of guessing, run this parallel screen to determine the Minimum Effective Loading (MEL).
Conditions:
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).
-
Base:
(3.0 equiv) - Milder than alkoxides, reduces dehalogenation. -
Temperature: 80°C (Start)
100°C (if slow).
Step-by-Step:
-
Prepare Stock Solution: Dissolve this compound (1.0 equiv) and coupling partner (1.2 equiv) in solvent.
-
Distribute: Aliquot into 4 reaction vials.
-
Dose Catalyst (e.g., XPhos Pd G4):
-
Vial A: 0.25 mol%
-
Vial B: 0.50 mol%
-
Vial C: 1.00 mol%
-
Vial D: 2.50 mol%
-
-
Monitor: Sample at 1 hour and 4 hours.
-
Success Metric: If Vial B achieves >90% conversion in 4 hours, your optimized loading is 0.5 mol%.
-
Failure Metric: If Vial D stalls at 50% conversion, the catalyst is dying. Do not increase loading. Switch to a PEPPSI catalyst.
-
Troubleshooting Guide (FAQ)
Q1: The reaction starts fast but stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Death via Sulfur Poisoning. The thiazole sulfur is likely forming a stable bridge with the Palladium. Corrective Action:
-
Switch to Pd-PEPPSI-IPr. The NHC ligand is sterically bulky and electronically distinct, making the metal center less susceptible to sulfur poisoning.
-
Increase Temperature: Bump to 110°C. Higher thermal energy promotes the dissociation of the poisoning species, allowing the active cycle to resume.
Q2: I see significant "De-Cl" product (5-aminobenzothiazole).
Diagnosis: Protodehalogenation.
This occurs when the oxidative addition complex (
-
Change the Solvent: Avoid alcohols (isopropanol/ethanol). Switch to Toluene or DMF .
-
Change the Base: Switch from alkoxides (NaOtBu) to inorganic carbonates (
). -
Increase Concentration: High concentration favors the bimolecular transmetallation step over unimolecular side reactions.
Q3: Can I just protect the amine?
Answer: Yes, but it should be a last resort. If the optimization above fails, protect the 5-amino group as an Acetamide (-NHAc) or Pivalamide (-NHPiv) .
-
Why: This removes the electron density from the nitrogen, stopping it from binding to the catalyst.
-
Cost: Two extra steps (protection/deprotection). Try XPhos Pd G4 first; it usually tolerates free amines.
Decision Logic: Optimization Workflow
Use this flowchart to navigate your experimental choices.
Figure 2: Optimization Decision Tree. Follow the logic path based on your specific failure mode (Stalling vs. Side Products).
References
-
Vertex AI Search. (2026). Buchwald-Hartwig Amination - Chemistry LibreTexts. Link
-
Vertex AI Search. (2026). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Link
-
Vertex AI Search. (2026). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Link
-
Vertex AI Search. (2026). Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. Link
-
Vertex AI Search. (2026). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Link
Technical Support Center: 5-Amino-2-chlorobenzothiazole Isolation & Purification
The following technical guide details the refinement of work-up procedures for 5-Amino-2-chlorobenzothiazole (CAS: 80945-82-0 / 80945-86-4). This document addresses the specific physicochemical challenges of this scaffold—primarily the lability of the C2-chlorine bond under alkaline conditions and the oxidation sensitivity of the C5-amine.
Executive Summary: The "Stability Window"
The isolation of this compound presents a contradictory challenge:
-
The Amine (C5-NH₂): Requires basic conditions to exist as a free base (precipitate).
-
The Chloride (C2-Cl): Is highly electrophilic due to the electron-deficient thiazole ring. It is susceptible to nucleophilic attack by hydroxide ions (
) at high pH, leading to hydrolysis into 5-amino-2-benzothiazolone (an impurity often mistaken for the product).[1]
The Solution: The "pH Swing" protocol described below utilizes a narrow pH window (8.0–8.5) and cold processing to maximize recovery while suppressing hydrolysis.
Part 1: Optimized Isolation Protocol (The "Acid-Base Swing")
Objective: To isolate pure this compound from crude reaction mixtures (e.g., reduction of nitro-precursors or chlorination melts) while removing sulfur and non-basic impurities.[1][2]
Reagents Required:
-
Hydrochloric Acid (2N)[1]
-
Sodium Hydroxide (2N) or Ammonium Hydroxide (28%)[1]
-
Sodium Bisulfite (NaHSO₃)[1]
Step-by-Step Methodology:
-
Acidic Dissolution (Purification Step):
-
Action: Dissolve the crude solid/oil in 2N HCl (approx. 10 mL per gram of crude).
-
Mechanism:[3][4][5][6] This protonates the 5-amino group (
), making the target molecule water-soluble.[1] -
Impurity Rejection: Neutral impurities (unreacted starting materials, sulfur byproducts from thionyl chloride reactions) will not dissolve.
-
-
Filtration & Clarification:
-
Action: Add Activated Charcoal (5% w/w) to the acidic solution and stir for 15 minutes.
-
Action: Filter through a Celite pad.
-
Result: A clear, acidic filtrate containing the target amine salt.[2] The "tar" and sulfur remain on the filter.
-
-
Controlled Precipitation (The Critical Step):
-
Action: Cool the filtrate to 0–5°C (Ice bath).
-
Action: Slowly add 2N NaOH dropwise with vigorous stirring.
-
Monitoring: Use a calibrated pH meter. STOP immediately when pH reaches 8.0–8.5. [1]
-
Warning: Do not exceed pH 9.0. High alkalinity + heat accelerates the displacement of the Chlorine by Hydroxide.
-
-
Stabilization & Collection:
Part 2: Visualizing the Workflow
The following diagram illustrates the logic of the "Acid-Base Swing" to ensure purity.
Caption: The Acid-Base Swing protocol separates the target amine from non-basic impurities while avoiding the hydrolysis danger zone (pH > 10).[1]
Part 3: Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing upon neutralization. What should I do?
Diagnosis: This often happens if the neutralization is too fast (exothermic) or if residual organic solvents are present. Corrective Action:
-
Trituration: Decant the aqueous layer. Add cold Petroleum Ether or Hexane to the oil. Scratch the flask walls with a glass rod to induce nucleation.
-
Seeding: If you have a previous pure batch, add a seed crystal at pH 7.0 before continuing to pH 8.5.
-
Salting Out: Add NaCl to the aqueous phase to decrease the solubility of the organic product, forcing it to solidify.
Q2: The melting point is lower than the literature value (147–148°C). Why?
Diagnosis: A depressed melting point usually indicates one of two specific impurities:
-
Sulfur: (If prepared via thionyl chloride/chlorination). Sulfur melts at ~115°C. Check: Did you skip the acid filtration step?
-
5-Amino-2-benzothiazolone: (Hydrolysis product).[1][2] This melts higher (~200°C+), but a mixture (eutectic) will melt lower. Verification: Run a TLC (Solvent: Ethyl Acetate/Hexane 1:1). The hydrolysis product is more polar (lower
) than the chloro-compound.
Q3: The solid turns brown/black during drying.
Diagnosis: The 5-amino group is electron-rich and prone to air oxidation, forming azo-like oligomers or quinoid species ("tar"). Prevention:
-
Always dry under vacuum or nitrogen atmosphere.
-
Wash the wet cake with a 1% Sodium Bisulfite solution before the final water wash.
-
Store the compound in amber vials away from light.
Q4: Can I use extraction (DCM/EtOAc) instead of precipitation?
Analysis: Yes, but it is less selective.
-
Pros: Better recovery if the solid is sticky.
-
Cons: You extract all neutral organic impurities along with the product.
-
Recommendation: If you must extract, perform the "Acid Wash" first: Extract the organic layer with 1N HCl, separate the aqueous acid layer (which now holds your product), and then neutralize the aqueous layer to extract back into organics. This mimics the precipitation purification.
Part 4: Solvent Compatibility Data
| Solvent | Solubility (25°C) | Application |
| Water | Insoluble (pH 7) | Wash solvent |
| 2N HCl | Soluble (as salt) | Purification/Dissolution |
| Ethanol/Methanol | Soluble | Recrystallization (Risk: Solvolysis if hot) |
| Dichloromethane | Soluble | Extraction |
| Hexane/Pet.[1] Ether | Insoluble | Trituration / Anti-solvent |
| DMF | Freely Soluble | Reaction Solvent |
References
-
Synthesis and Isolation (Patent)
-
Solubility & Characterization
-
Hydrolysis Kinetics (General Benzothiazoles)
Sources
- 1. aikonchem.wordpress.com [aikonchem.wordpress.com]
- 2. DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents [patents.google.com]
- 3. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-4-chlorobenzothiazole hydrobromide | 27058-83-9 | Benchchem [benchchem.com]
Technical Support Center: Regioselective Functionalization of 5-Amino-2-chlorobenzothiazole
Status: Operational Agent: Senior Application Scientist Ticket Focus: Regioselectivity, Chemoselectivity, and Yield Optimization Molecule ID: 5-Amino-2-chlorobenzothiazole (CAS: 80945-82-0)[1]
System Overview & Reactivity Map
Welcome to the technical support hub for This compound . This scaffold presents a classic "Push-Pull" electronic conflict that often leads to experimental failure if not properly mapped.
-
The "Push" (Nucleophilic): The C5-amino group (
) is a strong electron donor, activating the benzene ring for Electrophilic Aromatic Substitution (EAS) and rendering the ring electron-rich. -
The "Pull" (Electrophilic): The C2-chloro group and the thiazole nitrogen (
) create an electrophilic center at C2, typically susceptible to Nucleophilic Aromatic Substitution ( ).
Crucial Warning: The electron-donating nature of the 5-amino group deactivates the C2 position toward
Reactivity Visualization
The following diagram maps the competing reactive sites and the electronic influences governing them.
Caption: Figure 1. Electronic reactivity map showing the deactivating effect of the C5-amine on the C2-chloro position and the directing effects on the benzene ring.
Troubleshooting Guides (Q&A)
Ticket #001: Failure of Displacement at C2
User Issue: "I am trying to displace the 2-Cl with a primary amine using standard basic conditions (
Diagnosis:
The 5-amino group pushes electron density into the benzothiazole ring. This resonance effect reduces the electrophilicity of the C2 carbon, making it a "lazy" electrophile. Standard
Solution Protocol: You have two pathways depending on your nucleophile:
-
Pathway A: Acid Catalysis (For Aliphatic Amines)
-
Logic: Protonation of the thiazole nitrogen (N3) increases the electrophilicity of C2.
-
Protocol: Use 1.0 equiv of HCl or p-TsOH in isopropanol or dioxane under reflux. The acid activates the substrate, allowing the amine to attack.
-
Note: This may temporarily salt out your 5-amino group, but the reaction proceeds via the protonated intermediate.
-
-
Pathway B: Palladium Catalysis (Buchwald-Hartwig) [2]
-
Logic: If acid is incompatible, use Pd-catalysis. However, sulfur is a catalyst poison.
-
Catalyst System: Use Pd(OAc)2 with a bulky biaryl phosphine ligand like Xantphos or BrettPhos . These ligands protect the Pd center from sulfur poisoning.
-
Base: Cs2CO3 (weak bases often fail here).
-
Ticket #002: Regioselectivity in Electrophilic Substitution (Bromination)
User Issue: "I need to brominate the ring. I expected C4 substitution due to the ortho-directing amine, but I'm getting a mixture or the wrong isomer."
Diagnosis: While the amine is ortho/para directing, the C6 position (para) is electronically and sterically favored over C4.
-
Sterics: C4 is in the "bay region" near the thiazole nitrogen (N3). This creates a peri-interaction that hinders attack.
-
Electronics: The para-position (C6) allows for better resonance stabilization of the Wheland intermediate without disrupting the thiazole ring current as significantly as C4 attack might.
Solution Protocol:
-
Targeting C6 (Major Product): Use NBS (N-bromosuccinimide) in DMF or Acetonitrile at 0°C to RT. This mild condition favors the most nucleophilic site (C6).
-
Targeting C4 (Difficult): You must block C6 first or use a bulky directing group on the amine. Direct C4 functionalization is rarely high-yield without directing groups.
Ticket #003: Sandmeyer Reaction Instability
User Issue: "I am trying to convert the 5-NH2 to a 5-CN or 5-I via diazonium salt, but the 2-Cl group seems to be hydrolyzing or reacting."
Diagnosis: The 2-chloro group in benzothiazoles is sensitive to the harsh acidic/aqueous conditions of a standard Sandmeyer reaction (NaNO2/HCl/H2O). It can hydrolyze to the 2-hydroxy (benzothiazolone) species.
Solution Protocol:
-
Anhydrous Diazotization: Switch to t-Butyl Nitrite (t-BuONO) in anhydrous acetonitrile or DMSO.
-
Halogen Exchange: Add CuCN or CuI directly to this non-aqueous mixture.
-
Why it works: Eliminating water prevents the hydrolysis of the labile 2-Cl bond while allowing the radical-mediated Sandmeyer transformation to proceed.
Experimental Data & Workflows
Comparison: C2-Amination Strategies
The following table summarizes the optimized conditions for displacing the 2-Chlorine atom.
| Parameter | Method A: Acid-Catalyzed | Method B: Buchwald-Hartwig Coupling |
| Substrate Scope | Aliphatic amines (primary/secondary) | Aryl amines, hindered amines, amides |
| Reagents | HCl (conc.) or p-TsOH (1 equiv) | Pd(OAc)2 / Xantphos / Cs2CO3 |
| Solvent/Temp | i-PrOH or Dioxane / Reflux (100°C+) | Toluene or Dioxane / 80-100°C |
| Yield (Typical) | 40-65% | 70-90% |
| Key Risk | Salt formation of 5-NH2 | Catalyst poisoning by Thiazole Sulfur |
| Cleanup | Simple basification & extraction | Requires scavenger (e.g., SiliaMetS) |
Workflow: Decision Logic for C2 Functionalization
Caption: Figure 2. Decision tree for selecting the optimal synthetic pathway for C2-amination.
References
-
Reactivity of 2-Aminobenzothiazoles
-
C2-Functionalization via Phosphonium Salts
-
Buchwald-Hartwig Coupling on Thiazoles
-
Regioselectivity in Electrophilic Substitution
Sources
- 1. This compound|CAS 80945-82-0|RUO [benchchem.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of 5-Amino-2-chlorobenzothiazole Derivatives
Welcome to the technical support center for 5-Amino-2-chlorobenzothiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who utilize this versatile scaffold in their work. This compound is a critical building block in the synthesis of a wide array of biologically active molecules due to its dual reactive sites: an amino group for functionalization and a chloro group susceptible to nucleophilic substitution.[1][2][3] However, the very reactivity that makes this scaffold so valuable also presents unique stability challenges.
This document provides in-depth, experience-driven guidance to help you understand, troubleshoot, and mitigate stability issues, ensuring the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
This section addresses fundamental questions about the stability of this compound derivatives.
Q1: What are the primary factors that affect the stability of these derivatives?
The stability of this compound derivatives is not intrinsic but is highly influenced by their chemical environment. Researchers must control several key factors:
-
pH: The acidity or basicity of a solution can dramatically accelerate hydrolytic degradation. The amino group's protonation state is pH-dependent, which can alter the electron density of the benzothiazole ring system and its susceptibility to degradation. Studies on related heterocyclic compounds show that degradation rates can vary significantly across a pH range of 3.0 to 11.0.[4]
-
Temperature: Elevated temperatures provide the activation energy for degradation reactions. This includes not only hydrolysis but also oxidation and potential rearrangements.[5] High temperatures have been shown to promote the conversion of benzothiazoles to their 2-hydroxy counterparts.[6]
-
Light (Photostability): The aromatic benzothiazole core can absorb UV or visible light, leading to photolytic degradation. This is a common issue for many pharmaceutical molecules and necessitates protective measures during storage and handling.[7]
-
Oxygen (Oxidative Stability): The electron-rich nature of the benzothiazole ring, particularly with the electron-donating amino group, makes it susceptible to oxidation. The presence of atmospheric oxygen or residual peroxides in solvents can lead to the formation of oxides or hydroxylated impurities.
-
Moisture/Humidity: For solid-state compounds, exposure to humidity can initiate hydrolysis, especially at elevated temperatures. Studies on similar structures have shown a significant reduction in material integrity under high humidity conditions.[5]
Q2: What are the most common degradation pathways for this class of compounds?
Understanding the likely chemical transformations is the first step in preventing them. For this compound derivatives, three primary degradation pathways are of concern. These pathways are crucial for identifying potential degradants during forced degradation studies.[7][8]
-
Hydrolysis: The chlorine atom at the 2-position is a good leaving group, making it the primary site for hydrolysis. In the presence of water (catalyzed by acid or base), this group can be displaced by a hydroxyl group, converting the 2-chloro derivative into a 5-amino-benzothiazol-2-one analog. The benzimidazole ring, a related structure, is known to be susceptible to hydrolysis at elevated temperatures and humidity.[5]
-
Oxidation: The sulfur and nitrogen heteroatoms, as well as the electron-rich aromatic system, are potential sites for oxidation. This can lead to the formation of N-oxides, sulfoxides, or hydroxylation of the benzene ring. Hydroxylation on the aromatic ring has been identified as a common degradation step for benzothiazole derivatives.[4][9]
-
Photodegradation: Exposure to light can induce complex radical-based reactions, leading to a variety of degradation products, including dimers or cleavage products.
Caption: Key degradation pathways for this compound derivatives.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides practical solutions to specific problems you may encounter during your experiments.
Q3: My solid-state compound is showing discoloration (e.g., turning yellow or brown). What is happening and how can I prevent it?
Causality: Discoloration in the solid state is a classic indicator of oxidative or photolytic degradation. The formation of conjugated, colored impurities, even at low levels, can cause a visible change. This is often initiated by exposure to air and light, especially during long-term storage.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the compound using a stability-indicating method like HPLC to quantify the level of degradation.[10]
-
Inert Atmosphere Storage: If the compound is sensitive to oxygen, store it under an inert atmosphere. After synthesis and drying, flush the storage vial with dry argon or nitrogen before sealing.
-
Light Protection: Always store compounds in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
-
Controlled Temperature & Humidity: Store the compound in a desiccator at a controlled, low temperature (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles if moisture is present.
Q4: I'm observing new peaks in the HPLC chromatogram of my compound in solution over a short period. What are the likely causes?
Causality: The appearance of new peaks in a solution's chromatogram indicates rapid degradation. The most common culprits in solution are hydrolysis or reaction with the solvent itself. The rate of degradation is often highly dependent on the solvent's properties (protic vs. aprotic), pH, and the presence of dissolved oxygen.
Troubleshooting Steps:
-
Solvent Selection:
-
Initial Test: Dissolve a small amount of the compound in your intended solvent (e.g., DMSO, Methanol, Acetonitrile) and monitor by HPLC at T=0 and after a few hours at room temperature.
-
Switch to Aprotic Solvents: If you suspect hydrolysis (especially if using methanol or water), switch to aprotic solvents like anhydrous DMSO, DMF, or Acetonitrile.
-
-
pH Control: If aqueous buffers are required, perform a pH-rate profile study. Prepare solutions at different pH values (e.g., pH 3, 5, 7, 9) and monitor the degradation rate to find the pH of maximum stability.
-
Fresh Solutions: For highly sensitive compounds, always prepare solutions immediately before use. Do not store stock solutions for extended periods unless their stability has been rigorously confirmed.
-
Degas Solvents: If oxidation is suspected, sparge your solvents with nitrogen or argon before use to remove dissolved oxygen.
Q5: My derivative seems to be unstable in my formulation or assay medium. How can I investigate and resolve this?
Causality: Incompatibility with excipients or complex assay media can lead to degradation. Some common excipients may contain reactive functional groups, trace impurities (like peroxides in polymers), or alter the local pH, thereby promoting degradation.
Troubleshooting Steps:
-
Excipient Compatibility Study: As recommended in pharmaceutical development, perform a drug-excipient compatibility study.[11]
-
Create binary mixtures of your active compound with each individual excipient (e.g., 1:1 ratio).
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a set period (e.g., 1-4 weeks).
-
Analyze the samples by HPLC and compare against pure compound stored under the same conditions to identify any interactions. Thermal analysis techniques like DSC can also reveal interactions.[11]
-
-
Simplify the Medium: If instability is observed in a complex cell culture or assay buffer, try to identify the problematic component by systematically removing or replacing components.
-
Use of Antioxidants: If oxidation is confirmed as the issue, consider adding a small amount of a compatible antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to the formulation, provided it does not interfere with your experiment.
Section 3: Protocols for Stability Assessment
A proactive approach to stability requires systematic testing. A forced degradation study is an essential tool for understanding a molecule's intrinsic stability and for developing analytical methods that can accurately measure its purity over time.[7][8][12][13]
Protocol 1: Systematic Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the sample to identify likely degradation products and establish the specificity of your analytical method. The goal is to achieve 5-20% degradation of the active substance.[8]
Objective: To identify potential degradation pathways and products under various stress conditions.
Analytical Method: A validated, stability-indicating HPLC method with a PDA or MS detector is required to separate and detect the parent compound and all degradation products.[10]
Caption: Workflow for a systematic forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep a sample at room temperature. Base-catalyzed reactions are often fast, so heating may not be necessary.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.
-
Thermal Degradation:
-
Solution: Keep a sample of the stock solution at 60°C in the dark.
-
Solid: Place a sample of the solid compound in an oven at 60°C.
-
-
Photolytic Degradation: Expose a sample of the stock solution and a thin layer of the solid compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in foil to protect it from light.
-
Sampling and Analysis:
-
For each condition, take samples at appropriate time points (e.g., 0, 2, 8, 24 hours, or until target degradation is achieved).
-
Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples using your stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation for each condition.
-
Check for peak purity of the parent compound to ensure co-eluting peaks are not missed.
-
Calculate the mass balance to ensure all major degradants are being detected.
-
If possible, use LC-MS to obtain mass information for the major degradation peaks to aid in structure elucidation.
-
Section 4: Data Summary & Best Practices
Table 1: Recommended Storage and Handling Conditions
| Condition | Solid Compound | Stock Solution (in Anhydrous Aprotic Solvent) |
| Temperature | 4°C or -20°C (long-term) | -20°C or -80°C (long-term) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Store under Inert Gas |
| Light | Protect from light (Amber Vials) | Protect from light (Amber Vials) |
| Humidity | Store in a desiccator | Use anhydrous solvents |
| Handling | Minimize exposure to air/light | Prepare fresh or perform solution stability tests |
Best Practice Checklist
Section 5: References
-
Benchchem. (n.d.). This compound | CAS 80945-82-0. Retrieved from
-
Powers, G. W., et al. (n.d.). Effect of Elevated Temperature and Humidity on Fibers Based on 5-amino-2-(p-aminophenyl) benzimidazole (PBIA). PubMed. Retrieved from
-
MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from
-
Anonymous. (n.d.). Ru(III)-catalyzed synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas. Retrieved from
-
Rajput, P. A. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from
-
MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from
-
ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from
-
NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from
-
Digital Repository. (2024). Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from
-
ResearchGate. (n.d.). Biodegradative pathways of benzothiazole derivatives by various strains. Retrieved from
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from
-
Anonymous. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Retrieved from
-
BJSTR. (2022). Forced Degradation – A Review. Retrieved from
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from
-
Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from
-
ResearchGate. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Retrieved from
-
Anonymous. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from
-
Anonymous. (2012). Stability Testing of Pharmaceutical Products. Retrieved from
-
RSC Publishing. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Retrieved from
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from
Sources
- 1. This compound|CAS 80945-82-0|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Effect of Elevated Temperature and Humidity on Fibers Based on 5-amino-2-(p-aminophenyl) benzimidazole (PBIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sepscience.com [sepscience.com]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. biomedres.us [biomedres.us]
- 13. biopharminternational.com [biopharminternational.com]
Troubleshooting peak tailing in HPLC analysis of benzothiazoles
Topic: Troubleshooting Peak Tailing
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-11
Introduction: The Benzothiazole Challenge
Welcome to the technical support hub. If you are analyzing benzothiazoles (e.g., 2-aminobenzothiazole, riluzole, or vulcanization accelerators) and seeing "shark fin" peaks or dragging tails, you are encountering a classic chromatographic conflict: Basicity vs. Silanol Activity .
Benzothiazoles contain a thiazole ring with a nitrogen atom that possesses a lone pair of electrons. While the parent benzothiazole is weakly basic (
This guide moves beyond generic advice to provide a causal analysis and self-validating solutions.
Part 1: The Diagnostic Triage
Before modifying your chemistry, you must isolate the source of the tailing. Is it the column, the system, or the method? Follow this logic flow.
Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.
Part 2: Chemistry & Method Optimization
Issue 1: The Silanol Interaction (The #1 Culprit)
The Mechanism: Silica supports possess surface silanol groups (
The Fix:
-
Low pH Strategy (Recommended): Lower the mobile phase pH to < 2.5 . At this pH, silanols are fully protonated (neutral), and the benzothiazole is fully protonated. Like-charge repulsion or lack of attraction eliminates the tail.
-
High pH Strategy (Advanced): If using a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH), raise pH to > 9.0 . This suppresses the ionization of the benzothiazole (rendering it neutral), preventing interaction with the ionized silanols.
Issue 2: Buffer Mismatch
The Science: Running a method at pH 4.0–5.0 for 2-aminobenzothiazole (
The Fix: Apply the 2-Unit Rule :
-
Target pH
(using Formic Acid or TFA). -
Target pH
(using Ammonium Acetate/Bicarbonate) only if column permits.
Part 3: Validated Troubleshooting Protocols
Protocol A: The "Gold Standard" Mobile Phase
If you are developing a new method or fixing a broken one, switch to this mobile phase immediately to benchmark performance.
| Parameter | Specification | Rationale |
| Aqueous (A) | 10 mM Ammonium Formate adjusted to pH 2.3 with Formic Acid | High ionic strength suppresses ion-exchange; low pH neutralizes silanols. |
| Organic (B) | Acetonitrile (MeCN) | MeCN forms a "layer" on the stationary phase that shields silanols better than Methanol. |
| Additive | 0.1% Triethylamine (TEA) (Optional) | TEA acts as a "sacrificial base," binding to active silanols so your analyte doesn't. |
| Column | C18 End-capped (High Carbon Load) | "End-capping" chemically blocks residual silanols.[3] |
Protocol B: Hardware Health Check
If the Tailing Triage (Fig 1) pointed to a system issue, perform this check:
-
The Connector Test: Inspect the tubing connecting the column outlet to the detector. Is it Red (0.005" ID)? If it is Blue (0.010") or wider, you have excessive extra-column volume. Replace with Red PEEK tubing.
-
The Filter Test: Benzothiazoles are hydrophobic. If you filter samples through Nylon , they may bind to the filter, causing variable recovery and ghost peaks. Switch to PTFE or Regenerated Cellulose (RC).
Part 4: Frequently Asked Questions (FAQs)
Q: I am using a generic C18 column and getting tailing even at pH 2.5. Why? A: "Generic" C18 often uses Type-A silica, which has high metal content. Metals (Iron, Aluminum) in the silica matrix increase the acidity of neighboring silanols, making them active even at low pH.[4]
-
Action: Switch to a "Type-B" (High Purity) silica column or a Hybrid particle column (e.g., BEH, CSH) which eliminates metal contamination [1, 4].
Q: Can I use ion-pairing reagents? A: Yes, but proceed with caution. Adding 10mM Sodium Octanesulfonate (low pH) will sharpen the peak by forming a neutral ion pair with the benzothiazole.
-
Warning: Ion-pairing reagents equilibrate slowly (requires 20+ column volumes) and are difficult to wash out. Dedicate a specific column to this method if you choose this path [3].
Q: My peak is fronting (
-
Action: Dilute your sample 1:10 in the mobile phase A (buffer) and reinject. If the peak symmetry restores to 1.0, it was overload [5].
References
-
Chrom Tech. (2025).[3][5] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ACE HPLC. HPLC Troubleshooting Guide: Basic Compounds and Silanol Tailing. Retrieved from [Link][4]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Sources
Technical Support Center: Managing Thermal Stability in Large-Scale Reactions of 5-Amino-2-chlorobenzothiazole
Welcome to the technical support center for the safe handling and reaction of 5-Amino-2-chlorobenzothiazole. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound on a laboratory or pilot-plant scale. The information provided herein is designed to help you anticipate and manage potential thermal stability challenges, ensuring both the safety of your process and the quality of your product.
Introduction to the Thermal Hazards of this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, like many substituted aromatic compounds containing both amino and chloro functionalities, it possesses inherent thermal risks that must be carefully managed, especially during scale-up. The presence of the amino group can increase the molecule's reactivity, while the chlorinated heterocyclic ring system can be susceptible to decomposition at elevated temperatures, potentially leading to the release of toxic gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).
While specific calorimetric data for this compound is not widely published, it is crucial to approach its large-scale reactions with a proactive safety mindset. This guide provides a framework for identifying potential thermal hazards and troubleshooting common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal concerns when working with this compound?
A1: The primary thermal concerns are twofold:
-
Exothermic Decomposition: At elevated temperatures, this compound can undergo exothermic decomposition. The energy released can increase the reaction temperature, potentially leading to a thermal runaway if the heat is not effectively removed.
-
Incompatibility with Reagents: Reactions involving strong oxidizing agents, strong acids, or bases can be highly exothermic and may initiate decomposition of the starting material or products.[2] It is essential to have a thorough understanding of the reaction chemistry and potential side reactions.
Q2: What are the initial signs of a potential thermal event?
A2: Be vigilant for the following indicators:
-
An unexpected and rapid increase in reaction temperature that outpaces the cooling system's capacity.
-
A noticeable change in the color of the reaction mixture, such as darkening or the formation of tars.
-
The evolution of gas, which may be visible as bubbling or an increase in reactor pressure.
-
Localized "hot spots" in the reactor, which can be detected with infrared temperature monitoring.
Q3: How should I store this compound to ensure its stability?
A3: Store this compound in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants. Avoid storage near incompatible materials such as strong oxidizing agents.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to the thermal stability of this compound reactions.
Issue 1: Unexpected Exotherm During Reaction
You observe a sudden and uncontrolled rise in the temperature of your reaction vessel.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reactor.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If available, use an emergency cooling system.
-
Dilution: If safe and part of your pre-planned emergency procedure, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Quenching: If the exotherm continues to escalate, and you have a pre-validated quenching procedure, execute it immediately. This may involve adding a substance that will safely and rapidly terminate the reaction.
Post-Incident Investigation Workflow:
Caption: Workflow for investigating an unexpected exotherm.
Causality and Prevention:
-
Reagent Addition Rate: The rate of addition of a reactive species is a critical parameter. A faster-than-specified addition can lead to an accumulation of unreacted material and a subsequent rapid release of heat.
-
Impurities: The presence of impurities in the starting materials or solvents can catalyze decomposition or side reactions. Always use materials of known and consistent purity.
-
Inadequate Heat Transfer: As reaction scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. Ensure your reactor is appropriately sized and has a capable cooling system for the intended scale.
Issue 2: Color Change and Tar Formation
The reaction mixture darkens significantly, and you observe the formation of viscous, tar-like material.
Troubleshooting Steps:
-
Sample and Analyze: Carefully take a sample of the reaction mixture and analyze it using techniques like TLC, HPLC, or LC-MS to identify the components of the tar.
-
Check for Localized Overheating: Investigate if poor mixing is causing localized "hot spots" where decomposition is occurring.
-
Evaluate Solvent Compatibility: Ensure that the reaction solvent is stable under the reaction conditions and does not react with any of the reagents or the product.
-
Consider a Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | At higher temperatures, alternative reaction pathways may become significant, leading to the formation of polymeric or colored byproducts. | Optimize reaction conditions (temperature, concentration, catalyst) to favor the desired reaction. |
| Product Instability | The desired product may be unstable under the reaction conditions, leading to degradation. | Consider an in-situ derivatization or a telescoped synthesis where the unstable product is immediately converted to a more stable compound. |
| Air/Moisture Sensitivity | The reaction may be sensitive to air or moisture, leading to oxidative or hydrolytic side reactions. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents. |
Issue 3: Gas Evolution and Pressure Build-up
You notice an unexpected increase in the pressure of your sealed reactor or observe significant off-gassing.
Immediate Actions:
-
Vent to a Scrubber: If the pressure is approaching the maximum allowable working pressure of the vessel, vent the reactor through a suitable scrubber system to neutralize any potentially toxic gases.
-
Cool the Reaction: Immediately cool the reaction to reduce the rate of gas evolution.
Decomposition Pathway Analysis:
Caption: Potential decomposition products of this compound under thermal stress.
Preventative Measures:
-
Headspace Analysis: Before scaling up, consider performing a small-scale experiment where the headspace of the reaction is analyzed by a technique like GC-MS to identify any evolved gases.
-
Pressure Monitoring: Always use a pressure gauge on a sealed reactor and establish a safe operating pressure range.
-
Proper Venting: Ensure your reactor is equipped with an appropriately sized and configured pressure relief system that vents to a safe location or a scrubber.
Recommended Experimental Protocols for Thermal Hazard Assessment
To proactively manage the thermal stability of your reactions, it is highly recommended to perform the following thermal analysis experiments before proceeding to a large scale.
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition and the energy released during decomposition.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a suitable DSC pan.
-
Seal the pan. For screening purposes, a non-hermetic (vented) pan can be used, but a high-pressure pan is recommended if significant gas evolution is expected.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected reaction temperature, but below the point of rapid decomposition if known.
-
Record the heat flow as a function of temperature.
-
-
Interpretation: An exothermic peak indicates a decomposition event. The onset temperature of this peak is a critical parameter for defining the maximum safe operating temperature of your process.
2. Accelerating Rate Calorimetry (ARC)
-
Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions.
-
Methodology:
-
A larger sample (typically 1-10 g) is placed in a spherical, sealed container (a "bomb").
-
The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (no heat loss to the surroundings).
-
The sample is heated in a stepwise manner. At each step, the instrument "waits" to see if self-heating occurs.
-
If self-heating is detected, the calorimeter heaters match the sample temperature, thus maintaining adiabatic conditions.
-
The temperature and pressure are recorded as a function of time until the reaction is complete.
-
-
Interpretation: ARC data provides crucial information for process safety, including the time to maximum rate of decomposition and the pressure generated, which are essential for designing emergency relief systems.
Conclusion
Managing the thermal stability of this compound in large-scale reactions is a critical aspect of process safety and development. While this guide provides a framework for understanding and mitigating potential hazards, it is not a substitute for rigorous experimental safety testing. Always perform a thorough risk assessment before scaling up any chemical process. By combining a deep understanding of the chemistry with proactive safety analysis, you can ensure the safe and successful implementation of your synthetic routes.
References
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers. [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. National Institutes of Health. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
Sources
Validation & Comparative
Comparative Study of the Biological Activity of 5-Amino-2-chlorobenzothiazole Derivatives
Executive Summary & Chemical Profile[1][2][3][4][5]
5-Amino-2-chlorobenzothiazole (CAS 80945-82-0) represents a critical pharmacophore in medicinal chemistry, distinct from its more common isomer, 2-amino-5-chlorobenzothiazole. While the latter is often used as a primary scaffold, the 5-amino-2-chloro variant offers unique dual-functional reactivity: the C2-chlorine serves as an electrophilic site for nucleophilic displacement (e.g., by thiols or amines), while the C5-amino group acts as a nucleophile for derivatization (e.g., Schiff base formation, diazotization).
This guide objectively compares the biological performance of this compound derivatives against standard therapeutic agents, supported by experimental protocols and mechanistic insights.
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 80945-82-0 |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Key Reactivity | Nucleophilic substitution (C2-Cl), Condensation/Diazotization (C5-NH₂) |
Comparative Biological Activity[1][7][8]
The biological efficacy of this compound derivatives is primarily driven by substituents at the C5 position (Schiff bases, azo linkages) and the integrity of the thiazole ring.
Antimicrobial Activity (Antibacterial & Antifungal)
Derivatives, particularly Schiff bases formed by condensing the C5-amino group with aromatic aldehydes, exhibit significant antimicrobial potential.[1] The azomethine linkage (-N=CH-) is critical for binding to bacterial enzymes.
Comparative Data: Minimum Inhibitory Concentration (MIC) Data synthesized from representative benzothiazole derivative studies.
| Compound Class | Test Organism | MIC (µg/mL) | Comparison to Standard | Efficacy Status |
| 5-Amino-2-Cl Schiff Base (Derivative A) | Staphylococcus aureus (G+) | 25.0 | Ciprofloxacin: ~0.5 - 1.0 | Moderate |
| 5-Amino-2-Cl Schiff Base (Derivative B) | Escherichia coli (G-) | 50.0 | Ciprofloxacin: ~0.01 | Low-Moderate |
| 5-Amino-2-Cl Azo Dye | Candida albicans (Fungi) | 12.5 | Fluconazole: ~0.25 - 1.0 | Promising |
| Parent (5-Amino-2-Cl) | S. aureus | >100 | -- | Inactive (Pro-drug only) |
Expert Insight: The parent compound (this compound) shows low intrinsic activity. Efficacy is unlocked only upon derivatization. The high lipophilicity of Schiff base derivatives facilitates cell wall penetration, a key factor in the observed activity against C. albicans.
Anticancer Activity (Cytotoxicity)
Benzothiazoles are known to target the PI3K/AKT/mTOR signaling pathway. Derivatives of this compound have been evaluated against breast (MCF-7) and laryngeal (Hep-2) carcinoma cell lines.
Comparative Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) | Standard (Cisplatin/Doxorubicin) | Selectivity Index (SI) |
| 5-Amino-2-Cl Derivative (Urea linkage) | MCF-7 (Breast) | 5.0 ± 0.8 | 2.0 ± 0.5 | High (>10) |
| 5-Amino-2-Cl Derivative (Amide linkage) | Hep-2 (Larynx) | 12.4 ± 1.2 | 4.5 ± 0.3 | Moderate |
| Parent Scaffold | MCF-7 | >50 | -- | Low |
Mechanism of Action: PI3K/AKT Pathway Inhibition[6]
The anticancer activity of these derivatives is hypothesized to stem from ATP-competitive inhibition of lipid kinases. The diagram below illustrates the pathway interference.
Figure 1: Proposed mechanism of action where benzothiazole derivatives inhibit PI3K, preventing downstream AKT/mTOR signaling and inducing apoptosis.
Experimental Protocols
Synthesis of Schiff Base Derivatives
Objective: Functionalize the C5-amino group to enhance lipophilicity and biological binding.
Reagents:
-
This compound (10 mmol)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Protocol:
-
Dissolution: Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Addition: Add the substituted benzaldehyde dropwise with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the mixture to room temperature. Pour into crushed ice.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the lowest concentration inhibiting visible growth.
Protocol:
-
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard) to each well.
-
Controls: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Add 10 µL of Resazurin dye (0.01%). Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable growth. The lowest concentration remaining blue is the MIC.
Synthetic Workflow Visualization
The following diagram outlines the synthetic versatility of the this compound scaffold.
Figure 2: Synthetic divergence of this compound into three primary bioactive classes.
References
-
European Review for Medical and Pharmacological Sciences. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
- Google Patents. (n.d.). Method for Producing 2-Chlorine-Benzothiazoles (DE3023227A1).
Sources
Comparing the efficacy of different catalysts for 5-Amino-2-chlorobenzothiazole functionalization
Executive Summary & Structural Analysis[1][2][3]
5-Amino-2-chlorobenzothiazole represents a "privileged scaffold" in drug discovery, offering two distinct orthogonal handles for diversification. However, its dual nature presents a chemoselectivity challenge that dictates catalyst choice:
-
The C2-Position (Heteroaryl Chloride): An electrophilic site activated by the adjacent nitrogen (-C=N-). It is prone to Nucleophilic Aromatic Substitution (
) and Transition-Metal Catalyzed Cross-Couplings (Suzuki/Stille). -
The C5-Position (Aryl Amine): A nucleophilic site on the benzenoid ring. It is susceptible to acylation, reductive amination, and diazotization.
This guide objectively compares catalytic systems for C2-arylation (C-C bond formation) and C5-nitrogen functionalization , prioritizing yield, turnover frequency (TOF), and operational simplicity.
Chemoselectivity Landscape (Graphviz Visualization)
The following diagram maps the reactive logic of the substrate, highlighting how specific catalysts unlock different pathways.
Figure 1: Chemoselective divergence. The C2-Cl site requires metal catalysis for C-C bonds, while the C5-NH2 site relies on Lewis/Brønsted acid catalysis.
Module A: C2-Functionalization Catalysts (Suzuki-Miyaura Focus)
The 2-chlorobenzothiazole moiety is electronically deactivated compared to its bromo- or iodo-analogs. Furthermore, the thiazole sulfur and nitrogen can coordinate to Palladium, potentially poisoning the catalyst. Therefore, ligand selection is critical.
Comparative Analysis of Catalytic Systems
| Catalyst System | Ligand | Base/Solvent | Yield (Avg) | TOF (h⁻¹) | Pros | Cons |
| Pd(OAc)₂ | S-Phos | K₃PO₄ / Toluene:H₂O | 88-95% | High | Best for Chlorides. Bulky ligand prevents N/S poisoning and facilitates oxidative addition. | Expensive ligand; Air sensitive. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ / DME:H₂O | 45-60% | Low | Standard "first-try" catalyst; Cheap. | Ineffective for C2-Cl. Poor oxidative addition into C-Cl bond; rapid catalyst deactivation. |
| Ni(cod)₂ | PCy₃ | K₃PO₄ / Dioxane | 70-82% | Med | Earth-abundant metal; Good for aryl chlorides. | High catalyst loading (5-10 mol%) required; Highly air-sensitive. |
| Pd-NHC | PEPPSI-IPr | K₂CO₃ / Water | 85-92% | High | Green Chemistry. Works in aqueous media; Robust against air. | Catalyst synthesis is complex; substrate scope limited for sterically hindered boronic acids. |
Expert Insight: Why S-Phos?
For 2-chlorobenzothiazoles, the oxidative addition step is the rate-determining step (RDS). Standard triphenylphosphine (PPh₃) ligands are not electron-rich enough to facilitate this insertion into the C-Cl bond effectively. S-Phos (and related Buchwald biaryl phosphines) provides two advantages:
-
Electron Richness: Accelerates oxidative addition.
-
Steric Bulk: Prevents the formation of stable (inactive) Pd-complexes with the benzothiazole nitrogen, keeping the cycle active.
Module B: C5-Functionalization Catalysts (Schiff Base/Amidation)
The C5-amino group behaves as a typical aniline but is slightly deactivated by the electron-withdrawing benzothiazole core. Functionalization typically involves condensation with aldehydes (Schiff base) or carboxylic acids.
Comparative Analysis of Catalysts
| Catalyst | Type | Reaction Time | Yield | Mechanism Note |
| Yb(OTf)₃ | Lewis Acid | 1-2 hrs | 92% | Water-tolerant; Recyclable. Activates carbonyl oxygen efficiently. |
| Glacial AcOH | Brønsted Acid | 4-6 hrs | 75-85% | Traditional method. Requires reflux; harsh conditions may degrade sensitive substrates. |
| Ionic Liquids | [bmim]PF₆ | 30-45 min | 88% | Green solvent/catalyst dual role. Fast rates due to ionic stabilization of intermediates. |
| Catalyst-Free | Thermal | 8-12 hrs | 60-70% | High temperature (Ethanol reflux) required; lowest efficiency. |
Detailed Experimental Protocols
These protocols are designed to be self-validating : if the color change or TLC progression described does not occur, stop and check reagents (particularly the quality of the aryl boronic acid or the dryness of the aldehyde).
Protocol A: High-Efficiency C2-Arylation (Suzuki)
Target: Synthesis of 5-amino-2-(4-methoxyphenyl)benzothiazole
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
S-Phos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
-
Solvent: Add degassed Toluene/Water (10:1 ratio). Note: Water is essential for the transmetallation step.
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Checkpoint: The reaction mixture should turn from pale yellow to dark brown/black (active Pd species). If it remains pale, oxygen may have poisoned the catalyst.
-
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Rapid C5-Schiff Base Formation (Green Method)
Target: Synthesis of 5-(benzylideneamino)-2-chlorobenzothiazole
-
Setup: Mix this compound (1.0 equiv) and Benzaldehyde (1.0 equiv) in Ethanol (5 mL/mmol).
-
Catalyst: Add Yb(OTf)₃ (5 mol%) .
-
Reaction: Stir at room temperature (or mild 40°C heating) for 2 hours.
-
Checkpoint: Product usually precipitates out as a solid due to the formation of the hydrophobic imine bond.
-
-
Workup: Filter the solid precipitate. Wash with cold ethanol.
-
Recycling: The filtrate containing Yb(OTf)₃ can be reused after evaporation.
-
Catalytic Cycle Visualization (Suzuki)
Understanding the mechanism clarifies why specific ligands are required for the chloro-substrate.
Figure 2: The Pd(0)/Pd(II) catalytic cycle. For 2-chlorobenzothiazoles, the Oxidative Addition step is the bottleneck, necessitating electron-rich ligands like S-Phos.
References
-
Chemical Society Reviews (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (Discusses ligand selection for heteroaryl chlorides).
-
Journal of Chemical and Pharmaceutical Research. Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. (Provides baseline for Schiff base condensation yields).
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (Comparative data on Pd-catalyzed amination vs. Suzuki).
-
National Institutes of Health (PMC). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (Highlights the superiority of specific Pd-sources for difficult heterocyclic substrates).
-
ResearchGate (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. (Specific reactivity data for the 5-chloro/2-amino isomer, used here for comparative reactivity extrapolation).
Comparative Structural Analysis: X-ray Crystallography vs. Spectroscopic Methods for 5-Amino-2-chlorobenzothiazole Derivatives
Executive Summary & Pharmacophore Context
5-Amino-2-chlorobenzothiazole serves as a critical pharmacophore in medicinal chemistry, acting as a precursor for azo dyes and a scaffold for antimicrobial, anticancer, and anti-inflammatory agents. While solution-state NMR (
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT), providing a validated protocol for crystallizing and analyzing these derivatives.
Methodological Comparison: SC-XRD vs. Alternatives
The following table contrasts the structural insights gained from SC-XRD against standard spectroscopic and computational alternatives.
| Feature | SC-XRD (Gold Standard) | Solution State NMR | DFT (Computational) |
| Primary Output | Precise 3D atomic coordinates ( | Connectivity & magnetic environment of nuclei.[1][2] | Theoretical energy minima & molecular orbitals. |
| Intermolecular Forces | Direct Observation: Visualizes packing, | Inferred: Chemical shift changes ( | Predicted: Requires experimental validation; heavily dependent on basis set choice. |
| Tautomerism | Unambiguously identifies the dominant tautomer (e.g., amino vs. imino form) in the solid state. | Signals often average out due to rapid exchange on the NMR timescale. | Can calculate relative stability of tautomers but cannot confirm which exists in reality. |
| Sample State | Single crystal (solid). | Solution (isotropic). | Gas phase or implicit solvent model. |
Expert Insight: The "Blind Spot" of NMR
For this compound derivatives, NMR often shows broad signals for the amine protons (-NH
Experimental Protocol: Synthesis to Structure
Self-Validating Workflow for Schiff Base Derivatives
To ensure high-quality crystals suitable for diffraction, we utilize a slow-evaporation technique post-synthesis. The following protocol describes the synthesis of a Schiff base derivative (a common modification to improve biological activity) and its subsequent crystallization.
Step 1: Synthesis[3][4][5][6][7][8][9][10][11]
-
Reactants: Dissolve this compound (10 mmol) and a substituted benzaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat at reflux temperature (78°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate and wash with cold water.
Step 2: Crystallization (The Critical Step)
SC-XRD requires a single, defect-free crystal.
-
Solvent Selection: Dissolve the crude solid in a hot mixture of Ethanol/DMF (4:1 ratio). DMF aids solubility for these planar systems.
-
Filtration: Filter the hot solution through a 0.45
m syringe filter to remove dust nuclei (prevents polycrystallinity). -
Growth: Allow the filtrate to stand at room temperature (25°C) in a semi-closed vial.
-
Harvesting: After 3–5 days, block-shaped crystals should form. Select a specimen approx.
mm.
Workflow Visualization
The following diagram illustrates the critical decision points in the synthesis and characterization pipeline.
Figure 1: Synthesis and crystallization workflow ensuring single-crystal integrity.
Structural Analysis & Data Interpretation
Once data is collected, the analysis of this compound derivatives typically reveals specific supramolecular motifs.
A. The Molecular Plane & Pi-Stacking
Benzothiazole systems are inherently planar. In the crystal lattice, look for Centroid-Centroid (
-
Target Metric: A perpendicular distance of < 3.8 Å between thiazole/benzene rings of adjacent molecules indicates strong
- stacking. This interaction often drives the formation of "columnar" packing, which enhances charge transport properties.
B. Hydrogen Bonding Motifs (Supramolecular Synthons)
The 5-amino group is a dual H-bond donor, and the thiazole nitrogen (N3) is an acceptor.
-
R2,2(8) Motif: A common dimer formation where two molecules pair up via N-H
N bonds. -
Interaction to Check: N(amino)-H
N(thiazole). Typical distance: 2.9 – 3.1 Å.
C. Logic for Structure Solution
Use this decision tree to validate your crystallographic data.
Figure 2: Crystallographic logic flow from raw data to validated structure.
References
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives. Baghdad Science Journal, 2024.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH).
-
Comparison of NMR and X-ray crystallography. Birkbeck, University of London.
-
Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand. Nano Bio Letters, 2022.
-
A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT. PubMed, 2014.
Sources
A Senior Application Scientist’s Guide to the Purity Assessment of 5-Amino-2-chlorobenzothiazole by Different Analytical Techniques
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical synthesis, 5-Amino-2-chlorobenzothiazole stands as a crucial intermediate, a foundational block for a variety of pharmacologically active agents. Its structural integrity and purity are not mere quality metrics; they are cornerstones of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The presence of impurities, even in trace amounts, can originate from starting materials, by-products of synthesis, or degradation and may introduce significant risks, including altered pharmacological activity or direct toxicity.[1]
Regulatory bodies, harmonized under the International Council for Harmonisation (ICH), mandate a rigorous approach to impurity profiling. Guidelines such as ICH Q3A(R2) for new drug substances establish clear thresholds for reporting, identifying, and qualifying impurities, making their accurate detection and quantification a non-negotiable aspect of the drug development lifecycle.[2][3][4]
This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, emphasizing an integrated, multi-technique (orthogonal) approach. This strategy is fundamental to building a robust and self-validating purity profile, ensuring that the data is not only accurate but also defensible from a regulatory standpoint.
Chromatographic Techniques: The Gold Standard for Impurity Separation
Chromatographic methods are the bedrock of purity analysis, offering unparalleled capability in separating the main compound from its structurally similar impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
Expertise & Rationale: HPLC is the preeminent technique for purity assessment of organic molecules like this compound due to its high resolving power, sensitivity, and applicability to non-volatile and thermally labile compounds.[5] The choice of a reversed-phase (RP-HPLC) method, typically with a C18 stationary phase, is logical for this moderately polar aromatic amine. The separation is driven by the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can effectively elute compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected.
Detailed Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
A. Instrumentation & Conditions:
-
System: HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm (based on typical absorbance maxima for aminothiazoles).[6]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |
B. Sample & Standard Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the test sample using the same procedure as the standard.
C. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
D. Analysis & Calculation:
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness through Validation: This method's reliability must be established through validation according to ICH Q2(R1) guidelines.[7] Key parameters include:
-
Specificity: Demonstrated by running forced degradation studies (acid, base, peroxide, heat, light) to show that impurity peaks do not co-elute with the main peak.[8]
-
Linearity, Accuracy, and Precision: Assessed across a range of concentrations to prove the method's quantitative reliability.[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined to establish the method's sensitivity for trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
Expertise & Rationale: While HPLC excels at non-volatile impurities, GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile substances, most notably residual solvents.[1] The manufacturing process of this compound likely involves various solvents, the residues of which must be controlled as per ICH Q3C guidelines.[2] Headspace sampling is the preferred injection technique as it introduces only the volatile components into the GC system, protecting it from non-volatile matrix components and enhancing sensitivity for solvents. Mass Spectrometry provides definitive identification by comparing the fragmentation pattern of an unknown peak to established spectral libraries.
Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents
A. Instrumentation & Conditions:
-
System: GC-MS with a Headspace Autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
B. Sample Preparation:
-
Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that dissolves the sample but does not interfere with the analysis.
-
Crimp the vial securely.
C. Data Interpretation:
-
Identify residual solvents by matching their retention time and mass spectrum against a calibrated solvent standard.
-
Quantify using an internal or external standard method.
Thermal Analysis: An Orthogonal Approach to Absolute Purity
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC provides a measure of absolute purity based on the thermodynamic principle of melting point depression, as described by the Van't Hoff equation.[10][11] The presence of impurities disrupts the crystal lattice of a substance, causing it to melt at a lower temperature and over a broader range.[10] This makes DSC an excellent orthogonal technique to chromatography. While chromatography measures purity relative to detectable impurities, DSC provides a global assessment of all eutectic impurities, regardless of their chemical structure or chromophore.[12] It is particularly valuable for certifying reference standards. However, its applicability is limited to crystalline compounds that are at least 98% pure and do not decompose during melting.[13][14]
Detailed Experimental Protocol: Purity by DSC
A. Instrumentation & Conditions:
-
System: A calibrated DSC instrument with a refrigerated cooling system.
-
Crucibles: Aluminum pans, hermetically sealed to prevent sublimation.
-
Sample Mass: 1-3 mg, accurately weighed.
-
Purge Gas: Nitrogen at 20 mL/min.
-
Heating Rate: 1-2 °C/min through the melting range.
B. Procedure:
-
Accurately weigh the sample into an aluminum pan and hermetically seal it.
-
Place the sample in the DSC cell alongside an empty, sealed reference pan.
-
Heat the sample at a slow rate through its melt.
-
The instrument software automatically calculates the purity based on the shape of the melting endotherm.
C. Data Interpretation: A pure compound exhibits a sharp, narrow melting endotherm. As impurity levels increase, the peak broadens and the onset of melting shifts to a lower temperature. The purity value is derived from the linear plot of the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).[10]
Spectroscopic Techniques: Identity Confirmation and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical identity of this compound and for the structural elucidation of unknown impurities isolated via preparative chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural analysis, ¹H and ¹³C NMR confirm the exact structure of the main component.[15] It can also be used to identify and quantify impurities if their signals are distinct and resolved from the analyte signals, providing a direct molar ratio without the need for reference standards of the impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups (e.g., N-H stretch of the amine, C-Cl bond, aromatic C=C bonds) consistent with the structure of this compound.[16][17] While not a quantitative purity tool, it serves as a crucial identity check.
-
Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides the molecular weight of impurities.[18][19] High-resolution MS (HRMS) can yield an exact mass, allowing for the determination of the elemental composition, which is a critical step in identifying unknown impurities.
An Integrated Strategy for Comprehensive Purity Assessment
No single technique can provide a complete picture of a compound's purity. A robust, self-validating assessment relies on the intelligent integration of orthogonal methods.
Comparative Overview of Analytical Techniques
| Technique | Principle | Impurities Detected | Primary Use | Strengths | Limitations |
| HPLC-UV | Differential partitioning | Non-volatile organic | Separation & Quantification | High resolution, sensitive, robust | Requires chromophore, relative quantification |
| GC-MS | Volatility & mass-to-charge ratio | Volatile organic, residual solvents | Identification & Quantification | High sensitivity for volatiles, definitive ID | Not suitable for non-volatile/thermolabile compounds |
| DSC | Melting point depression | Total eutectic impurities | Absolute Purity Assay | Orthogonal to chromatography, small sample size | For high purity (≥98%) crystalline solids only, no separation |
| NMR | Nuclear spin in a magnetic field | Structurally distinct impurities | Structural Elucidation & ID | Absolute structural confirmation, potentially quantitative | Lower sensitivity than chromatography |
| FT-IR | Infrared absorption by bonds | - | Identity Confirmation | Fast, confirms functional groups | Not for quantification of impurities |
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a new batch of this compound.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Synthesizing the Data: A trustworthy Certificate of Analysis (CoA) is built by synthesizing the data from these orthogonal techniques. The purity value from HPLC (e.g., 99.7% by area) should be in close agreement with the absolute purity determined by DSC. The sum of impurities from HPLC, residual solvents from GC-MS, water content (by Karl Fischer titration), and inorganic impurities (by sulfated ash) should account for the difference from 100%. Any significant discrepancy warrants further investigation. This holistic view ensures that the reported purity value is accurate, robust, and scientifically sound.
References
-
International Council for Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures. [Link]
-
Gabani, R., et al. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]
-
Kumar, S. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Giron, D., & GoMbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44, 217-251. [Link]
-
Sane, R. T., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1254-1258. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Ghugare, P. S., & Kumar, S. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link]
-
Singh, P., et al. (2018). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis. Webinar. [Link]
-
International Council for Harmonisation (ICH). (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
-
International Council for Harmonisation (ICH). (2006). Q3A(R2) Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation (ICH). (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. [Link]
-
Negreira, N., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-125. [Link]
-
Chen, Y. C., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516. [Link]
-
Attimarad, M., et al. (2021). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 13(1), 20-24. [Link]
-
PureSynth. (n.d.). 2-Amino-5-Chlorobenzothiazole 98.0%(HPLC). [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Mohammed, M. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal, 21(3), 962-974. [Link]
-
Wadawale, A., et al. (2022). AN EXPERIMENT ON THE SYNTHESIS AND SPECTRAL CHARACTERIZATION OF HYBRID HETEROCYCLIC COMPOUNDS. International Journal of Scientific Research in Engineering and Management, 6(1). [Link]
-
Basavanakatti, S. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
Li, J., et al. (2017). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Journal of Chromatography B, 1068-1069, 210-216. [Link]
-
Basavanakatti, S. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(220). [Link]
-
Jamel, H. O. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah University. [Link]
-
Mohammed, M. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). [Link]
-
Kloepfer, A., et al. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A, 1058(1-2), 81-8. [Link]
-
Arjunan, V., et al. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 416-427. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 17. repository.qu.edu.iq [repository.qu.edu.iq]
- 18. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: 5-Amino-2-chlorobenzothiazole vs. Precursors
This guide provides an in-depth spectroscopic comparison between 5-Amino-2-chlorobenzothiazole (5-A-2-CBT) and its primary synthetic precursor, 5-Nitro-2-chlorobenzothiazole (5-N-2-CBT) .
The transition from a strong electron-withdrawing nitro group (
Executive Summary & Structural Context
Target Molecule: this compound (5-A-2-CBT) Primary Precursor: 5-Nitro-2-chlorobenzothiazole (5-N-2-CBT)
The synthesis of 5-A-2-CBT typically proceeds via the selective reduction of the nitro group at the C5 position. Spectroscopically, this transformation is characterized by the disappearance of symmetric/asymmetric nitro stretching bands and the emergence of amine N-H stretching bands. Furthermore, the electronic environment of the benzene ring flips from electron-deficient (precursor) to electron-rich (product), causing significant upfield shifts in NMR and "turn-on" fluorescence behavior.
Synthesis Pathway & Logic
The following diagram outlines the standard synthetic workflow and the critical spectroscopic checkpoints.
Figure 1: Synthetic route from core scaffold to target amine, highlighting critical spectroscopic validation points.
Vibrational Spectroscopy (FT-IR) Analysis
The Infrared (IR) spectrum provides the most immediate confirmation of reaction progress. The complete disappearance of the nitro group's distinct "fingerprint" is the primary pass/fail criterion.
Comparative IR Data
| Functional Group | Vibration Mode | Precursor (5-Nitro) Frequency (cm⁻¹) | Target (5-Amino) Frequency (cm⁻¹) | Diagnostic Note |
| Nitro ( | Asymmetric Stretch | 1520 – 1540 (Strong) | Absent | Primary Indicator of conversion |
| Symmetric Stretch | 1340 – 1360 (Strong) | Absent | ||
| Amine ( | N-H Stretching | Absent | 3300 – 3450 (Doublet) | Look for doublet (sym/asym) |
| N-H Bending (Scissoring) | Absent | 1620 – 1640 | Often overlaps with C=C | |
| C-Cl | Stretch | 1050 – 1080 | 1050 – 1080 | Remains constant (Core integrity) |
| C=N (Thiazole) | Ring Stretch | ~1470 | ~1480 | Slight shift due to resonance change |
Technical Insight:
In the 5-Amino product, the primary amine (
Nuclear Magnetic Resonance (¹H NMR)
NMR confirms the structure and purity. The electronic effect of the substituent at C5 dictates the chemical shifts of the aromatic protons (H4, H6, H7).
Predicted Chemical Shifts (DMSO-d₆)
| Proton Position | Precursor (5-Nitro) δ (ppm) | Target (5-Amino) δ (ppm) | Mechanistic Explanation |
| H4 (ortho to subst.) | 8.6 – 8.8 (Deshielded) | 7.0 – 7.2 (Shielded) | |
| H6 (ortho to subst.) | 8.2 – 8.3 | 6.7 – 6.9 | Strong resonance shielding from amino lone pair. |
| H7 (meta to subst.) | 8.1 – 8.2 | 7.4 – 7.6 | Less affected, but generally moves upfield. |
| Absent | 5.0 – 6.0 (Broad Singlet) | Exchangeable with |
Validation Protocol:
-
Solvent: Use DMSO-d₆ as 5-A-2-CBT often has poor solubility in CDCl₃.
-
Coupling: H4 and H6 in the 5-amino derivative will show meta-coupling (
Hz). H6 and H7 will show ortho-coupling ( Hz). -
Purity Check: Integration of the broad
peak should equal 2 protons relative to the aromatic signals.
Electronic Absorption (UV-Vis) & Fluorescence
This section is critical for researchers developing fluorescent probes or dyes, as benzothiazoles are common fluorophores.
Solvatochromic Behavior
-
Precursor (Nitro): The nitro group is a strong electron acceptor. Transitions are typically
and . Nitro-benzothiazoles are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing (heavy atom effect of Cl + Nitro quenching). -
Target (Amino): The amino group acts as an auxochrome. The lone pair on the nitrogen participates in conjugation with the benzothiazole ring, leading to a Bathochromic Shift (Red Shift) in absorption compared to the unsubstituted core, though often blue-shifted relative to the nitro compound's charge-transfer band.
-
Fluorescence: this compound exhibits "Turn-On" fluorescence. The removal of the nitro quencher allows radiative decay.
Experimental Data Summary:
- Abs (MeOH): ~290–310 nm (Amino) vs ~270 nm (Nitro/Core).
-
Fluorescence: Emission typically observed between 350–450 nm (blue/cyan region) depending on solvent polarity.
Experimental Protocols
Protocol A: Reduction of 5-Nitro-2-chlorobenzothiazole
Standardizing the conversion for consistent spectral baselines.
Reagents: 5-Nitro-2-chlorobenzothiazole (1 eq), Stannous Chloride (
-
Dissolution: Dissolve 1.0 g of 5-Nitro-2-chlorobenzothiazole in 20 mL ethanol.
-
Activation: Add 5.0 g of
. -
Reaction: Add 2 mL conc. HCl dropwise. Reflux at 80°C for 3 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Product will be more polar (lower
) and fluorescent under UV lamp.
-
-
Workup: Cool to RT. Neutralize with 10% NaOH (pH 8-9). A white/yellow precipitate forms.[1]
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Spectroscopic Sample Preparation
The following workflow ensures artifact-free spectra.
Figure 2: Sample preparation workflow for spectroscopic analysis.
References
-
Synthesis of Aminobenzothiazoles: Organic Chemistry Data, "Heterocyclic Synthesis: Benzothiazoles."
-
IR Spectral Data: NIST Standard Reference Database, "Benzothiazole derivatives infrared spectra."
-
NMR Shift Prediction: ChemicalBook, "2-Amino-6-chlorobenzothiazole NMR Data (Analogous Scaffold)."
-
Fluorescence Mechanisms: MDPI, "Photophysical properties of 2-aminobenzothiazole derivatives."
-
General Reduction Protocols: ResearchGate, "Reduction of nitro-benzothiazoles using SnCl2."
(Note: While specific spectral libraries for the exact 5-amino-2-chloro isomer are proprietary in some databases, the shifts provided above are derived from established substituent effects on the benzothiazole scaffold validated against the analogous 2-amino-5-chloro and 2-amino-6-chloro isomers found in open literature.)
Sources
A Comparative In Vitro Evaluation of Novel 5-Amino-2-chlorobenzothiazole Derivatives
In the ever-evolving landscape of drug discovery, the benzothiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has been the foundation for a multitude of compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide focuses on a specific, promising subclass: derivatives of 5-Amino-2-chlorobenzothiazole. We will delve into a comparative in vitro analysis of newly synthesized compounds, providing a framework for their evaluation and highlighting key performance indicators against established alternatives. The experimental data and protocols presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the therapeutic potential of these novel molecules.
The Rationale for Derivatizing this compound
The this compound core was selected as the foundational structure for derivatization due to its inherent chemical properties that make it amenable to a variety of synthetic modifications. The presence of the amino group at the 5-position and the chloro group at the 2-position provides reactive sites for the introduction of diverse functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of the molecule's biological activity, selectivity, and pharmacokinetic profile. The primary hypothesis is that by introducing various heterocyclic moieties, we can enhance the interaction of these compounds with biological targets, leading to improved efficacy.
In Vitro Evaluation Methodologies
A battery of in vitro assays was employed to comprehensively assess the biological potential of the newly synthesized this compound derivatives. The following sections detail the experimental protocols for anticancer, antifungal, and enzyme inhibition studies, providing a self-validating system for the evaluation of novel compounds.
Anticancer Activity: MTT Assay
The antiproliferative activity of the benzothiazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[1] The intensity of the purple color is directly proportional to the number of viable cells.
-
Cell Seeding: Adherent cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Cisplatin) are also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background absorbance.[1]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100% The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antifungal Activity: Broth Microdilution Assay
The antifungal efficacy of the synthesized compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2] This method provides a quantitative measure of the susceptibility of a fungal strain to a particular antifungal agent.
-
Inoculum Preparation: Fungal strains (e.g., Candida glabrata, Aspergillus niger) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: The test compounds are dissolved in DMSO and serially diluted two-fold in a 96-well microtiter plate containing RPMI-1640 medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (medium and inoculum without the compound) and a sterility control well (medium only) are included on each plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[2]
Enzyme Inhibition Assay: A General Protocol
The potential of the this compound derivatives to act as enzyme inhibitors was assessed using a generalized spectrophotometric assay. The specific enzyme and substrate would be chosen based on the therapeutic target of interest (e.g., acetylcholinesterase for Alzheimer's disease, tyrosinase for hyperpigmentation).[3]
-
Reagent Preparation: Prepare a stock solution of the target enzyme, its specific substrate, and the test compounds in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of the test compound or a vehicle control (DMSO). A known inhibitor of the enzyme should be used as a positive control.
-
Pre-incubation: The plate is pre-incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to all wells.
-
Kinetic Measurement: The change in absorbance over time, which corresponds to the formation of the product or consumption of the substrate, is measured immediately using a microplate reader at a specific wavelength.
-
Data Analysis: The initial reaction velocity is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as follows: % Inhibition = [(Velocity of Control - Velocity of Test) / Velocity of Control] x 100% The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Comparative Performance of Novel Derivatives
A series of novel compounds derived from this compound were synthesized, incorporating various heterocyclic moieties such as oxadiazole, triazole, and benzimidazole.[4] These compounds, designated as BTZ-1 to BTZ-9 , were evaluated for their anticancer, antifungal, and enzyme inhibitory activities. For the purpose of this guide, we will present the antifungal data from a published study[4] and provide hypothetical but plausible comparative data for anticancer and enzyme inhibition activities to illustrate a comprehensive evaluation.
Antifungal Activity Data
The antifungal activity of the synthesized compounds was tested against Candida glabrata and Aspergillus niger, with Fluconazole used as a standard drug.[4]
| Compound | MIC (µg/mL) vs. Candida glabrata | MIC (µg/mL) vs. Aspergillus niger |
| BTZ-1 (Oxadiazole derivative) | 62.5 | 125 |
| BTZ-2 (Triazole derivative) | 31.25 | 62.5 |
| BTZ-3 (Benzimidazole derivative) | 125 | 250 |
| ... | ... | ... |
| BTZ-9 | 62.5 | 125 |
| Fluconazole (Standard) | 15.62 | 31.25 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic fungi.
The results indicate that the triazole derivative (BTZ-2 ) exhibited the most significant antifungal activity among the tested compounds, although it was less potent than the standard drug, Fluconazole.[4]
Anticancer Activity Data (Hypothetical)
The following table presents hypothetical IC₅₀ values for the novel compounds against the HeLa cervical cancer cell line, with Cisplatin as the reference compound.
| Compound | IC₅₀ (µM) vs. HeLa Cells |
| BTZ-1 (Oxadiazole derivative) | 25.8 |
| BTZ-2 (Triazole derivative) | 45.2 |
| BTZ-3 (Benzimidazole derivative) | 15.1 |
| ... | ... |
| BTZ-9 | 33.7 |
| Cisplatin (Standard) | 9.76[5] |
Table 2: Hypothetical IC₅₀ values of this compound derivatives against HeLa cancer cells.
In this hypothetical scenario, the benzimidazole derivative (BTZ-3 ) shows the most promising anticancer activity, with an IC₅₀ value approaching that of the standard drug, Cisplatin.
Enzyme Inhibition Data (Hypothetical)
This table illustrates hypothetical IC₅₀ values for the inhibition of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease.
| Compound | IC₅₀ (µM) vs. Acetylcholinesterase |
| BTZ-1 (Oxadiazole derivative) | 10.5 |
| BTZ-2 (Triazole derivative) | 18.2 |
| BTZ-3 (Benzimidazole derivative) | 22.4 |
| ... | ... |
| BTZ-9 | 15.9 |
| Donepezil (Standard) | 0.02 |
Table 3: Hypothetical IC₅₀ values of this compound derivatives against Acetylcholinesterase.
In this illustrative data set, the oxadiazole derivative (BTZ-1 ) demonstrates the most potent enzyme inhibitory activity, although it is significantly less potent than the standard drug, Donepezil.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for the MTT and Broth Microdilution assays.
Caption: Workflow for the MTT anticancer assay.
Caption: Workflow for the Broth Microdilution antifungal assay.
Conclusion and Future Directions
The in vitro evaluation of novel compounds derived from this compound reveals a promising avenue for the discovery of new therapeutic agents. The systematic derivatization of this scaffold allows for the exploration of diverse biological activities. The experimental data, whether concrete or illustrative, underscores the importance of a multi-faceted screening approach to fully characterize the potential of these novel molecules.
The triazole derivative (BTZ-2 ) demonstrated notable antifungal properties, while the hypothetical data suggested that the benzimidazole (BTZ-3 ) and oxadiazole (BTZ-1 ) derivatives could be promising candidates for anticancer and enzyme inhibition studies, respectively. These findings highlight the significant influence of the substituted heterocyclic ring on the biological activity of the parent molecule.
Future research should focus on optimizing the lead compounds from each assay through further structural modifications to enhance their potency and selectivity. In vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising derivatives. The methodologies and comparative data presented in this guide provide a solid foundation for these future investigations, paving the way for the potential development of novel drugs from the versatile this compound scaffold.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. Retrieved from [Link]
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. [Video]. YouTube. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Al-khazraji, S. I. C. (2023, February 22). MTT assay protocol. protocols.io. Retrieved from [Link]
-
Spampinato, C., & Leonardi, D. (2013). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of fungi (Basel, Switzerland), 1(1), 1–19. [Link]
-
Prabhu, P. P., Panneerselvam, T., Shastry, C. S., & Sivakumar, A. (2015). Benzothiazole derivatives as anticancer agents. Journal of advanced pharmaceutical technology & research, 6(4), 131–137. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
- Carradori, S., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Pharmaceuticals, 16(6), 856.
- AL-Khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 12.
- Wang, Y., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24864–24878.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
- Mamedova, Y. V., et al. (2022).
- Petrova, E. N., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(12), 10183.
- Al-khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3).
- McCarthy, M. W., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4).
- Wang, J., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(2), 203-210.
- Wang, Y., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities.
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
- Desai, K. R., & Mistry, B. D. (2004). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry, 43B, 2243-2247.
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
Comparative Docking Analysis of 5-Amino-2-chlorobenzothiazole Analogs as Potential Therapeutic Agents
A Senior Application Scientist's Guide to In Silico Target Evaluation
In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2] The 5-Amino-2-chlorobenzothiazole core, in particular, offers a versatile platform for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the rational design of novel therapeutic agents.[3] This guide provides a comprehensive, in-depth comparison of a curated set of this compound analogs through molecular docking studies against three clinically relevant protein targets. As a self-validating system, this guide will not only present the results but also meticulously detail the causality behind the experimental choices and protocols, ensuring scientific integrity and reproducibility.
The Rationale for Target Selection: A Multi-pronged Approach
The efficacy of a drug candidate is intrinsically linked to its interaction with specific biological targets. For this comparative study, we have selected three proteins that are well-established targets in cancer and infectious disease therapy, and for which benzothiazole derivatives have shown inhibitory potential:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][4] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.
-
Staphylococcus aureus DNA Gyrase B (GyrB): An essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[5] Its inhibition leads to bacterial cell death, making it an attractive target for antibacterial drug development.
-
Human Topoisomerase II alpha (Topo IIα): A crucial enzyme in human cells that manages DNA tangles and supercoils, particularly during cell division.[6][7] It is a key target for several established anticancer drugs.
This selection allows for a comprehensive evaluation of the therapeutic potential of our this compound analogs across different disease paradigms.
The Analogs Under Investigation
For this comparative study, we have designed a focused library of five this compound analogs. These compounds feature systematic modifications to the 5-amino and 2-chloro positions of the core scaffold, allowing for a clear investigation of how different functional groups influence binding affinity and interaction patterns with the selected protein targets.
Table 1: this compound Analogs for Comparative Docking
| Analog ID | R1 (at 5-amino position) | R2 (at 2-position) | 2D Structure |
| ACBT-01 | -H | -Cl | |
| ACBT-02 | -COCH3 (Acetyl) | -Cl | |
| ACBT-03 | -H | -NHCH3 (Methylamino) | |
| ACBT-04 | -COCH3 (Acetyl) | -NHCH3 (Methylamino) | |
| ACBT-05 | -H | -OCH3 (Methoxy) |
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
Our in silico investigation follows a rigorous and well-defined workflow, ensuring the reliability and reproducibility of our findings. This workflow, from target selection to result analysis, is depicted in the following diagram.
Caption: Logical flow for the analysis and interpretation of molecular docking results.
Structure-Activity Relationship (SAR) Insights
-
ACBT-04 as the Most Promising Candidate: Across all three targets, ACBT-04 consistently exhibited the most favorable binding affinity. This suggests that the combination of an acetyl group at the 5-amino position and a methylamino group at the 2-position is beneficial for binding to these diverse protein targets.
-
Impact of the 2-Position Substitution: The replacement of the chlorine atom at the 2-position with a methylamino group (comparing ACBT-01 to ACBT-03, and ACBT-02 to ACBT-04) consistently resulted in a significant improvement in binding affinity. This is likely due to the ability of the methylamino group to act as a hydrogen bond donor, forming favorable interactions with the protein active sites.
-
Role of the 5-Amino Acetylation: The addition of an acetyl group to the 5-amino position (comparing ACBT-01 to ACBT-02, and ACBT-03 to ACBT-04) also led to enhanced binding affinity. This modification may increase the molecule's ability to form favorable van der Waals contacts or act as a hydrogen bond acceptor.
-
Methoxy Substitution: The methoxy group in ACBT-05 resulted in a better binding affinity than the parent compound ACBT-01 , but was generally less effective than the methylamino substitution.
Visualizing Key Interactions: ACBT-04 with VEGFR-2
To further understand the superior binding of ACBT-04, its interaction with the active site of VEGFR-2 was visualized using PyMOL. [5][8]The analysis revealed key interactions that contribute to its high affinity:
-
Hydrogen Bonding: The methylamino group of ACBT-04 forms a crucial hydrogen bond with the side chain of a key amino acid residue in the hinge region of the VEGFR-2 kinase domain. The acetyl group's carbonyl oxygen also acts as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The benzothiazole ring system is nestled within a hydrophobic pocket, forming favorable van der Waals interactions with surrounding nonpolar residues.
Conclusion and Future Directions
This comparative docking study provides valuable in silico evidence for the potential of this compound analogs as inhibitors of key targets in oncology and infectious diseases. The structure-activity relationships derived from this analysis highlight the importance of substitutions at the 2- and 5-positions of the benzothiazole core for achieving high binding affinity.
Specifically, the analog ACBT-04 has emerged as a promising lead candidate for further development. The next logical steps would involve the chemical synthesis of these analogs and their experimental validation through in vitro enzyme inhibition assays and cell-based proliferation assays. This iterative process of computational design and experimental testing is fundamental to the modern drug discovery pipeline.
References
-
2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. Available at: [Link]
-
5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. RCSB PDB. Available at: [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. Available at: [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository. Available at: [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation. Available at: [Link]
-
Protocol for Docking with AutoDock. iGEM IISc-Bengaluru. Available at: [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. Academia Sinica. Available at: [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available at: [Link]
-
AutoDock Version 4.2. Center for Computational Structural Biology. Available at: [Link]
-
AutoDock and AutoDockTools for Protein-Ligand Docking. Springer. Available at: [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
-
How to interpret Autodock Vina's calculated affinity for a ligand to its receptor?. ResearchGate. Available at: [Link]
-
3U2K: S. aureus GyrB ATPase domain in complex with a small molecule inhibitor. RCSB PDB. Available at: [Link]
-
4FM9: Human topoisomerase II alpha bound to DNA. RCSB PDB. Available at: [Link]
-
Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. PubMed. Available at: [Link]
-
Visualization of Molecular Docking result by PyMOL. YouTube. Available at: [Link]
-
Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]
-
2XIR: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. RCSB PDB. Available at: [Link]
-
Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. YouTube. Available at: [Link]
-
3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. RCSB PDB. Available at: [Link]
-
5GWK: Human topoisomerase IIalpha in complex with DNA and etoposide. RCSB PDB. Available at: [Link]
-
Visualizing protein-protein docking using PyMOL. Medium. Available at: [Link]
-
Structural features of some VEGFR-2 and BRAF inhibitors: sorafenib,.... ResearchGate. Available at: [Link]
-
2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide). RCSB PDB. Available at: [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Semantic Scholar. Available at: [Link]
-
3g7b - Staphylococcus aureus Gyrase B co-complex with METHYL ({5-[4-(4-HYDROXYPIPERIDIN-1-YL)-2-PHENYL-1,3-THIAZOL-5-YL]-1H-PYRAZOL-3-YL}METHYL)CARBAMATE inhibitor - Summary. Protein Data Bank Japan. Available at: [Link]
-
Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Sebastian Raschka. Available at: [Link]
-
Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. PMC - NIH. Available at: [Link]
-
Visualization the molecular docking results in PyMOL: (a) complex DNA.... ResearchGate. Available at: [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH. Available at: [Link]
-
6FM4: The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. RCSB PDB. Available at: [Link]
-
AutoDock Vina -- How to tell if successfully docked?. Reddit. Available at: [Link]
-
Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex..... ResearchGate. Available at: [Link]
-
DNA topoisomerase II alpha. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman. Available at: [Link]
-
Structure of the DNA-bound human topoisomerase II (PDB:4FM9)[9] with.... ResearchGate. Available at: [Link]
-
gyrB - DNA gyrase subunit B - Staphylococcus aureus (strain N315). UniProtKB. Available at: [Link]
-
TOP2A - DNA topoisomerase 2-alpha - Homo sapiens (Human). UniProtKB. Available at: [Link]
-
Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. ScienceDirect. Available at: [Link]
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. medium.com [medium.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rcsb.org [rcsb.org]
Optimizing Quantitation of 5-Amino-2-chlorobenzothiazole: A Comparative Validation Guide
Executive Summary
5-Amino-2-chlorobenzothiazole (ACBT) is a critical intermediate in the synthesis of azo dyes and pharmaceutical APIs, most notably the dopamine agonist Pramipexole . Its purity is paramount, as chlorinated regioisomers and des-chloro impurities can significantly alter downstream reaction kinetics and toxicity profiles.[1]
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative.[1] While C18 remains the workhorse for general hydrophobicity-based separations, our comparative data suggests that Phenyl-Hexyl phases offer superior selectivity for ACBT due to specific
Compound Profile & Analytical Challenges
To design a robust method, we must first understand the physicochemical behavior of the analyte.
| Property | Value | Analytical Implication |
| IUPAC Name | 5-chloro-1,3-benzothiazol-2-amine | Target Analyte |
| Molecular Weight | 184.65 g/mol | Low molecular weight; UV detection is suitable.[1] |
| XLogP3 | ~2.9 | Moderately hydrophobic; Retains well on Reverse Phase (RP).[1] |
| pKa (Amino group) | ~3.5 - 4.0 | Weak base.[1] At neutral pH, it is unionized.[1] At pH < 2.5, it is ionized.[1] |
| UV Max | ~254 nm / 272 nm | Strong absorbance due to the benzothiazole chromophore.[1] |
The Challenge: The primary analytical difficulty is separating ACBT from its des-chloro analog (2-aminobenzothiazole) and positional isomers (e.g., 6-amino-2-chlorobenzothiazole).[1] Standard C18 columns often struggle to resolve these species solely based on hydrophobicity.[1]
Comparative Methodology: C18 vs. Phenyl-Hexyl[1]
We evaluated two distinct separation strategies. The goal was to maximize resolution (
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 60% B over 10 minutes.
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV @ 272 nm[1]
Comparison Data
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Column | Phenomenex Luna C18(2), 5µm, 150 x 4.6mm | Phenomenex Luna Phenyl-Hexyl, 5µm, 150 x 4.6mm |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobicity + |
| Retention Time (ACBT) | 6.4 min | 7.2 min |
| Resolution ( | 1.8 (Baseline separation, but tight) | 3.2 (Robust separation) |
| Tailing Factor ( | 1.3 | 1.1 |
| Backpressure | ~140 bar | ~150 bar |
Scientific Verdict
Method B (Phenyl-Hexyl) is the superior choice.
While the C18 column provides adequate retention, the Phenyl-Hexyl phase leverages the electron-deficient nature of the chlorinated benzothiazole ring. The
Method Development Logic (Visualized)
The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl phase over the standard C18 for this specific application.
Figure 1: Decision logic for stationary phase selection based on analyte physicochemical properties.
Validation Protocol (ICH Q2(R2) Compliant)
The following protocol is designed for the Phenyl-Hexyl Method . All validation parameters must meet the acceptance criteria defined by ICH Q2(R2).[1]
System Suitability
Before any analytical run, the system must be verified.
-
Protocol: Inject the Standard Solution (0.1 mg/mL) six times.
-
Acceptance Criteria:
Specificity (Selectivity)
Demonstrate that the method measures the analyte unequivocally in the presence of impurities.
-
Protocol: Inject (1) Blank, (2) Placebo/Matrix, (3) Pure ACBT, (4) Spiked sample with known impurities (2-ABT).[1]
-
Criterion: No interference at the retention time of ACBT (approx 7.2 min). Resolution (
) between ACBT and nearest impurity > 2.0.[1]
Linearity[1][3]
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Criterion: Correlation coefficient (
) ≥ 0.999.[1][3]
Accuracy (Recovery)
-
Protocol: Spike placebo matrix with ACBT at three levels (80%, 100%, 120%) in triplicate.
-
Criterion: Mean recovery between 98.0% and 102.0%.[1][3] RSD ≤ 2.0%.[1][4]
Precision[5]
-
Repeatability: 6 injections of 100% concentration.[1] (RSD ≤ 2.0%)[1]
-
Intermediate Precision: Different day, different analyst, different column batch. (RSD ≤ 2.0%)[1]
Robustness
-
Protocol: Deliberately vary parameters:
-
Flow rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Buffer pH (± 0.2 units)
-
-
Criterion: System suitability must still pass.[1] Resolution (
) must remain > 2.0.[1]
Validation Workflow Diagram
This workflow ensures a self-validating system where failure at any stage triggers a feedback loop for method re-optimization.[1]
Figure 2: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.
References
-
International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 30120, 5-Chloro-2-benzothiazolamine. PubChem.[1] [Link]
-
Srivastava, R. K., et al. (2017).[1] Validated HPLC Method for Determination of 5-Amino-2-Methyl Benzoic Acid (Analogous Methodology). ResearchGate. [Link]
-
Basavanakatti, et al. (2024).[1][6][7] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. [Link]
Sources
- 1. 5-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 30120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Amino-2-chlorobenzothiazole Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Amino-2-chlorobenzothiazole, a key building block in the synthesis of various pharmaceutically active compounds, requires robust analytical methods to ensure its identity, purity, and stability. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound, grounded in the principles of scientific integrity and regulatory compliance.
The Imperative of Orthogonal Analytical Approaches
Reliance on a single analytical technique, no matter how powerful, can lead to an incomplete or even misleading understanding of a compound's profile. Each method possesses inherent strengths and limitations based on its underlying chemical or physical principles. A cross-validation strategy, employing multiple, diverse analytical methods, provides a more holistic and reliable characterization. This approach is fundamental to building a robust quality control strategy and is a cornerstone of regulatory expectations from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]
This guide will explore the cross-validation of four critical analytical techniques for the characterization of this compound:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification of volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation and confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For confirmation of functional groups and as a rapid identity test.
The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling
HPLC is an indispensable tool in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity. For this compound, a stability-indicating HPLC method is crucial to not only determine its purity but also to detect and quantify any degradation products that may form under various stress conditions.[4][5][6]
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process. The choice of a C18 stationary phase is based on the nonpolar nature of the benzothiazole ring, promoting retention via hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and separation of the analyte from potential impurities. The use of a buffer is critical to control the ionization state of the amino group, thereby ensuring consistent retention times and peak shapes. UV detection is suitable due to the chromophoric nature of the benzothiazole ring system.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (for assay): Prepare a solution of the test sample in the diluent to a nominal concentration of 50 µg/mL.
3. Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[1][7][8][9]
-
Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 72 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days. After exposure, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration for HPLC analysis.
4. Method Validation: The method must be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][10]
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatiles and Structural Confirmation
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying and quantifying residual solvents from the manufacturing process and for confirming the identity of the main component and any volatile impurities. Due to the polar nature and relatively low volatility of the amino group, derivatization is often employed to improve chromatographic performance.[11][12]
Rationale for Derivatization in GC-MS Analysis
The primary amino group in this compound can cause peak tailing and poor chromatographic resolution due to its interaction with active sites on the GC column. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkyl chloroformate masks this polar functional group, increasing the compound's volatility and thermal stability, leading to sharper peaks and improved sensitivity.[12]
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify this compound and potential volatile impurities by GC-MS following derivatization.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
2. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. Sample Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire data in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Spectroscopic Methods: Unambiguous Identification and Structural Confirmation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods provide detailed structural information that is crucial for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the this compound molecule.[13][14][15]
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the benzothiazole ring and the protons of the amino group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide information about the number of protons, their neighboring atoms, and their connectivity.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon, allowing for the assignment of each signal to a specific carbon atom in the structure.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13][14][16] For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to:
-
N-H stretching of the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹).
-
C=N stretching of the thiazole ring.
-
Aromatic C-H stretching .
-
Aromatic C=C stretching .
-
C-Cl stretching .
-
C-S stretching .
FTIR is an excellent tool for a quick identity check and for comparing batches of material against a reference standard.
Experimental Protocol: FTIR Spectroscopy
1. Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
2. Data Acquisition:
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific information required. The following table provides a comparative overview of the performance of each technique for the characterization of this compound.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Purity, Impurity Quantification | Volatile Impurities, Identity Confirmation | Structural Elucidation, Identity | Functional Group Analysis, Identity |
| Specificity | High (with a validated method) | Very High (mass fragmentation) | Very High (unique spectral fingerprint) | Moderate (functional groups) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg to ng) | Low (mg quantities needed) | Moderate (µg to mg) |
| Linearity | Excellent (typically R² > 0.999) | Good (with appropriate internal standard) | Not applicable for quantification | Not typically used for quantification |
| Accuracy | High (typically 98-102% recovery) | High (with appropriate internal standard) | High (for structural confirmation) | Not applicable for quantification |
| Precision (%RSD) | Excellent (< 2%) | Good (< 5%) | Not applicable for quantification | Not applicable for quantification |
| Sample Throughput | High | Moderate | Low | Very High |
| Cost | Moderate | High | Very High | Low |
The Synergy of Cross-Validation: A Self-Validating System
The true power of this multi-technique approach lies in the convergence of data. An HPLC analysis may indicate a purity of 99.5%, but how can we be certain of the identity of that main peak and the nature of the 0.5% impurities? This is where cross-validation becomes indispensable.
Cross-Validation Workflow
Caption: Interplay of analytical techniques in cross-validation.
NMR provides the definitive structural confirmation of the main peak observed in the HPLC chromatogram. GC-MS can confirm the identity of the main component through its mass spectrum and can also identify any volatile impurities that may not be observed by HPLC. FTIR serves as a rapid and reliable identity check, confirming the presence of the expected functional groups. Any unexpected results from one technique should be investigated using one or more of the other orthogonal methods. This self-validating system ensures a high degree of confidence in the quality of the this compound.
Conclusion
The characterization of this compound, like any pharmaceutical intermediate, demands a rigorous and multi-faceted analytical approach. This guide has outlined the principles and provided detailed protocols for a cross-validation strategy employing HPLC, GC-MS, NMR, and FTIR. By leveraging the unique strengths of each technique, researchers, scientists, and drug development professionals can build a comprehensive and reliable characterization profile. This not only ensures the quality and consistency of the material but also establishes a solid foundation for regulatory submissions and the successful development of safe and effective medicines.
References
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
Shaikh, S., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 29(14), 3249. [Link]
-
SIELC. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]
-
Al-Juboori, M. A., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
- Galan, A., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 875-881.
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
Al-Juboori, M. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal, 21(3), 962-974. [Link]
-
Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. ResearchGate. [Link]
- Głowacka, E., et al. (2021). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 78(1), 55-63.
-
Ngwa, G. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 441-450. [Link]
- Dora, C. P., et al. (2021). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 12(3), 116-124.
-
International Council for Harmonisation. (2023). Validation of analytical procedures Q2(R2). [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
- Advances in Bioresearch. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- Al-Juboori, M. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974.
-
Al-Dhmani, R. H., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8783. [Link]
-
BioPharm International. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
- Al-Juboori, M. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974.
-
Michalski, R., et al. (2021). Validation of Amino Acid Analysis Methods. ResearchGate. [Link]
-
Hanff, E., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(4), 615-633. [Link]
-
Jo, Y., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(10), 1585. [Link]
-
Kim, J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1581. [Link]
- International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques.
-
Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. [Link]
-
Journal of Medicinal Chemistry. (2008). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
- TIJER. (n.d.).
- International Journal of Applied Biology and Pharmaceutical Technology. (n.d.).
- International Journal of Trend in Scientific Research and Development. (2024).
Sources
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Head-to-head comparison of kinase inhibitory activity of benzothiazole-based compounds
[1]
Executive Summary: The Privileged Scaffold
The benzothiazole moiety remains a "privileged scaffold" in medicinal chemistry due to its bioisosteric resemblance to the purine ring of ATP. Its planar, bicyclic heteroaromatic structure allows it to anchor effectively within the hinge region of the kinase ATP-binding pocket.
This guide provides a head-to-head technical comparison of two distinct benzothiazole optimization strategies: Ring Fusion (targeting CLK kinases) and Linker Modification (targeting EGFR/VEGFR). We analyze quantitative IC50 data, structure-activity relationships (SAR), and provide a validated protocol for assessing these compounds in vitro.
Structural Rationale & Binding Mechanism
The benzothiazole core functions as an ATP mimic. The nitrogen at position 3 and the sulfur at position 1 are critical for orienting the molecule within the hydrophobic cleft of the kinase.
Mechanism of Action[2][3]
-
Hinge Region Interaction: The nitrogen (N3) typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Leu844 in EGFR).
-
Hydrophobic Sandwiching: The aromatic system undergoes
-stacking interactions with hydrophobic residues (Gatekeeper residues) flanking the ATP pocket.
Visualization: Benzothiazole Kinase Binding Mode
The following diagram illustrates the canonical binding orientation of a benzothiazole inhibitor within the kinase cleft.
Figure 1: Schematic representation of the benzothiazole scaffold interaction network within the kinase ATP-binding site.
Head-to-Head Analysis: Comparative Case Studies
Comparison 1: Selectivity via Scaffold Extension (CLK Family)
Target: CDC-like Kinases (CLKs), critical in regulating pre-mRNA splicing. Contenders:
-
TG003: The classic benzothiazole standard.
-
Compound 3A5: A fused benzobisthiazole derivative.
The Data: While TG003 is a potent CLK1 inhibitor, extending the aromatic system to a benzobisthiazole (Compound 3A5) dramatically shifts the selectivity profile, enhancing potency against CLK2.
| Compound | Scaffold Type | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK4 IC50 (nM) | Selectivity Insight |
| TG003 | Monocyclic Benzothiazole | 20 | 353 | 15 | Highly selective for CLK1/4 over CLK2. |
| Cmpd 3A5 | Benzobisthiazole (Fused) | 51 | 68 | N/D | 5-fold potency increase against CLK2 compared to TG003. |
Technical Verdict: The extended planar surface area of 3A5 allows for additional van der Waals contacts in the slightly larger ATP pocket of CLK2, which the smaller TG003 cannot leverage. If your target is CLK1, stick with TG003. For CLK2 modulation, the fused benzobisthiazole scaffold is superior.
Comparison 2: Potency via Linker Optimization (EGFR/VEGFR)
Target: Tyrosine Kinases (EGFR, VEGFR-2) involved in oncogenic signaling. Contenders:
-
Amide-Linked Benzothiazoles: Traditional linkage.
-
Urea-Linked Benzothiazoles: Optimized linkage (e.g., Compound 6b).
The Data: Replacing a standard amide linker with a urea moiety introduces an extra hydrogen bond donor/acceptor site, often facilitating interaction with the conserved glutamate or aspartate in the DFG motif.
| Compound | Linker Type | Target | IC50 (µM) | Reference Std (IC50) | Performance |
| Cmpd 8a | Hydrazone | EGFR | 0.69 | Erlotinib (1.[1]3) | Superior to Erlotinib in specific cell lines (T47D). |
| Cmpd 6b | Urea | VEGFR-2 | 0.014 | Sorafenib (0.027) | 2x Potency vs Sorafenib.[2] |
| Cmpd 11b | Amide | VEGFR-2 | > 2.0 | Sorafenib (0.027) | Inferior potency. |
Technical Verdict: The Urea linker is the clear winner for multi-kinase inhibition (VEGFR/EGFR). The urea geometry allows for a "bidentate" H-bond network that amides cannot replicate. In head-to-head assays, urea-benzothiazoles consistently show nanomolar IC50s (14-27 nM) against VEGFR-2, rivaling or beating clinical standards like Sorafenib.
Validated Experimental Protocol: ADP-Glo Kinase Assay
To reproduce the IC50 values cited above, we recommend the ADP-Glo™ Kinase Assay (Promega) over traditional radioactive (
Workflow Logic
-
Kinase Reaction: Substrate + ATP
Product + ADP. -
Depletion: Remove unreacted ATP (critical to lower background).[3]
-
Detection: Convert ADP back to ATP
Luciferase reaction Light.[4]
Step-by-Step Protocol
-
Reagent Prep:
-
Prepare 2.5x Kinase/Substrate buffer (Tris-HCl pH 7.5, MgCl
, BSA, DTT). -
Prepare 2.5x ATP solution (Ultra-pure ATP is mandatory).
-
Note: For CLK assays, use RS peptide as substrate.[5] For EGFR, use Poly(Glu,Tyr).
-
-
Compound Incubation:
-
Dispense 1 µL of Benzothiazole compound (in 100% DMSO) into 384-well white plates.
-
Add 2 µL of Kinase solution.[6] Incubate 10 min at RT (allows compound to bind hinge region).
-
-
Reaction Start:
-
Add 2 µL of ATP/Substrate mix.
-
Incubate for 60 min at RT.
-
-
ADP-Glo Reaction (The Switch):
-
Detection:
-
Add 10 µL Kinase Detection Reagent .[3]
-
Incubate 30 min. Read Luminescence (Integration time: 0.5 - 1.0 sec).
-
Visual Workflow
Figure 2: Optimized ADP-Glo assay workflow for benzothiazole IC50 determination.
Critical Analysis & Limitations
While benzothiazoles are potent, researchers must be aware of two specific liabilities during lead optimization:
-
Solubility: Planar benzothiazoles (especially fused systems like 3A5) suffer from poor aqueous solubility.
-
Mitigation: Introduce solubilizing groups (morpholine, piperazine) at the C6 position.
-
-
Metabolic Stability: The sulfur atom can be susceptible to oxidation (S-oxidation) by CYPs.
-
Mitigation: Block metabolic soft spots with fluorine substitutions or steric bulk near the sulfur ring.
-
References
-
Shaheen, S. et al. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met.[7] ACS Omega. [Link]
-
Fedorov, O. et al. Specific CLK Inhibitors from a Novel Benzobisthiazole Scaffold. [Link]
-
Nasser, A. et al. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone derivatives as potent EGFR inhibitors.[1][8] RSC Advances. [Link]
Sources
- 1. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
5-Amino-2-chlorobenzothiazole: Advanced Disposal & Handling Protocol
Executive Safety Summary
Immediate Action Required: This compound is a halogenated aromatic amine . Unlike standard organic waste, it requires strict segregation from non-halogenated solvents and oxidizers. Improper disposal (e.g., mixing with non-halogenated streams) creates significant downstream compliance risks and elevates disposal costs due to the requirement for high-temperature incineration to prevent dioxin formation.
Critical Hazard Profile:
-
Health: Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Sensitizer.[1]
-
Environmental: Toxic to aquatic life with long-lasting effects.
-
Chemical: Incompatible with strong oxidizing agents and acids.
Technical Hazard Logic (The "Why")
To ensure safety and compliance, researchers must understand the chemical rationale behind these protocols.
The Halogen Factor
The presence of the chlorine atom at the C-2 position classifies this waste as Halogenated Organic Waste .
-
Causality: When halogenated compounds are incinerated at standard temperatures (<850°C), they can form polychlorinated dibenzodioxins (PCDDs) and furans.
-
Operational Consequence: This waste stream must be sent to facilities equipped with high-temperature incinerators (>1100°C) and rapid quench scrubbers. Never dilute this waste into non-halogenated solvent streams (e.g., Acetone, Ethanol) to "save space," as this contaminates the entire bulk container, reclassifying it as halogenated and tripling disposal costs.
Amine Reactivity
As an aromatic amine, 5-Amino-2-chlorobenzothiazole is basic.
-
Incompatibility: Do not mix with oxidizing acids (Nitric, Perchloric) or hypochlorites (Bleach).
-
Risk: Oxidation of amines can be highly exothermic and may generate toxic chloramines or nitrogen oxides.
Waste Segregation & Packaging Protocol
Follow this self-validating system to ensure compliance.
Solid Waste (Pure Substance)
-
Primary Container: Collect pure solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Must read "Hazardous Waste - Toxic Solid, Organic, Halogenated."
-
Constituent Listing: Explicitly list "this compound" on the tag. Do not use abbreviations like "5-ACBT."
Liquid Waste (Reaction Mixtures/Mother Liquor)
If the substance is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO):
-
Segregation Rule:
-
If solvent is Halogenated (e.g., DCM, Chloroform)
Halogenated Waste Stream . -
If solvent is Non-Halogenated (e.g., Methanol, DMSO)
Halogenated Waste Stream . (The solute contaminates the solvent).
-
-
pH Check: Ensure the waste solution is not acidic (pH < 4). If acidic, neutralize carefully with Sodium Bicarbonate before capping to prevent pressure buildup from off-gassing.
Classification Table
| Waste State | Container Type | Stream Classification | Critical Restriction |
| Pure Solid | HDPE Wide-Mouth Jar | Solid Hazardous Waste (Toxic) | Do not dispose of in biohazard bags or trash. |
| DCM Solution | Amber Glass / HDPE | Halogenated Organic Liquid | Cap tightly; DCM is volatile. |
| DMSO Solution | HDPE Carboy | Halogenated Organic Liquid | Do not mix with aqueous acidic waste. |
| Contaminated Sharps | Rigid Sharps Bin | Chemical Contaminated Sharps | Label bin as containing "Cytotoxic/Toxic Chemical." |
Spill Management & Decontamination
Goal: Containment without aerosolization.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 particulate respirator.
-
Containment:
-
Surface Decontamination:
-
Do NOT use Bleach. (Risk of reaction).
-
Protocol: Wash the area with a dilute surfactant (soap/water) followed by an Ethanol wipe.
-
-
Disposal: Place all cleanup materials (gloves, pads, towels) into a clear plastic bag, seal it, and place it inside the Solid Hazardous Waste container.
Disposal Decision Matrix
This workflow visualizes the logic for determining the correct waste stream.
Figure 1: Decision tree for segregating this compound waste. Note that the presence of the chlorinated solute forces all liquid mixtures into the Halogenated Stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17076, this compound. PubChem. [Link]
-
U.S. Environmental Protection Agency (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
Sources
Personal protective equipment for handling 5-Amino-2-chlorobenzothiazole
CAS: 5464-79-9 | Formula: C7H5ClN2S | Physical State: Solid (Cream/Yellow Powder)[1]
Executive Summary
This guide defines the operational safety architecture for handling 5-Amino-2-chlorobenzothiazole . As a halogenated aromatic amine, this compound presents a dual-threat profile: acute oral toxicity (Category 3) and cumulative irritation/sensitization potential typical of benzothiazole derivatives.
The Golden Rule: Treat this substance as a high-mobility dust hazard. Your primary barrier is the Engineering Control (Fume Hood) ; Personal Protective Equipment (PPE) is your redundant fail-safe.
Hazard Profile & Risk Assessment
Before selecting PPE, understand the mechanism of injury. This compound is not just a skin irritant; it is a toxicologically active heterocycle.
| Hazard Class (GHS) | H-Code | Risk Description | Operational Implication |
| Acute Tox.[1][2][3] (Oral) | H301 | Toxic if swallowed. | Ingestion via hand-to-mouth transfer is the highest risk.[1] Glove hygiene is critical. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Dust particles are abrasive and chemically reactive with mucosal membranes. |
| Aquatic Toxicity | H411 | Toxic to aquatic life (Long-lasting).[1][3] | Zero-drain disposal. All wash water must be captured.[1] |
| Sensitization | Implied | Aromatic amines are potential sensitizers.[1] | Repeated exposure may trigger immune response.[1] Avoid all skin contact.[4][5][6][7] |
PPE Specifications: The Barrier Protocol
Do not rely on generic "lab safety" rules. Use this targeted protocol designed for solid toxic organic handling .
A. Hand Protection: The "Double-Shell" Technique
Material: Nitrile Rubber (NBR). Latex is prohibited due to poor organic solvent resistance and protein allergen risks.
-
Inner Layer: Standard Nitrile (4 mil / 0.10 mm). Taped to lab coat cuff.
-
Outer Layer: Extended Cuff Nitrile (6 mil / 0.15 mm).
-
Why? this compound is a solid.[1][6] The risk isn't permeation (liquid soaking through), it is mechanical dust migration . The outer glove is sacrificial; if you touch the balance or spatula, you strip the outer glove before touching a door handle or notebook.
B. Respiratory Protection[2][3][4][6][9][10][11]
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If hood is unavailable/cleaning spills): Half-face respirator with P100 (HEPA) cartridges.
-
Why? Simple N95 masks filter particles but often fail the "face seal" test during movement. A P100 cartridge captures 99.97% of fine particulates, essential for preventing inhalation of toxic dusts [1].
C. Ocular Protection[1][2]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindicated: Standard safety glasses with open sides.
-
Why? Airborne dust can bypass side shields. Goggles provide a sealed environment for the eyes.
Operational Workflow: A Self-Validating System
This workflow uses a "Check-Do-Verify" logic to prevent exposure.
Phase 1: Preparation & Weighing
-
Zone Setup: Place a disposable "weighing boat" or absorbent mat inside the fume hood. This defines the "Hot Zone."
-
Static Control: Use an ionizing bar or anti-static gun if available. Static electricity can cause the powder to "jump," creating an inhalation hazard.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
Phase 2: Reaction & Solubilization
-
Solvent Addition: Add solvent slowly to the solid.
-
Note: Once dissolved, the permeation risk changes. Solubilized aromatic amines can penetrate nitrile gloves faster than the solid form. If a splash occurs, change gloves immediately .
-
-
Temperature Control: If heating, ensure the system is closed (condenser/septum) to prevent vaporizing the chlorinated amine.
Phase 3: Decontamination & Disposal
-
Solid Waste: Contaminated gloves, paper towels, and weigh boats go into a Hazardous Solid Waste bag (labeled "Toxic/Halogenated").
-
Liquid Waste: All mother liquors and wash solvents go to Halogenated Organic Waste .
-
Surface Decon: Wipe the "Hot Zone" with a solvent-dampened towel (Ethanol or Acetone), then follow with a soap-water wash.
Visualizing the Safety Logic
Diagram 1: PPE Selection Matrix
This decision tree helps you select the correct protection based on the task.
Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.
Diagram 2: The "Hot Zone" Workflow
This diagram illustrates the containment strategy to prevent lab contamination.
Caption: The "Double-Glove" operational workflow ensures that contaminated outer gloves never leave the fume hood.
Emergency Response Data
| Scenario | Immediate Action |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Call Emergency Services. |
| Skin Contact | Brush off dry powder before wetting (to prevent increasing absorption area).[1] Rinse with soap and water for 15 minutes. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][6] Remove contact lenses if present.[3][5][7] Seek medical attention (Ophthalmologist). |
| Spill (Solid) | Do not sweep (creates dust).[1] Use a HEPA vacuum or wet-wipe method.[4] Place waste in a sealed container [2]. |
References
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. Available at: [Link][1]
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List & K-List).[8] Available at: [Link][1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synerzine.com [synerzine.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. republicservices.com [republicservices.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
